molecular formula BrNO B14713873 Nitrosyl bromide CAS No. 13444-87-6

Nitrosyl bromide

Cat. No.: B14713873
CAS No.: 13444-87-6
M. Wt: 109.91 g/mol
InChI Key: BMNDJWSIKZECMH-UHFFFAOYSA-N
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Description

Nitrosyl bromide is a useful research compound. Its molecular formula is BrNO and its molecular weight is 109.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13444-87-6

Molecular Formula

BrNO

Molecular Weight

109.91 g/mol

IUPAC Name

nitrosyl bromide

InChI

InChI=1S/BrNO/c1-2-3

InChI Key

BMNDJWSIKZECMH-UHFFFAOYSA-N

Canonical SMILES

N(=O)Br

Origin of Product

United States

Foundational & Exploratory

Unraveling the Structure of Nitrosyl Bromide: A Technical Guide to its Molecular Geometry and Bond Angles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of nitrosyl bromide (NOBr), a molecule of significant interest in various chemical contexts. Synthesizing data from experimental and theoretical studies, this document offers researchers, scientists, and drug development professionals a detailed understanding of NOBr's structural parameters.

Molecular Geometry and Hybridization

This compound possesses a bent molecular geometry. This structure is a direct consequence of the electron arrangement around the central nitrogen atom, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The nitrogen atom is bonded to one oxygen atom and one bromine atom and also has one lone pair of electrons. These three electron domains (two bonding pairs and one lone pair) arrange themselves in a trigonal planar electron geometry to minimize repulsion.

The central nitrogen atom in this compound is sp² hybridized. This hybridization scheme involves the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals that lie in a plane at 120° to each other. One of these sp² orbitals forms a sigma (σ) bond with the bromine atom, another forms a σ bond with the oxygen atom, and the third sp² orbital accommodates the lone pair of electrons. The unhybridized 2p orbital on the nitrogen atom participates in a pi (π) bond with a p orbital from the oxygen atom, resulting in a double bond between nitrogen and oxygen.

Bond Angles and the Influence of the Lone Pair

The presence of the lone pair of electrons on the central nitrogen atom significantly influences the molecule's bond angle. While the ideal bond angle for a trigonal planar electron geometry is 120°, the lone pair-bonding pair repulsions are stronger than bonding pair-bonding pair repulsions. This increased repulsion from the lone pair compresses the Br-N-O bond angle to a value less than 120°. Experimental studies have confirmed this deviation, providing precise measurements of this angle.

Quantitative Structural Data

The precise bond lengths and bond angle of this compound have been determined through various experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction. The data from these methods provide a consistent picture of the molecule's structure.

ParameterMicrowave Spectroscopy ValueElectron Diffraction Value
Br-N-O Bond Angle 114° 30′ ± 30′[1]117° ± 3°[2]
N-Br Bond Length (Å) 2.140 ± 0.002[1]2.14 ± 0.02[2]
N-O Bond Length (Å) 1.146 ± 0.010[1]1.15 ± 0.04[2]

Experimental Protocols

The determination of the molecular structure of this compound relies on sophisticated experimental techniques. Below are summaries of the methodologies employed in key studies.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, providing highly accurate data on its rotational constants, from which bond lengths and angles can be derived.

Sample Preparation: A common method for preparing a gaseous sample of this compound for microwave spectroscopy involves the reaction of nitric oxide (NO) and bromine (Br₂)[2].

  • Gaseous NO and Br₂ are introduced into a reaction vessel in a 2:1 molar ratio.

  • The mixture is then cooled using liquid nitrogen to condense the components.

  • Excess, unreacted NO is removed by vacuum pumping.

  • The temperature is then slowly increased, allowing the this compound to vaporize and be introduced into the spectrometer's absorption cell, which is often cooled (e.g., with dry ice) to maintain sample stability[2].

Instrumentation and Measurement: The gaseous NOBr sample is irradiated with microwaves over a specific frequency range (e.g., 20,000 to 40,000 Mc/sec)[2]. The absorption of microwaves by the molecules as they transition between rotational energy levels is detected, and the resulting spectrum is analyzed to determine the rotational constants.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state. It involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern.

Sample Preparation: For GED studies of this compound, the sample is prepared and introduced into the diffraction apparatus in the gas phase[2].

  • Bromine is reacted with an excess of nitrous oxide.

  • The unreacted nitrous oxide is subsequently removed by pumping at a reduced temperature.

  • During the electron diffraction experiment, the this compound sample is maintained at a low temperature (e.g., -30 to -15 °C) to ensure its stability as it is introduced into the path of the electron beam[2].

Instrumentation and Measurement: A high-energy beam of electrons is directed through the gaseous NOBr sample. The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons form a diffraction pattern on a detector, which is then analyzed. The radial distribution of the scattered electrons provides information about the distances between the atoms in the molecule, allowing for the determination of bond lengths and angles.

Visualizing the Molecular Structure

The following diagram, generated using the DOT language, illustrates the bent molecular geometry of this compound, including the central nitrogen atom, the bonded oxygen and bromine atoms, and the lone pair of electrons on the nitrogen.

Nitrosyl_Bromide_Geometry cluster_caption Molecular Geometry of this compound (NOBr) N N O O N->O 1.146 Å Br Br N->Br 2.140 Å lp

Caption: A diagram of the bent molecular geometry of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Nitrosyl Bromide Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of Nitrosyl bromide (NOBr) gas. The information is presented in a clear and structured format to facilitate understanding and application in research and development settings. This document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and provides visualizations of the relevant chemical processes.

Core Thermodynamic Properties

This compound is a red gas at room temperature, and its thermodynamic properties are crucial for understanding its reactivity and stability.[1] The key thermodynamic parameters for NOBr gas under standard conditions (298.15 K and 1 bar) are summarized in the table below.

Thermodynamic PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°82.13kJ/mol
Standard Molar Entropy273.53J/mol·K
Molar Heat Capacity at Constant PressureC_p45.5J/mol·K

Data sourced from the NIST WebBook.[2]

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of this compound gas requires precise experimental techniques. The following sections describe representative methodologies for measuring its enthalpy of formation, entropy, and for studying its decomposition equilibrium.

Determination of the Standard Molar Enthalpy of Formation (ΔfH°) by Calorimetry

The standard molar enthalpy of formation of this compound gas can be determined indirectly using reaction calorimetry, by measuring the heat evolved or absorbed in a reaction involving NOBr. A common method is to study the heat of decomposition.

Experimental Workflow:

Workflow for Calorimetric Determination of ΔfH° of NOBr cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep_nobr Synthesize and purify NOBr gas calorimeter Introduce a known amount of NOBr into a reaction calorimeter prep_nobr->calorimeter initiate_decomp Initiate decomposition of NOBr into NO and Br2 calorimeter->initiate_decomp measure_temp Measure the temperature change (ΔT) of the calorimeter system initiate_decomp->measure_temp calc_q Calculate the heat of reaction (q_rxn) using the calorimeter's heat capacity measure_temp->calc_q calc_delta_h Calculate the enthalpy of decomposition (ΔH_decomp) per mole of NOBr calc_q->calc_delta_h calc_delta_fH Apply Hess's Law to determine the ΔfH° of NOBr calc_delta_h->calc_delta_fH

Calorimetric Determination of ΔfH° of NOBr

Methodology:

  • Synthesis and Purification of NOBr: this compound is synthesized by the direct reaction of nitric oxide (NO) with bromine (Br₂). The resulting gas is purified to remove any unreacted starting materials or byproducts.

  • Calorimeter Setup: A high-precision reaction calorimeter, such as a bomb calorimeter, is used. The heat capacity of the calorimeter is determined beforehand by a standard reaction with a known enthalpy change.

  • Sample Introduction: A precisely measured amount (moles) of purified NOBr gas is introduced into the reaction vessel of the calorimeter.

  • Decomposition Initiation: The decomposition of NOBr into NO and Br₂ is initiated. This can be achieved by providing a small energy input, such as a spark or a rapid temperature increase, to overcome the activation energy of the decomposition reaction.

  • Temperature Measurement: The temperature of the calorimeter is monitored with high precision throughout the reaction. The maximum temperature change (ΔT) resulting from the decomposition is recorded.

  • Calculation of Heat of Reaction: The heat of reaction (q_rxn) is calculated using the formula: q_rxn = - C_cal * ΔT where C_cal is the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Decomposition: The molar enthalpy of decomposition (ΔH_decomp) is then determined by dividing the heat of reaction by the number of moles of NOBr decomposed.

  • Application of Hess's Law: The standard molar enthalpy of formation of NOBr (ΔfH°(NOBr)) is calculated using Hess's Law and the known standard molar enthalpies of formation of the products (NO and Br₂): 2NOBr(g) → 2NO(g) + Br₂(g) ΔH_decomp = [2 * ΔfH°(NO)] - [2 * ΔfH°(NOBr)] By rearranging the equation and substituting the known values, the ΔfH° of NOBr can be determined.

Determination of Standard Molar Entropy (S°) by Spectroscopy

The standard molar entropy of a gas can be determined from its molecular properties obtained through spectroscopic techniques, such as infrared (IR) and microwave spectroscopy. These methods provide information about the vibrational and rotational energy levels of the molecule.

Experimental Workflow:

Workflow for Spectroscopic Determination of S° of NOBr cluster_spectroscopy Spectroscopic Analysis cluster_data_extraction Data Extraction cluster_calculation Entropy Calculation ir_spec Obtain the Infrared (IR) spectrum of NOBr gas vib_freq Determine vibrational frequencies from the IR spectrum ir_spec->vib_freq mw_spec Obtain the Microwave (MW) spectrum of NOBr gas rot_const Determine rotational constants and molecular geometry from the MW spectrum mw_spec->rot_const part_func Calculate the vibrational and rotational partition functions vib_freq->part_func rot_const->part_func s_vib Calculate the vibrational contribution to entropy (S_vib) part_func->s_vib s_rot Calculate the rotational contribution to entropy (S_rot) part_func->s_rot s_total Sum the contributions to obtain the total standard molar entropy (S°) s_vib->s_total s_rot->s_total s_trans Calculate the translational contribution to entropy (S_trans) s_trans->s_total

Spectroscopic Determination of S° of NOBr

Methodology:

  • Infrared (IR) Spectroscopy: A sample of purified NOBr gas is introduced into the sample cell of an IR spectrometer. The IR spectrum is recorded, showing absorption bands corresponding to the fundamental vibrational modes of the NOBr molecule. From the positions of these bands, the vibrational frequencies (ν) are determined.

  • Microwave (MW) Spectroscopy: The microwave spectrum of NOBr gas is obtained using a microwave spectrometer. This provides highly accurate measurements of the rotational constants (A, B, C) of the molecule. From these constants, the moments of inertia and the precise molecular geometry (bond lengths and bond angle) can be determined.

  • Calculation of Partition Functions:

    • Vibrational Partition Function (q_vib): Calculated for each vibrational mode using the determined vibrational frequencies.

    • Rotational Partition Function (q_rot): Calculated using the rotational constants obtained from the microwave spectrum.

  • Calculation of Entropy Contributions: The total standard molar entropy (S°) is the sum of the translational, rotational, vibrational, and electronic contributions. For a non-linear molecule like NOBr at standard temperature, the main contributions are:

    • Translational Entropy (S_trans): Calculated using the Sackur-Tetrode equation, which depends on the molecular mass and temperature.

    • Rotational Entropy (S_rot): Calculated from the rotational partition function.

    • Vibrational Entropy (S_vib): Calculated from the vibrational partition functions for each vibrational mode.

    • The electronic contribution is typically negligible for NOBr at standard temperature as the ground electronic state is non-degenerate.

  • Total Entropy: The individual contributions are summed to give the total standard molar entropy of the gas.

Study of Decomposition Equilibrium

The decomposition of this compound is a reversible reaction that reaches equilibrium. The equilibrium constant (K_p or K_c) can be determined by measuring the partial pressures or concentrations of the reactants and products at equilibrium.

Reaction Equilibrium:

Decomposition Equilibrium of this compound NOBr 2NOBr(g) NO_Br2 2NO(g) + Br2(g) NOBr->NO_Br2 Decomposition / Formation

Decomposition of this compound

Methodology:

  • Reaction Setup: A known initial amount of NOBr gas is placed in a sealed reaction vessel of a known volume. The vessel is equipped with a pressure sensor and a means to measure the composition of the gas mixture at equilibrium, such as a gas chromatograph (GC) or a mass spectrometer (MS).

  • Equilibration: The vessel is maintained at a constant temperature, and the system is allowed to reach equilibrium. The total pressure inside the vessel is monitored until it becomes constant, indicating that equilibrium has been reached.[3][4][5][6][7]

  • Equilibrium Analysis:

    • Using a Pressure Sensor: The total pressure at equilibrium is measured. From the stoichiometry of the reaction, the partial pressures of NOBr, NO, and Br₂ can be calculated.

    • Using GC or MS: A sample of the gas mixture at equilibrium is withdrawn and analyzed to determine the molar concentrations or mole fractions of each component.

  • Calculation of the Equilibrium Constant (K_p): The equilibrium constant in terms of partial pressures (K_p) is calculated using the following expression: K_p = (P_NO)² * (P_Br₂) / (P_NOBr)² where P represents the partial pressure of each gas at equilibrium.

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of this compound gas, including its standard molar enthalpy of formation, standard molar entropy, and molar heat capacity. Representative experimental protocols for the determination of these properties through calorimetry and spectroscopy, as well as for the study of its decomposition equilibrium, have been outlined. The provided data and methodologies are essential for researchers and professionals working with this compound, enabling a deeper understanding of its chemical behavior and facilitating its application in various scientific and industrial fields.

References

An In-depth Technical Guide on the Polarity and Dipole Moment of Nitrosyl Bromide (NOBr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrosyl bromide (NOBr) is a red gaseous inorganic compound with significant chemical reactivity.[1][2] Its molecular properties, particularly its polarity and dipole moment, are of considerable interest in chemical kinetics and for understanding its interactions in various chemical systems.[1] This guide provides a comprehensive technical overview of the polarity and dipole moment of this compound, detailing its molecular structure, the underlying principles of its polarity, and the experimental and computational data that quantify these properties.

Molecular Structure and Geometry

The foundation of this compound's polarity lies in its molecular geometry.

2.1 VSEPR Theory and Hybridization According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central nitrogen atom in NOBr is bonded to one oxygen atom and one bromine atom, and it also possesses one lone pair of electrons. This arrangement corresponds to the general formula AX₂E, which results in a bent molecular geometry.[1] The central nitrogen atom is sp² hybridized.[1] This bent shape is crucial because it prevents the individual bond dipoles from canceling each other out, leading to a net molecular dipole.

2.2 Bond Lengths and Angles Experimental determinations have established the precise geometric parameters of the NOBr molecule. The N-O bond length is approximately 1.15 Å, while the N-Br bond is around 2.140 Å.[1] The O-N-Br bond angle is approximately 114.5° to 117°.[1] These structural parameters are critical inputs for computational models that calculate the molecule's dipole moment.

Electronegativity and Bond Polarity

The polarity of the individual bonds within this compound arises from the differences in electronegativity between the constituent atoms. The established electronegativity values are:

  • Oxygen (O): 3.44[1][3]

  • Nitrogen (N): 3.04[1][3]

  • Bromine (Br): 2.96[1][3]

The electronegativity difference between nitrogen and oxygen (ΔEN = 3.44 - 3.04 = 0.40) creates a polar covalent N-O bond, with a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the nitrogen atom.[3] Similarly, the difference between nitrogen and bromine (ΔEN = 3.04 - 2.96 = 0.08) results in a polar N-Br bond, with a slight partial negative charge on the nitrogen and a partial positive charge on the bromine.[3] The N=O bond exhibits significant double bond character.[1]

Molecular Polarity and Dipole Moment

Due to its bent molecular geometry, the individual bond dipoles of the N-O and N-Br bonds do not cancel out. Instead, they add up vectorially to produce a net molecular dipole moment, making this compound a polar molecule.[3]

4.1 The Net Dipole Moment The overall dipole moment is a vector that points from the center of positive charge to the center of negative charge. In NOBr, the more electronegative oxygen atom strongly pulls electron density, making it the primary contributor to the negative pole of the molecule. The vector sum of the bond dipoles results in a significant net dipole moment for the molecule.

4.2 Experimental and Computational Data The dipole moment of this compound has been determined through various experimental and computational methods. The reported values are generally in close agreement:

  • 1.90 D (Debye)[1]

  • 1.87 D [4]

  • 1.80 D (determined from gas-phase microwave spectroscopy)[5][6]

These values confirm that this compound is a moderately polar molecule. This polarity governs its intermolecular forces, which are dominated by dipole-dipole interactions and London dispersion forces, and influences its physical properties, such as its condensation point of 14.5 °C.[1][2]

Quantitative Data Summary

The key quantitative data related to the polarity and dipole moment of this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference(s)
Molecular Formula NOBr[2][7]
Molecular Geometry Bent (AX₂E)[1]
Bond Angle (∠ONBr) 114.5° - 117°[1]
Bond Length (N-O) ~1.15 Å[1]
Bond Length (N-Br) ~2.140 Å
Electronegativity (O) 3.44[1][3]
Electronegativity (N) 3.04[1][3]
Electronegativity (Br) 2.96[1][3]
Dipole Moment (µ) 1.80 - 1.90 D[1][4][5][6]

Experimental Protocols

6.1 Microwave Spectroscopy A primary experimental technique for the precise determination of the dipole moment of gaseous molecules like this compound is microwave spectroscopy.

  • Methodology: This method involves passing microwave radiation through a gaseous sample of NOBr. The polar molecules in the gas absorb microwaves at specific frequencies, causing them to rotate. The rotational spectrum is measured with high precision. By applying an external electric field (the Stark effect), the rotational energy levels of the molecule split. The magnitude of this splitting is directly proportional to the molecule's permanent dipole moment. By analyzing the Stark effect on the rotational transitions, a highly accurate value for the dipole moment can be calculated.[5]

6.2 Dielectric Constant Measurement The dielectric constant of liquid this compound has also been measured to determine its dipole moment.[4]

  • Methodology: This method involves measuring the dielectric constant (ε) of the pure liquid at a specific temperature. The dipole moment is then calculated using the Debye equation or related models, which correlate the macroscopic dielectric constant with the microscopic molecular dipole moment and polarizability. The dielectric constant for liquid NOBr was found to be 13.4 at 15.2°C.[4]

Visualizations

7.1 Logical Flow for Determining Polarity

The following diagram illustrates the logical workflow used to determine the polarity of this compound.

G A Start: Analyze this compound (NOBr) B Determine Lewis Structure and VSEPR Geometry A->B E Analyze Electronegativity Differences A->E C Identify Central Atom (N) and Bonded Atoms (O, Br) + Lone Pairs B->C D Result: Bent Molecular Geometry (AX2E) C->D H Assess Vector Sum of Bond Dipoles D->H F N-O Bond (ΔEN = 0.40) -> Polar E->F G N-Br Bond (ΔEN = 0.08) -> Polar E->G F->H G->H I Bent Geometry -> Dipoles Do Not Cancel H->I J Conclusion: NOBr is a Polar Molecule with a Net Dipole Moment I->J

Caption: Logical workflow for determining the polarity of NOBr.

7.2 Molecular Structure and Dipole Moment of NOBr

This diagram shows the bent molecular structure of this compound, the partial charges on each atom, and the direction of the net molecular dipole moment.

Caption: Molecular structure and net dipole moment of NOBr.

References

CAS number and chemical properties of Nitrosyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of Nitrosyl bromide (NOBr). The information is presented to support research and development activities where this reactive compound may be of interest.

Core Chemical Properties and Identification

This compound is a red gas at room temperature with a condensation point just below it.[1] It is a highly reactive inorganic compound with the chemical formula NOBr.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 13444-87-6[1]
Molecular Formula NOBr[1]
Molar Mass 109.910 g/mol [1]
Appearance Red gas[1]
Boiling Point -2 °C to 14.5 °C[1][2]
Melting Point -55.5 °C to -56 °C[2]
Solubility Reacts with water[1][2]
Decomposition Temperature 20 °C[2]

Synthesis and Reactivity

This compound is typically formed through the reversible reaction of nitric oxide (NO) with bromine (Br₂).[1] This reaction is notable for being one of the few known third-order homogeneous gas-phase reactions.[1]

An alternative synthesis route involves the reaction of nitrogen dioxide (NO₂) with potassium bromide (KBr).[1]

This compound is a reactive compound that readily undergoes photodissociation to nitric oxide and bromine, particularly under standard temperature and pressure.[1] It is also sensitive to water, with which it reacts.[1][2]

Experimental Protocols

Detailed and reliable experimental procedures for the synthesis of nitrosyl halides can be found in the peer-reviewed publication, Inorganic Syntheses.[3] While the full text of the specific procedure for this compound from this source could not be accessed for this guide, a general method for its preparation is outlined below, based on available information.

Synthesis of this compound from Nitric Oxide and Bromine

This procedure should be performed in a well-ventilated fume hood due to the toxicity of the reactants and product.

Materials:

  • Dry nitric oxide (NO) gas

  • Bromine (Br₂)

  • Reaction flask suitable for gas handling

  • Cooling bath (e.g., dry ice/acetone or a cryocooler)

  • Distillation apparatus

  • Cooled receiving flask (ampoule)

Procedure:

  • Cool a reaction flask containing 80 g of bromine to 0 °C.

  • Slowly bubble dry nitric oxide gas through the cooled bromine.

  • During the addition of nitric oxide, gradually lower the temperature of the reaction mixture to -10 °C using a freezing mixture.

  • Continue the addition of nitric oxide until the liquid is completely saturated, which is indicated by a weight gain of approximately 28 g.

  • After saturation, slowly heat the reaction mixture to initiate the distillation of this compound.

  • This compound distills at approximately 2 °C.[2] Collect the red gaseous product in a cooled ampoule.

Purification:

The primary method for purifying this compound is distillation, as described in the synthesis procedure. Given its low boiling point, the distillation should be carried out with careful temperature control to avoid decomposition.

Characterization:

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic methods. The sample for spectroscopic analysis should be handled in a closed system to prevent decomposition and exposure.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic stretching and bending frequencies for the N-O and N-Br bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can be used to confirm the presence of this compound and monitor its concentration, for example, in kinetic studies.

  • Mass Spectrometry: This technique can be used to determine the molecular weight of the compound and analyze its fragmentation pattern.

Logical Relationships in Synthesis and Decomposition

The following diagram illustrates the key reactions involving this compound, including its synthesis from nitric oxide and bromine, and its decomposition pathways.

Nitrosyl_Bromide_Reactions NO 2NO (Nitric Oxide) NOBr 2NOBr (this compound) NO->NOBr Synthesis (Reversible) Br2 Br₂ (Bromine) Br2->NOBr NOBr->NO Decomposition NOBr->Br2 Heat Heat/Light Heat->NOBr Initiates

Caption: Synthesis and decomposition pathways of this compound.

Experimental Workflow for Kinetic Analysis

The study of the formation and decomposition kinetics of this compound often involves monitoring the concentration of reactants or products over time, typically using spectroscopic methods. The following diagram outlines a general experimental workflow for such an analysis.

Kinetic_Analysis_Workflow start Start prepare Prepare Reactants (NO and Br₂ at known concentrations) start->prepare mix Mix Reactants in a Temperature-Controlled Cell prepare->mix monitor Monitor Reaction Progress (e.g., via UV-Vis Spectroscopy) mix->monitor data Collect Concentration vs. Time Data monitor->data analyze Analyze Data to Determine Rate Law and Rate Constant data->analyze end End analyze->end

Caption: General workflow for the kinetic analysis of this compound reactions.

References

A Comprehensive Technical Guide to the Third-Order Homogeneous Gas Reaction of Nitrosyl Bromide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the kinetics, mechanism, and experimental determination of the formation of nitrosyl bromide (NOBr) from nitric oxide (NO) and bromine (Br₂). This reaction, represented by the balanced chemical equation 2NO(g) + Br₂(g) → 2NOBr(g), is a classic example of a third-order homogeneous gas-phase reaction, a relatively uncommon class of reactions.[1] Understanding the intricacies of such reactions is crucial for professionals in chemical kinetics and related fields.

Reaction Kinetics and Rate Law

The formation of this compound is a reaction whose rate is dependent on the concentration of both reactants. Through experimental observation, it has been determined that the reaction is second-order with respect to nitric oxide (NO) and first-order with respect to bromine (Br₂).[2][3][4][5]

The overall rate law for the reaction is therefore expressed as:

Rate = k[NO]²[Br₂]

Here, 'k' represents the rate constant, and [NO] and [Br₂] are the molar concentrations of nitric oxide and bromine, respectively. The overall order of the reaction is the sum of the orders of the individual reactants, which in this case is 2 + 1 = 3.

Table 1: Experimental Data for the Determination of the Rate Law

The following table presents initial rate data from experiments conducted at 273°C, which is used to determine the order of the reaction with respect to each reactant.[6]

ExperimentInitial [NO] (M)Initial [Br₂] (M)Initial Rate of NOBr Appearance (M/s)
10.100.2024
20.250.20150
30.100.5060
40.350.50735

By analyzing the data, for instance by comparing experiments 1 and 3 where [NO] is constant, it can be observed that when [Br₂] is increased by a factor of 2.5 (from 0.20 M to 0.50 M), the initial rate also increases by a factor of 2.5 (from 24 M/s to 60 M/s). This directly proportional relationship confirms that the reaction is first-order with respect to Br₂.

Similarly, comparing experiments 2 and 4, where [Br₂] is held constant at 0.20 M, shows that when [NO] is doubled (from 0.10 M to 0.25 M, a factor of 2.5), the initial rate increases by a factor of 6.25 (from 24 M/s to 150 M/s), which is 2.5². This demonstrates that the reaction is second-order with respect to NO.

Proposed Reaction Mechanism

While the overall reaction appears to be a single-step termolecular collision, it is more likely to proceed through a two-step mechanism. This is because the probability of a simultaneous and effective collision of three reactant molecules is very low. The proposed mechanism involves the formation of an intermediate species, NOBr₂.[7][8][9]

The two steps are as follows:

  • Fast, reversible formation of an intermediate: NO(g) + Br₂(g) ⇌ NOBr₂(g) (fast equilibrium)[7][8][10]

  • Slow, rate-determining step: NOBr₂(g) + NO(g) → 2NOBr(g) (slow)[7][8][10][11]

The first step is a rapid equilibrium, meaning the intermediate NOBr₂ is formed and consumed quickly. The second step is slower and therefore dictates the overall rate of the reaction.[11] The rate law for the overall reaction is determined by this slow step:

Rate = k₂[NOBr₂][NO]

However, since NOBr₂ is an intermediate, its concentration is not easily measured. It can be expressed in terms of the reactants by using the equilibrium constant (K_eq) from the first step:

K_eq = [NOBr₂] / ([NO][Br₂])

Rearranging this gives: [NOBr₂] = K_eq[NO][Br₂]

Substituting this expression for [NOBr₂] into the rate law for the slow step gives:

Rate = k₂(K_eq[NO][Br₂])[NO] = k[NO]²[Br₂]

This derived rate law from the proposed mechanism is consistent with the experimentally observed rate law.

ReactionMechanism cluster_step1 Step 1: Fast Equilibrium cluster_step2 Step 2: Rate-Determining Step NO1 NO NOBr2 NOBr2 NO1->NOBr2 k_fwd Br2 Br2 NOBr2->NO1 k_rev NOBr2_2 NOBr2 TwoNOBr 2NOBr NOBr2_2->TwoNOBr k_slow NO2 NO

Caption: Proposed two-step mechanism for the formation of NOBr.

Quantitative Kinetic Data

The rate of the reaction is quantified by the rate constant, k, which is temperature-dependent. The activation energy (Ea) of the reaction can be determined by studying the reaction at different temperatures and applying the Arrhenius equation.

Table 2: Summary of Quantitative Data
ParameterValueConditions
Rate Constant (k) Varies with temperature. Calculated from experimental data. For example, using data from Table 1, k can be calculated.Typically determined at a constant temperature, e.g., 273°C or 298 K.
Forward Rate Constant (k_f) 1.32 ± 0.14 to 1.68 ± 0.11 x 10⁻³⁸ cm⁶/molecule²·sSpecific experimental conditions
Reverse Rate Constant (k_r) 2.09 ± 0.55 to 3.71 x 10⁻²¹ cm³/molecule·sSpecific experimental conditions
Activation Energy (Ea) Can be calculated from the temperature dependence of the rate constant.[12]Varies based on the specific study.

Note: The rate constants are sometimes reported in different units. The values provided are illustrative and may vary between different studies and experimental conditions.[1]

Experimental Protocols

The study of the kinetics of the NOBr formation reaction typically involves the method of initial rates. This method allows for the determination of the reaction order with respect to each reactant.

General Experimental Workflow
  • System Preparation: A gas-phase reaction vessel of a known volume is evacuated to remove any residual gases.

  • Reactant Introduction: The reactant gases, NO and Br₂, are introduced into the vessel to achieve desired initial partial pressures (and thus concentrations). The temperature of the system is precisely controlled.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring a property that changes as the reaction proceeds. This could be:

    • Spectrophotometry: Monitoring the change in absorbance of light at a wavelength where one of the species (e.g., Br₂, which is reddish-brown, or NOBr, which is a red gas) absorbs.

    • Pressure Measurement: In a constant volume system, the total pressure will change as two moles of NO and one mole of Br₂ are converted into two moles of NOBr.

  • Data Acquisition: The concentration of a reactant or product is measured at various times, or the initial rate of reaction is determined for different initial concentrations of reactants.

  • Data Analysis: The initial rates are plotted against the initial concentrations to determine the order of the reaction with respect to each reactant and to calculate the rate constant.

ExperimentalWorkflow start Start prep Prepare Reaction Vessel (Evacuate and Set Temperature) start->prep introduce Introduce Reactants (NO and Br2 at known partial pressures) prep->introduce monitor Monitor Reaction Progress (e.g., Spectrophotometry or Manometry) introduce->monitor acquire Acquire Initial Rate Data monitor->acquire analyze Analyze Data (Determine reaction orders and rate constant) acquire->analyze end End analyze->end

Caption: Generalized experimental workflow for studying gas-phase kinetics.

Conclusion

The formation of this compound from nitric oxide and bromine is a cornerstone example of third-order gas-phase kinetics. Its study reveals that the overall reaction order is not necessarily dictated by the stoichiometry but is a result of a multi-step reaction mechanism involving a rapidly formed intermediate. A thorough understanding of its rate law, mechanism, and the experimental techniques used for its characterization is fundamental for professionals engaged in chemical kinetics and related scientific disciplines.

References

An In-depth Technical Guide to the Standard Enthalpy of Formation of Nitrosyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard enthalpy of formation (ΔHf°) for nitrosyl bromide (NOBr), a molecule of interest in various chemical and atmospheric processes. The document delves into the experimental and theoretical methodologies employed to determine this crucial thermodynamic property, presenting quantitative data in a structured format and detailing the protocols of key experiments.

Quantitative Data Summary

The standard enthalpy of formation of this compound has been determined for both its gaseous and liquid states. The accepted values from reputable sources are summarized in the table below.

StateΔHf° (kJ/mol)MethodSource
Gaseous+82.13Review of experimental dataChase, 1998 (NIST-JANAF)[1][2]
Gaseous+79.5Data compilationCRC Handbook of Chemistry and Physics[3]
Liquid+51.5Data compilationCRC Handbook of Chemistry and Physics[3]

Methodologies for Determining the Standard Enthalpy of Formation

The determination of the standard enthalpy of formation of this compound relies on a combination of experimental techniques and theoretical calculations. These methods are interconnected, with experimental data often serving as a benchmark for theoretical models.

Experimental Approaches

2.1.1. Reaction Calorimetry

Reaction calorimetry is a direct method for measuring the heat absorbed or released during a chemical reaction. By studying a reaction where this compound is either a reactant or a product, and the enthalpies of formation of all other species are known, the enthalpy of formation of NOBr can be determined using Hess's law.

Experimental Protocol (Hypothetical Example based on common practices):

A solution calorimeter would be employed to measure the enthalpy change of a reaction involving this compound. For instance, the reaction of a known amount of this compound with a suitable reagent in a solvent could be studied.

  • Calorimeter Calibration: The calorimeter is calibrated by a reaction with a known enthalpy change, such as the dissolution of potassium chloride in water, to determine the heat capacity of the system.

  • Sample Preparation: A sealed glass ampoule containing a precise mass of liquid this compound is placed inside the calorimeter vessel, which is filled with a specific volume of the reactant solution.

  • Reaction Initiation: The ampoule is broken to initiate the reaction, and the temperature change of the solution is monitored with a high-precision thermometer until thermal equilibrium is re-established.

  • Data Analysis: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents. Corrections are applied for heat loss to the surroundings.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated using the measured enthalpy of reaction and the known standard enthalpies of formation of the other reactants and products.

It is important to note that a reaction calorimetry study on this compound with magnesium was deemed unreliable for deriving the enthalpy of formation due to the possibility of side reactions[1][4].

2.1.2. Spectroscopic Methods: Photodissociation and Photoelectron Spectroscopy

Spectroscopic techniques can provide crucial data on bond dissociation energies and ionization energies, which can be used in thermochemical cycles to derive the standard enthalpy of formation.

  • Photodissociation Spectroscopy: This technique involves irradiating this compound with light of a specific wavelength to break the N-Br bond. By measuring the kinetic energy of the resulting photofragments (NO and Br), the bond dissociation energy (D0) can be determined. This value, combined with the known enthalpies of formation of the fragments, allows for the calculation of the enthalpy of formation of NOBr.

    Experimental Protocol:

    • A molecular beam of this compound is crossed with a pulsed laser beam of a known wavelength.

    • The resulting photofragments are detected, often using techniques like resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry.

    • The kinetic energy and internal state distributions of the fragments are measured, from which the bond dissociation energy is calculated.

  • Photoelectron Spectroscopy: This method measures the energy required to remove an electron from a molecule (ionization energy)[5][6][7]. By analyzing the vibrational structure in the photoelectron spectrum, information about the bonding in the resulting cation can be obtained. This data can be used in conjunction with other thermochemical data to construct cycles for determining the enthalpy of formation.

    Experimental Protocol:

    • A sample of gaseous this compound is irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation).

    • The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

    • The ionization energies are determined from the kinetic energy of the photoelectrons and the energy of the incident photons.

Theoretical Approaches: Ab Initio Calculations

Ab initio (from first principles) quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules, including the standard enthalpy of formation. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy.

Computational Protocol:

High-level ab initio calculations, such as the internally contracted explicitly correlated multireference configuration interaction (icMRCI-F12) method, have been employed to study the electronic states and potential energy surfaces of this compound[8][9]. The standard enthalpy of formation can be calculated using the atomization energy method.

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy structure.

  • Vibrational Frequency Calculation: The vibrational frequencies are calculated at the optimized geometry to determine the zero-point vibrational energy (ZPVE).

  • Electronic Energy Calculation: The total electronic energy of the molecule is calculated at a high level of theory with a large basis set.

  • Atomization Energy Calculation: The total electronic energies of the constituent atoms (N, O, and Br) are also calculated. The atomization energy is the difference between the sum of the atomic energies and the molecular energy (including ZPVE).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation at 0 K is calculated from the atomization energy and the known experimental enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using calculated thermal corrections.

Interrelation of Methodologies

The various experimental and theoretical methods for determining the standard enthalpy of formation of this compound are interconnected and provide complementary information.

G cluster_experimental Experimental Methods cluster_theoretical Theoretical Methods cluster_properties Determined Properties Calorimetry Reaction Calorimetry EnthalpyOfFormation Standard Enthalpy of Formation (ΔHf°) Calorimetry->EnthalpyOfFormation Direct Measurement Photodissociation Photodissociation Spectroscopy BondEnergy Bond Dissociation Energy Photodissociation->BondEnergy Photoelectron Photoelectron Spectroscopy IonizationEnergy Ionization Energy Photoelectron->IonizationEnergy ElectronDiffraction Electron Diffraction MolecularStructure Molecular Structure ElectronDiffraction->MolecularStructure AbInitio Ab Initio Calculations AbInitio->EnthalpyOfFormation Direct Calculation AbInitio->BondEnergy Calculation EnthalpyOfFormation->AbInitio Benchmark for Theory BondEnergy->EnthalpyOfFormation via Thermochemical Cycle IonizationEnergy->EnthalpyOfFormation via Thermochemical Cycle MolecularStructure->AbInitio Input for Calculations

Caption: Interrelationship of methods for determining the standard enthalpy of formation of NOBr.

References

Theoretical Insights into the Dissociation of Nitrosyl Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the dissociation mechanism of nitrosyl bromide (ONBr). A comprehensive understanding of these pathways is crucial for applications ranging from atmospheric chemistry, where ONBr can act as a bromine reservoir impacting ozone depletion, to the precise control of chemical reactions in various industrial and pharmaceutical contexts.[1] This document summarizes key computational methodologies, presents quantitative data from theoretical and experimental studies, and visualizes the complex dissociation dynamics.

Introduction to this compound and its Dissociation

This compound is a red gas with a condensation point just below room temperature.[2] It can be formed through the reversible reaction of nitric oxide (NO) and bromine (Br₂), a reaction notable for being one of the few third-order homogeneous gas reactions.[2] ONBr is susceptible to photodissociation, readily breaking down into nitric oxide and bromine upon exposure to light.[2][3] The study of its dissociation is critical for understanding its atmospheric role and for applications requiring controlled release of NO or bromine radicals.

The dissociation of this compound primarily proceeds via two main channels:

  • ONBr → NO + Br

  • ONBr → O + NBr

Theoretical studies, particularly high-level ab initio calculations, have been instrumental in elucidating the electronic states and potential energy surfaces that govern these dissociation pathways.

Theoretical and Experimental Data Summary

The following tables summarize key quantitative data from various theoretical and experimental investigations into the properties and dissociation of this compound.

Table 1: Thermochemical and Kinetic Data for this compound

ParameterValueMethod/Reference
Bond Dissociation Energy (ON-Br)
D₀ (0 K)117 kJ/mol (28 kcal/mol)Calculated from equilibrium constants[4]
D₂₉₈ (298 K)120.1 ± 6.3 kJ/mol (28.7 ± 1.5 kcal/mol)Thermochemical[4]
Formation Reaction (2NO + Br₂ ⇌ 2ONBr)
Forward Rate Constant (k_f)1.56 ± 0.20 x 10⁻³⁸ cm⁶/molecule²·s (at 293 K)Fourier Transform Infrared Absorption Spectroscopy[5]
Reverse Rate Constant (k_r)2.29 ± 0.33 x 10⁻²¹ cm³/molecule·sFourier Transform Infrared Absorption Spectroscopy[5]
Equilibrium Constant (K_eq)171 ± 13 atm⁻¹Fourier Transform Infrared Absorption Spectroscopy[5]
Secondary Reaction (Br + NOBr → Br₂ + NO(v))
Rate Constant5.16 ± 0.28 x 10⁻¹² cm³/molecule·sInfrared Fluorescence Detection[6]

Table 2: Calculated Vertical Transition Energies (VTE) for Electronic States of this compound

Electronic StateVTE (eV)Oscillator Strength (f)
X¹A'0.00-
2¹A'2.890.001
3¹A'3.620.003
3¹A''3.680.001
4¹A'6.540.308
Data from icMRCI-F12 calculations by Lian et al. (2022)[7]

Computational and Experimental Methodologies

High-Level Ab Initio Calculations

Recent theoretical investigations have employed sophisticated computational methods to map the electronic structure and dissociation pathways of ONBr. A prominent study utilized the following protocol:[1][7][8][9]

  • Software: MOLPRO2012 quantum chemistry program package.[1]

  • Method: The primary computational approach was the internally contracted explicitly correlated multireference configuration interaction (icMRCI-F12) with Davidson correction.[1][7][8][9] This method is well-suited for describing the complex electronic structure of molecules in their ground and excited states, particularly during bond breaking.

  • Initial Steps: The process began with a restricted Hartree-Fock (RHF) self-consistent field (SCF) calculation to generate the single-configuration wavefunction of the ground state.[1] This was followed by a state-averaged complete active space self-consistent field (SA-CASSCF) calculation.[1]

  • Analysis: These calculations yielded potential energy curves (PECs) along the N-Br and N-O bond lengths, as well as the Br-N-O bond angle.[1][7][8][9] These PECs are crucial for understanding the dissociation dynamics upon electronic excitation. In one study, a total of 17 electronic states were investigated at energies below 7 eV.[1][7][8][9]

Photofragment Spectroscopy

Experimental validation and exploration of the photodissociation dynamics have been carried out using photofragment spectroscopy. A typical experimental workflow involves:[3]

  • Sample Preparation: Gaseous this compound is introduced into a vacuum chamber.

  • Photolysis: A tunable laser is used to excite the ONBr molecules to a specific electronic state. Excitation wavelengths of 210 nm, 355 nm, 410 nm, and 680 nm have been used in various studies.[3][7]

  • Fragment Ionization: The resulting photofragments (NO and Br) are ionized, often using resonance-enhanced multiphoton ionization (REMPI).[3]

  • Detection: The ionized fragments are detected using techniques such as time-of-flight (TOF) mass spectrometry, which allows for the determination of their kinetic energy and angular distributions.[3]

  • Data Analysis: The analysis of the experimental data, including the spatial anisotropy parameters (β) and the internal state populations (rotational, vibrational, spin-orbit) of the fragments, provides insights into the symmetry of the excited state and the dissociation dynamics.[3]

Dissociation Mechanisms and Pathways

Theoretical calculations have revealed the intricate details of the potential energy surfaces that govern the dissociation of this compound.

Dissociation to NO + Br

The primary photodissociation pathway for ONBr in the UV-visible region is the cleavage of the N-Br bond, leading to the formation of nitric oxide (NO) and a bromine atom (Br).[7]

  • Excitation: Absorption of a photon promotes the ONBr molecule from its ground electronic state (X¹A') to one of several excited states. For instance, excitation at 355 nm, 410 nm, and 680 nm corresponds to transitions to the 3¹A', 2¹A', and 3¹A'' states, respectively.[7]

  • Dissociation: These excited states are repulsive along the N-Br coordinate, leading to rapid and direct dissociation into NO(X²Π) and Br(²Pᵤ) fragments.[7]

  • High-Energy Pathway: At higher excitation energies, such as at 193 nm (6.42 eV), the optically bright 4¹A' state is populated.[7] This state can also lead to the "NO + Br" fragments.[7]

The following diagram illustrates the general photodissociation pathway leading to NO and Br products.

G cluster_ground Ground State cluster_excited Excited States ONBr_ground ONBr (X¹A') ONBr_excited ONBr* (e.g., 2¹A', 3¹A', 4¹A') ONBr_ground->ONBr_excited Photon Absorption (hν) Products NO (X²Π) + Br (²Pᵤ) ONBr_excited->Products Direct Dissociation (Repulsive N-Br Potential)

Caption: Photodissociation of ONBr to NO and Br fragments.

Dissociation to NBr + O

The dissociation channel leading to NBr and an oxygen atom (O) is energetically less favorable. Theoretical calculations indicate that the dissociation limits for the "NBr + O" channels are all above 6.2 eV.[1] The potential energy curves along the N-O bond are deep and bound, suggesting that breaking this bond requires significantly more energy.[1] However, avoided crossings between the potential energy curves of different excited states can create barriers along the N-O bond length, further complicating this dissociation pathway.[1]

The logical relationship for the dissociation pathways based on energy is depicted below.

G cluster_products Dissociation Products ONBr ONBr NO_Br NO + Br ONBr->NO_Br Lower Energy Pathway (UV-Vis Excitation) NBr_O NBr + O ONBr->NBr_O Higher Energy Pathway (> 6.2 eV)

Caption: Energetic favorability of ONBr dissociation channels.

Conclusion

Theoretical studies, particularly those employing high-level ab initio methods, have provided a detailed picture of the this compound dissociation mechanism. The primary pathway upon photoexcitation in the UV-visible range is the rapid cleavage of the N-Br bond, proceeding through repulsive excited electronic states. The alternative N-O bond cleavage is significantly less favorable energetically. This fundamental understanding of the dissociation dynamics is essential for accurately modeling the atmospheric chemistry of bromine and for the development of technologies that rely on the controlled decomposition of this compound.

References

Technical Guide: Physical Characteristics of Nitrosyl Bromide at STP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrosyl bromide (NOBr) is a reactive, red gaseous compound of significant interest in chemical kinetics due to its formation via a rare third-order homogeneous gas reaction. This document provides a comprehensive overview of the physical characteristics of this compound at Standard Temperature and Pressure (STP; 273.15 K and 1 atm). It includes a compilation of its key physical and thermodynamic properties, details on relevant experimental methodologies, and visual representations of its primary chemical reactions. Due to its inherent instability and reactivity, particularly with water and upon exposure to light, handling of this compound requires stringent safety protocols.

Physical Properties at STP

This compound is generally described as a red gas at room temperature.[1] However, there are conflicting reports regarding its boiling point, which affects its physical state at STP (0 °C). One source lists the boiling point as 14.5 °C, which would imply that this compound is a liquid at STP.[1] Another source reports the boiling point to be -2 °C, which would indicate it is a gas at STP.[2] Given that it is known to be a gas that partially dissociates at STP, the gaseous state is more likely under these conditions.[3]

Quantitative Data Summary

The key physical and thermodynamic properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueNotes
Molecular Formula NOBr
Molar Mass 109.910 g/mol [1][4]
Appearance Red GasAt room temperature.[1][2]
Melting Point -55.5 °C[2]
Boiling Point -2 °C or 14.5 °C[1][2]
Density 2.4 g/cm³Conditions not specified.[3]
Solubility (Water) Reacts[1][2][3]
Vapor Pressure 1940 mmHgAt 25 °C.[3]
Decomposition Temp. 20 °C[2]

Table 2: Thermodynamic Properties of this compound

PropertyValueConditions
Standard Molar Enthalpy of Formation (ΔfH⁰) 79.5 kJ/mol (gas)298.15 K[2]
51.5 kJ/mol (liquid)298.15 K[2]
Standard Molar Entropy (S⁰) 273.5 J/(mol·K) (gas)298.15 K[2]
Molar Heat Capacity at Constant Pressure (Cp) 45.5 J/(mol·K) (gas)298.15 K[2]

Chemical Reactivity and Stability

This compound is a thermally sensitive and photochemically reactive compound. It is prone to photodissociation at standard pressure and temperature.[1] At STP, pure, dry NOBr is reported to dissociate to the extent of about 7-9%.[3] It also reacts readily with water, hydrolyzing to form nitrous acid (HNO₂) and hydrobromic acid (HBr).[3]

Synthesis and Decomposition Pathways

The primary formation and decomposition pathways for this compound are critical to understanding its behavior.

Synthesis cluster_synthesis Synthesis of this compound NO 2NO (Nitric Oxide) NOBr_S 2NOBr (this compound) NO->NOBr_S + Br2 Br₂ (Bromine) Br2->NOBr_S

Caption: Reversible third-order gas-phase synthesis of this compound.

The synthesis of this compound is a notable reaction as it is one of the few known third-order homogeneous gas reactions.[1]

Decomposition cluster_decomposition Decomposition of this compound NOBr_D 2NOBr (this compound) NO_D 2NO (Nitric Oxide) NOBr_D->NO_D NOBr_D->NO_D hv (Photodissociation) Br2_D Br₂ (Bromine) NOBr_D->Br2_D NOBr_D->Br2_D hv (Photodissociation)

Caption: Decomposition of this compound into nitric oxide and bromine.

Experimental Protocols

Detailed experimental protocols for the determination of the fundamental physical properties of this compound are not extensively published. However, standard methodologies would be employed. The study of its dissociation kinetics, a more complex area, has been approached with more specific techniques.

Determination of Physical Properties (General Methodology)
  • Boiling Point: The boiling point of a volatile and reactive substance like NOBr would typically be determined by a micro-method, such as the Siwoloboff method. This involves sealing a small amount of the liquid in a capillary tube with an inverted smaller tube. Upon heating, the temperature at which a continuous stream of bubbles emerges from the inner tube, and at which the liquid re-enters the inner tube upon cooling, is recorded as the boiling point. Given its reactivity, all measurements would need to be conducted in a closed, inert-atmosphere system.

  • Melting Point: The melting point is determined by cooling the substance until it solidifies and then slowly heating it in a capillary tube within a melting point apparatus. The temperature range over which the substance melts from a solid to a liquid is recorded. Due to its low melting point, a cryostat would be required.

  • Density: The density of gaseous NOBr can be determined using the Dumas bulb method or by gas chromatography with a thermal conductivity detector calibrated with gases of known density.

Dissociation Kinetics Experimental Protocol

The kinetics of NOBr formation and decomposition have been investigated using time-resolved photolysis techniques.[1]

  • Objective: To determine the forward and reverse reaction rate constants for the equilibrium 2NO + Br₂ ⇌ 2NOBr.

  • Methodology: Time-Resolved Photolysis

    • A gaseous mixture of nitric oxide (NO) and bromine (Br₂) in a temperature-controlled reaction cell is prepared.

    • A short pulse of laser light (photolysis flash) is used to dissociate the Br₂ molecules into Br atoms.

    • The recombination of Br atoms with NO to form NOBr, and the subsequent reactions, are monitored over time.

    • This monitoring is typically achieved by measuring the change in absorption of a specific wavelength of light by one of the species (e.g., Br₂) using a probe beam.

    • By analyzing the transient absorption signals, the rate constants for the elementary steps of the reaction mechanism can be extracted.

    • Experiments are repeated under various partial pressures of NO, Br₂, and inert gases to elucidate the reaction order and the full kinetic model.[1]

ExperimentalWorkflow start Prepare Gas Mixture (NO + Br₂) photolysis Apply Laser Pulse (Photolysis of Br₂) start->photolysis monitoring Monitor Reactant/Product Concentration vs. Time (Spectroscopic Probe) photolysis->monitoring analysis Kinetic Analysis (Determine Rate Constants) monitoring->analysis

Caption: Workflow for studying this compound kinetics via photolysis.

Safety and Handling

This compound is a toxic and reactive substance. It photodissociates to produce toxic nitric oxide and bromine.[1] It should be handled only in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat). Contact with skin and eyes should be avoided, and inhalation of the gas can be hazardous to health.[1] Its high reactivity with water necessitates storage and handling under dry, inert conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nitrosyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of nitrosyl bromide (NOBr), a reactive red gas, from the reaction of nitric oxide (NO) and bromine (Br₂). This compound is a valuable reagent in various chemical syntheses. The synthesis is a rare example of a third-order homogeneous gas-phase reaction.[1] This document outlines the reaction kinetics, a detailed experimental protocol for its laboratory preparation, safety precautions, and characterization data.

Introduction

This compound (NOBr) is a chemical compound with the formula NOBr. It is a red gas with a condensation point just below room temperature and is notable for its high reactivity.[1] The synthesis of this compound from nitric oxide and bromine is a well-studied reaction, primarily due to its unusual third-order kinetics. The overall balanced equation for this reversible reaction is:

2NO(g) + Br₂(g) ⇌ 2NOBr(g)

This document provides a comprehensive guide for the synthesis, handling, and characterization of this compound in a laboratory setting.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaNOBr
Molar Mass109.910 g/mol [1]
AppearanceRed gas[1]
Boiling Point14.5 °C[1]
Melting Point-56 °C
Standard Enthalpy of Formation (gas)82.13 kJ/mol
Standard Molar Entropy (gas)273.53 J/mol·K

Reaction Kinetics and Mechanism

The formation of this compound is a third-order reaction, second-order with respect to nitric oxide and first-order with respect to bromine.[2][3][4] The rate law is expressed as:

Rate = k[NO]²[Br₂]

The reaction is believed to proceed through a two-step mechanism involving the formation of a transient intermediate, NOBr₂:

Step 1 (fast equilibrium): NO(g) + Br₂(g) ⇌ NOBr₂(g) Step 2 (slow): NOBr₂(g) + NO(g) → 2NOBr(g)

The following diagram illustrates the proposed reaction pathway:

ReactionPathway Proposed Reaction Pathway for this compound Synthesis NO1 NO NOBr2 NOBr₂ (Intermediate) NO1->NOBr2 Step 1 (fast) Br2 Br₂ Br2->NOBr2 Step 1 (fast) NO2 NO NOBr 2NOBr NO2->NOBr Step 2 (slow) NOBr2->NOBr Step 2 (slow)

Caption: Proposed two-step mechanism for the formation of this compound.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials and Equipment:

  • Dry nitric oxide gas

  • Liquid bromine (Br₂)

  • A two-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-salt mixture or cryocooler)

  • Distillation apparatus

  • Receiving flask cooled in a freezing mixture

  • Schlenk line or inert gas system

  • Infrared spectrometer for product characterization

Experimental Workflow:

ExperimentalWorkflow Experimental Workflow for this compound Synthesis A 1. Charge flask with Br₂ and cool to 0°C B 2. Introduce dry NO gas while cooling to -10°C A->B C 3. Allow reaction to proceed to completion B->C D 4. Slowly warm the reaction mixture C->D E 5. Distill NOBr at ~14.5°C D->E F 6. Collect NOBr in a cooled receiving flask E->F G 7. Characterize product (e.g., IR spectroscopy) F->G

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Procedure:

  • Preparation: In a well-ventilated fume hood, place 80 g of liquid bromine into a two-necked round-bottom flask equipped with a gas inlet tube and a magnetic stir bar.

  • Reaction: Cool the flask to 0°C using an ice bath. Slowly bubble dry nitric oxide gas through the bromine with continuous stirring. During the addition of nitric oxide, gradually lower the temperature of the cooling bath to -10°C using a freezing mixture (e.g., ice and salt).[5]

  • Completion: Continue the addition of nitric oxide until the bromine is completely saturated. This is indicated by a weight gain of approximately 28 g.[5]

  • Purification: Once the reaction is complete, slowly warm the reaction mixture to room temperature. This compound will begin to distill. The boiling point of this compound is 14.5°C.[1]

  • Collection: Collect the distilled red gas in a receiving flask cooled in a freezing mixture.

  • Characterization: The identity and purity of the collected this compound can be confirmed using infrared spectroscopy. The characteristic N=O stretching frequency for this compound is expected in the region of 1800 cm⁻¹.

Quantitative Data

The following table summarizes the initial rate data for the formation of this compound at 273°C from several experiments.[6][7][8]

Experiment[NO] (M)[Br₂] (M)Initial Rate of NOBr formation (M/s)Calculated Rate Constant, k (M⁻²s⁻¹)
10.100.202412000
20.250.2015012000
30.100.506012000
40.350.5073512000
Average 12000

Safety Precautions

This compound and its reactants are hazardous. Strict adherence to safety protocols is essential.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. This compound is a toxic and corrosive gas.[1] Inhalation can be fatal.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times. For handling larger quantities, a face shield and respiratory protection may be necessary.[9]

  • Reactivity: this compound reacts with water and should be handled under anhydrous conditions.[1] It is also sensitive to light and can photodissociate into toxic nitric oxide and bromine.[1]

  • Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container.

  • Spills: In case of a spill, evacuate the area and absorb the material with an inert absorbent. Do not use combustible materials like sawdust.[9]

Logical Relationships in Safety and Handling

SafetyHandling Key Safety and Handling Considerations for NOBr Synthesis NOBr This compound (NOBr) Toxic Toxic & Corrosive NOBr->Toxic Reactive Highly Reactive NOBr->Reactive Volatile Volatile NOBr->Volatile NO Nitric Oxide (NO) NO->Toxic Br2 Bromine (Br₂) Br2->Toxic Br2->Reactive FumeHood Work in Fume Hood Toxic->FumeHood PPE Wear Appropriate PPE Toxic->PPE Anhydrous Use Anhydrous Conditions Reactive->Anhydrous Storage Proper Storage (Cool, Dark, Dry) Reactive->Storage Volatile->FumeHood

Caption: Interrelationship of hazards and required safety measures for this compound.

Conclusion

The synthesis of this compound from nitric oxide and bromine is a straightforward yet hazardous procedure that requires careful attention to experimental conditions and safety. The provided protocol, along with the kinetic and physicochemical data, offers a comprehensive guide for researchers. Further studies could focus on optimizing the yield and exploring the catalytic potential of this versatile reagent in various organic and inorganic transformations.

References

Application Notes and Protocols for the Laboratory Preparation of Nitrosyl Bromide (NOBr) from Potassium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of nitrosyl bromide (NOBr), a reactive gaseous compound with applications in organic synthesis and as a nitrosating agent. The protocol herein details a method for the preparation of NOBr from the reaction of nitrogen dioxide (NO₂) with potassium bromide (KBr).[1][2] This application note includes detailed experimental procedures, a summary of the physical and chemical properties of NOBr, essential safety and handling information, and spectroscopic data for product characterization.

Introduction

This compound (NOBr) is a red gas at room temperature with a condensation point just below ambient conditions.[1] It is a valuable reagent in chemical synthesis, primarily utilized for the introduction of the nitrosyl group and as a brominating agent. The synthesis of NOBr can be achieved through several routes, including the direct reaction of nitric oxide with bromine.[1] An alternative and convenient laboratory-scale preparation involves the reaction of nitrogen dioxide (NO₂) with an alkali metal bromide, such as potassium bromide (KBr).[1][2] This method avoids the direct handling of elemental bromine. This document outlines a detailed protocol for this synthesis, along with critical safety and characterization data.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, purification, and characterization of the compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula NOBr
Molar Mass 109.910 g/mol [3]
Appearance Red gas[1]
Boiling Point ~0 °C
Condensation Point Just below room temperature[1]
Solubility Reacts with water[1]
Hazards Toxic, corrosive, light-sensitive[1]

Experimental Protocol: Synthesis of NOBr from KBr and NO₂

This protocol describes the synthesis of this compound from potassium bromide and nitrogen dioxide. This procedure should be performed in a well-ventilated fume hood, and all appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Reagents

  • Potassium bromide (KBr), anhydrous

  • Nitrogen dioxide (NO₂) gas

  • Inert solvent (e.g., dichloromethane, cooled)

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Schlenk line or equivalent vacuum/inert gas manifold

  • Glass reaction vessel with a gas inlet and outlet

3.2. Experimental Procedure

  • Apparatus Setup: Assemble a flame-dried glass reaction flask equipped with a magnetic stir bar, a gas inlet adapter, and an outlet connected to a cold trap and then to a scrubbing solution (e.g., sodium bicarbonate solution).

  • Reactant Preparation: Place a stoichiometric amount of finely ground, anhydrous potassium bromide into the reaction flask. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Reaction: Cool the reaction flask to -20 °C using a suitable cooling bath. Slowly introduce a measured amount of nitrogen dioxide gas into the flask with vigorous stirring. The reaction is exothermic and should be controlled by the rate of NO₂ addition.

  • Product Collection: The product, this compound, will form as a reddish-brown gas and will co-condense with any unreacted NO₂ in the cold trap cooled with a dry ice/acetone bath or liquid nitrogen.

  • Purification: The collected condensate can be purified by trap-to-trap distillation under vacuum. The first trap is held at a temperature to volatilize the NOBr while leaving behind less volatile impurities. The purified NOBr is then collected in a second trap cooled with liquid nitrogen.

Safety and Handling

4.1. Nitrogen Dioxide (NO₂) Hazards

  • Toxicity: Nitrogen dioxide is a highly toxic and corrosive gas.[4][5][6][7] Inhalation can cause severe respiratory irritation, pulmonary edema, and can be fatal.

  • Handling: Always handle NO₂ in a well-ventilated fume hood.[4][8] Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[4] A properly fitted respirator with an acid gas cartridge is recommended.

  • Storage: Store cylinders of NO₂ in a cool, dry, well-ventilated area away from combustible materials.[8]

4.2. This compound (NOBr) Hazards

  • Toxicity: this compound is a toxic and corrosive gas.[1] It readily photodissociates into toxic bromine and nitric oxide.[1]

  • Handling: Avoid inhalation and contact with skin and eyes.[1] All manipulations should be performed in a fume hood.

  • Reactivity: NOBr reacts with water.[1]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for this compound

Spectroscopic MethodCharacteristic Peaks/Values
Infrared (IR) Spectroscopy N-O stretch: ~1801 cm⁻¹N-Br stretch: ~542 cm⁻¹Bending mode: ~265 cm⁻¹[9]
UV-Visible Spectroscopy Absorption maxima in the 200–740 nm region[10]
Microwave Spectroscopy d(N–O) = 1.15 Åd(N–Br) = 2.14 Å∠Br–N–O = 114°[11]

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the proposed reaction pathway.

experimental_workflow Experimental Workflow for NOBr Synthesis prep Apparatus Setup & Reagent Preparation reaction Reaction of KBr with NO₂ at -20 °C prep->reaction collection Product Collection in Cold Trap reaction->collection purification Trap-to-Trap Distillation collection->purification characterization Spectroscopic Characterization purification->characterization

Caption: Workflow for the synthesis and purification of NOBr.

reaction_pathway Reaction Pathway for NOBr Formation cluster_reactants Reactants cluster_products Products r1 2 NO₂ p1 2 NOBr r1->p1 + r2 2 KBr p2 2 KNO₂ r2->p2 +

Caption: Proposed reaction of NO₂ with KBr to form NOBr.

References

Nitrosyl Bromide: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nitrosyl bromide (NOBr), a red gas with a condensation point just below room temperature, serves as a potent reagent in a variety of organic transformations.[1] Its reactivity stems from its ability to act as a source of the nitrosonium ion (NO⁺), a powerful electrophile, and as a source of bromine. This dual reactivity allows for its application in nitrosation, bromination, and diazotization reactions, making it a valuable tool in the synthesis of diverse organic molecules, including pharmaceuticals and agricultural chemicals.[2]

Due to its inherent reactivity and potential hazards, including photodissociation into toxic bromine and nitric oxide, this compound is often generated in situ for immediate consumption in synthetic procedures.[1] This approach mitigates risks associated with handling and storage of the pure substance. Common methods for its formation include the reaction of nitric oxide with bromine or the reaction of nitrogen dioxide with potassium bromide.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Conversion of α-Amino Acids to α-Bromo Acids

The transformation of α-amino acids into α-bromo acids is a fundamental reaction in organic synthesis, providing access to valuable building blocks for the synthesis of modified peptides, complex natural products, and pharmaceutical agents. This compound, often generated in situ from sodium nitrite (B80452) and hydrobromic acid, facilitates this conversion with retention of the original stereochemistry at the α-carbon.

Application Note: This reaction proceeds via the diazotization of the primary amino group by the nitrosonium ion, followed by nucleophilic substitution with bromide. The retention of stereochemistry is a key advantage of this method. The in situ generation of the nitrosating agent from readily available precursors enhances the practicality and safety of the procedure.

Experimental Protocol: Synthesis of (S)-2-Bromopropanoic Acid from L-Alanine

This protocol is adapted from a general procedure for the diazotization and bromination of α-amino acids.[3]

Materials:

  • L-Alanine (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine in 48% hydrobromic acid, cooled in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the stirred amino acid solution, maintaining the temperature below 5 °C. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude α-bromo acid.

  • Purify the product by distillation or chromatography as needed.

Quantitative Data:

Amino AcidProductYield (%)Reference
L-Phenylalanine(S)-2-Bromo-3-phenylpropanoic acid~75-85[3]
L-Tryptophan(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid~60-70[3]
L-Naphthylalanine(S)-2-Bromo-3-(naphthalen-1-yl)propanoic acid~70-80[3]

Reaction Workflow:

G Conversion of α-Amino Acids to α-Bromo Acids cluster_reactants Reactants cluster_in_situ In Situ Generation cluster_reaction Reaction Steps cluster_product Product Amino_Acid α-Amino Acid Diazotization Diazotization of Amino Group Amino_Acid->Diazotization Reacts with NOBr NaNO2 Sodium Nitrite (NaNO₂) NOBr This compound (NOBr) NaNO2->NOBr with HBr HBr Hydrobromic Acid (HBr) HBr->NOBr NOBr->Diazotization Substitution Nucleophilic Substitution with Br⁻ Diazotization->Substitution Forms Diazonium Intermediate Bromo_Acid α-Bromo Acid Substitution->Bromo_Acid

Caption: Workflow for the synthesis of α-bromo acids from α-amino acids.

Nitrosation of Organometallic Compounds

This compound can be employed in the synthesis of nitrosoarenes through the nitrosation of organometallic reagents. A classic example is the reaction of this compound with diphenylmercury (B1670734) to produce nitrosobenzene (B162901), first reported by Adolf von Baeyer.[4][5]

Application Note: This reaction provides a historical route to C-nitroso compounds. While modern methods for the synthesis of nitrosoarenes often involve the oxidation of anilines or hydroxylamines, this classical approach demonstrates the utility of this compound in forming carbon-nitrogen bonds.[4] The reaction proceeds by an electrophilic attack of the nitrosonium ion on the organometallic compound.

Experimental Protocol: Synthesis of Nitrosobenzene from Diphenylmercury

This protocol is based on the original synthesis by Baeyer.[4][5] Modern safety precautions for handling organomercury compounds must be strictly followed.

Materials:

  • Diphenylmercury ((C₆H₅)₂Hg)

  • This compound (NOBr)

  • Anhydrous benzene (B151609) or toluene

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve diphenylmercury in anhydrous benzene or toluene.

  • Cool the solution in an ice bath.

  • Slowly bubble gaseous this compound through the solution or add a pre-condensed solution of this compound in the same solvent.

  • The reaction progress can be monitored by the color change of the solution.

  • Upon completion, the reaction mixture will contain nitrosobenzene and phenylmercuric bromide.

  • The solvent is carefully removed under reduced pressure.

  • Nitrosobenzene can be purified by steam distillation or sublimation.[4]

Quantitative Data:

Reaction Pathway:

G Nitrosation of Diphenylmercury Diphenylmercury Diphenylmercury ((C₆H₅)₂Hg) Nitrosobenzene Nitrosobenzene (C₆H₅NO) Diphenylmercury->Nitrosobenzene + NOBr Phenylmercuric_Bromide Phenylmercuric Bromide (C₆H₅HgBr) Diphenylmercury->Phenylmercuric_Bromide NOBr This compound (NOBr) NOBr->Nitrosobenzene NOBr->Phenylmercuric_Bromide

Caption: Synthesis of nitrosobenzene from diphenylmercury and this compound.

Addition to Alkenes

This compound undergoes electrophilic addition to alkenes to form β-bromo nitroso compounds. These adducts can be valuable intermediates in organic synthesis, as the nitroso group can be further transformed into other functional groups.

Application Note: The addition of nitrosyl halides to alkenes is a useful method for the synthesis of C-nitroso compounds.[2] The regioselectivity of the addition typically follows Markovnikov's rule, with the electrophilic nitroso group adding to the less substituted carbon of the double bond and the bromide adding to the more substituted carbon.

Experimental Protocol: Addition of this compound to Cyclohexene (B86901)

This is a general protocol for the addition of a nitrosyl halide to an alkene.

Materials:

  • Cyclohexene

  • This compound (generated in situ or from a cylinder)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve cyclohexene in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound in dichloromethane to the stirred cyclohexene solution.

  • Maintain the temperature at -78 °C during the addition.

  • After the addition is complete, allow the reaction to stir at low temperature for an additional hour.

  • The reaction can be quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude β-bromo nitroso adduct.

  • The product can be purified by chromatography.

Quantitative Data:

Detailed quantitative data for the addition of this compound to various alkenes is not extensively reported in recent literature. Yields are expected to be moderate to good depending on the substrate and reaction conditions.

Logical Relationship of the Reaction:

G Electrophilic Addition of NOBr to an Alkene Alkene Alkene Intermediate Bromonium/Carbocationic Intermediate Alkene->Intermediate Electrophilic attack by NO⁺ NOBr This compound NOBr->Intermediate Product β-Bromo Nitrosoalkane Intermediate->Product Nucleophilic attack by Br⁻

Caption: Mechanism of electrophilic addition of NOBr to an alkene.

Diazotization of Aromatic Amines

This compound can serve as a nitrosating agent for the conversion of primary aromatic amines into diazonium salts. These salts are highly versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto an aromatic ring through reactions such as the Sandmeyer and Schiemann reactions.

Application Note: While the diazotization of aromatic amines is most commonly achieved using nitrous acid (generated from sodium nitrite and a strong acid), this compound can also be used as the source of the necessary nitrosonium ion. The reaction is typically carried out at low temperatures to ensure the stability of the resulting diazonium salt.

Experimental Protocol: Diazotization of Aniline (B41778)

This protocol outlines the general steps for the diazotization of an aromatic amine using a nitrosylating agent.

Materials:

  • Aniline

  • This compound

  • A non-nucleophilic solvent (e.g., glacial acetic acid)

  • Ice-salt bath

Procedure:

  • Dissolve aniline in the chosen solvent in a flask and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of this compound in the same solvent to the aniline solution with vigorous stirring.

  • Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for a further 30 minutes at low temperature.

  • The resulting solution of the benzenediazonium (B1195382) bromide can be used directly in subsequent reactions.

Quantitative Data:

The yields of diazonium salts are typically high, often approaching quantitative, and they are generally used immediately in the next synthetic step without isolation.

Experimental Workflow:

G Diazotization of an Aromatic Amine Amine Primary Aromatic Amine Diazonium_Salt Aromatic Diazonium Bromide Amine->Diazonium_Salt + NOBr, low temp NOBr This compound NOBr->Diazonium_Salt Subsequent_Reaction Subsequent Transformation (e.g., Sandmeyer Reaction) Diazonium_Salt->Subsequent_Reaction Reacts with nucleophile

Caption: Workflow for the diazotization of an aromatic amine with NOBr.

Safety Precautions:

This compound is a toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere where necessary, and appropriate quenching procedures should be in place. Given its tendency to photodissociate, reactions should be protected from light where appropriate.

References

Application Notes and Protocols for the Microwave and Infrared Spectroscopy of Nitrosyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl bromide (NOBr) is a reactive, red-brown gas that has been the subject of numerous spectroscopic investigations. Understanding its molecular structure, vibrational dynamics, and bond characteristics is crucial for various fields, including atmospheric chemistry and reaction kinetics. Microwave and infrared spectroscopy are powerful techniques to probe these molecular properties. These application notes provide a detailed overview of the spectroscopic characterization of NOBr, including experimental protocols and data analysis, to aid researchers in their studies of this and similar molecules.

Application Notes

Microwave and infrared spectroscopy provide complementary information about the structure and bonding of this compound.

Microwave Spectroscopy is used to determine the precise rotational constants of a molecule, which in turn allows for the accurate calculation of bond lengths and angles. For this compound, microwave spectroscopy has been instrumental in establishing its bent molecular geometry. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) and the nitrogen quadrupole moment create a complex hyperfine structure in the rotational spectrum, which provides detailed information about the electronic environment of the nuclei.

Infrared Spectroscopy probes the vibrational modes of a molecule. For this compound, the fundamental vibrational frequencies correspond to the N-O stretch, the N-Br stretch, and the ONBr bend. The positions and intensities of these absorption bands are characteristic of the molecule and can be used for its identification and quantification. Isotopic substitution, for instance with ¹⁵N, leads to shifts in the vibrational frequencies, which can be used to confirm assignments and to refine force field calculations.

Data Presentation

Structural and Spectroscopic Constants of this compound

The following tables summarize the key quantitative data obtained from microwave and infrared spectroscopic studies of this compound and its isotopologues.

Table 1: Rotational Constants and Structural Parameters of this compound Isotopologues Determined by Microwave Spectroscopy.

IsotopologueA (MHz)B (MHz)C (MHz)r(N-O) (Å)r(N-Br) (Å)∠ONBr (°)Reference
¹⁴N¹⁶O⁷⁹Br833403747.243586.001.146 ± 0.0102.140 ± 0.002114° 30′ ± 30′[1][2]
¹⁴N¹⁶O⁸¹Br833403722.493563.341.146 ± 0.0102.140 ± 0.002114° 30′ ± 30′[1][2]
¹⁵N¹⁶O⁷⁹Br---1.146 ± 0.0102.140 ± 0.002114° 30′ ± 30′[2]
¹⁵N¹⁶O⁸¹Br---1.146 ± 0.0102.140 ± 0.002114° 30′ ± 30′[2]

Table 2: Bromine Quadrupole Coupling Constants for this compound Isotopologues. [1]

Isotopologueχₐₐ (MHz)χₑₑ (MHz)χₑₑ (MHz)
¹⁴N¹⁶O⁷⁹Br388.3-239.5-148.8
¹⁴N¹⁶O⁸¹Br325.5-200.2-125.3

Table 3: Fundamental Vibrational Frequencies of this compound.

ModeApproximate Type of Mode¹⁴N¹⁶OBr (cm⁻¹)¹⁵N¹⁶OBr (cm⁻¹)Reference
ν₁N-O stretch18011768[3][4]
ν₂ONBr bend542528[3][4]
ν₃N-Br stretch265264[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize gaseous this compound for spectroscopic analysis.

Materials:

  • Nitric oxide (NO) gas

  • Bromine (Br₂) vapor

  • 1000 cc flask

  • Liquid nitrogen

  • Vacuum line

Procedure:

  • Admit gaseous nitric oxide and bromine vapor into a 1000 cc flask in a 2:1 molar ratio.[5]

  • Allow the reaction to proceed until a final pressure of 1 atmosphere is reached.[5]

  • Freeze the mixture using liquid nitrogen.[5]

  • Evacuate the excess unreacted nitric oxide using a vacuum line.[5]

  • Gently warm the flask to allow the this compound to vaporize. The product can be flowed directly into the absorption cell of the spectrometer.

Protocol 2: Microwave Spectroscopy of this compound

Objective: To obtain the rotational spectrum of this compound and determine its rotational constants.

Apparatus:

  • Microwave spectrometer (e.g., a Stark-modulation spectrometer) operating in the 20-40 GHz region.[1][5]

  • Absorption cell (can be cooled, e.g., with dry ice).[5]

  • Sample inlet system.

  • Vacuum system.

Procedure:

  • Prepare gaseous this compound as described in Protocol 1.

  • Evacuate the absorption cell and the sample inlet system.

  • Introduce the gaseous this compound into the absorption cell. The sample can be flowed through the cell, which may be cooled to dry ice temperature to increase signal intensity.[5]

  • Scan the microwave frequency in the desired range (e.g., 20,000 to 40,000 Mc/sec) and record the absorption spectrum.[1][5]

  • The observed spectrum will be complex due to the asymmetry of the molecule, the large quadrupole moments of the bromine nuclei, and the presence of two bromine isotopes.[5]

  • Analyze the spectrum, paying close attention to the J = 2→3 transition for initial assignment.[1][5]

  • Fit the assigned transitions to a rotational Hamiltonian to determine the rotational constants (A, B, C) and the bromine quadrupole coupling constants (χₐₐ, χₑₑ, χₑₑ).

Protocol 3: Infrared Spectroscopy of this compound

Objective: To obtain the infrared absorption spectrum of this compound and identify its fundamental vibrational frequencies.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer.

  • Gas cell with appropriate windows (e.g., KBr or CsI).

  • Sample inlet system.

  • Vacuum system.

Procedure:

  • Prepare gaseous this compound as described in Protocol 1.

  • Evacuate the gas cell and the sample inlet system.

  • Introduce the gaseous this compound into the gas cell to a suitable pressure.

  • Record the infrared spectrum over the desired range (e.g., 400 to 4000 cm⁻¹). The spectrum of this compound vapor has been examined from 400 to 5303 cm⁻¹.[3]

  • Identify the fundamental absorption bands corresponding to the N-O stretch, N-Br stretch, and ONBr bend.

  • For higher resolution studies, the P-R separation of the parallel bands can be analyzed to obtain information about the moments of inertia.[3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of NOBr cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_molecular_properties Derived Molecular Properties s1 Reactants (NO + Br2) s2 Reaction (2NO + Br2 -> 2NOBr) s1->s2 s3 Purification (Freeze-pump-thaw) s2->s3 sp1 Microwave Spectroscopy s3->sp1 Gaseous NOBr sp2 Infrared Spectroscopy s3->sp2 Gaseous NOBr da1 Rotational Constants (A, B, C) sp1->da1 da2 Vibrational Frequencies (ν1, ν2, ν3) sp2->da2 mp1 Molecular Structure (Bond lengths, Bond angle) da1->mp1 mp2 Force Constants da2->mp2

Caption: Experimental workflow for the spectroscopic characterization of this compound.

logical_relationship cluster_microwave Microwave Spectroscopy cluster_infrared Infrared Spectroscopy cluster_properties Molecular Properties ms Rotational Transitions rc Rotational Constants (A, B, C) ms->rc qcc Quadrupole Coupling Constants (χ) ms->qcc structure Molecular Structure (r, θ) rc->structure bonding Electronic Structure & Bonding qcc->bonding is Vibrational Transitions vf Vibrational Frequencies (ν) is->vf force_field Molecular Force Field vf->force_field structure->bonding force_field->bonding

Caption: Relationship between spectroscopic data and derived molecular properties of NOBr.

References

Application Notes & Protocols: In Situ Generation of Nitrosyl Bromide for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl bromide (NOBr) is a reactive red gas that serves as a potent agent for nitrosation, diazotization, and bromination in organic synthesis.[1] Due to its toxicity and instability, the in situ generation of this compound from stable precursors is a preferred and safer method for its use in chemical reactions.[2][3] This approach avoids the challenges of storing and handling the pure substance while ensuring its immediate consumption in the reaction mixture.[4]

This document provides detailed protocols for the in situ generation of this compound and its application in key organic transformations.

Methods for In Situ Generation of this compound

The most common and practical laboratory method for the in situ generation of this compound involves the reaction of an alkali metal nitrite (B80452) with hydrobromic acid.[2]

1. From Sodium Nitrite and Hydrobromic Acid: This method generates this compound directly in the reaction medium.

NaNO₂ + 2 HBr → NOBr + NaBr + H₂O

An alternative method involves the reaction between nitrogen dioxide and potassium bromide.[1]

2 NO₂ + KBr → NOBr + KNO₃

A third method is the reaction of nitric oxide with bromine, which is a reversible third-order homogeneous gas reaction.[1][5]

2 NO(g) + Br₂(g) ⇌ 2 NOBr(g)

For solution-phase organic synthesis, the reaction of sodium nitrite with HBr is the most frequently employed method.

Application 1: Diazotization of Primary Aromatic Amines

The in situ generation of this compound is highly effective for the diazotization of primary aromatic amines. The resulting diazonium salts are versatile intermediates, particularly for the synthesis of aryl bromides via a Sandmeyer-type reaction.[6][7][8] The reactive species is the nitrosonium ion (NO+), which is readily delivered by this compound.[9]

Experimental Protocol: Synthesis of 4-Bromotoluene from p-Toluidine (B81030)

Materials and Reagents:

  • p-Toluidine

  • Sodium Nitrite (NaNO₂)

  • 48% Hydrobromic Acid (HBr)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve p-toluidine (10.7 g, 0.1 mol) in 48% hydrobromic acid (60 mL).

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL). Add this solution dropwise via the dropping funnel to the stirred amine solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rise in temperature.

  • Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is observed.

  • Bromination (Sandmeyer-type): In a separate beaker, dissolve copper(I) bromide (optional, as HBr can facilitate the reaction) in 48% HBr. Slowly add the cold diazonium salt solution to this mixture. Nitrogen gas will evolve.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.

  • Extraction: Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence stops, followed by a wash with water.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 4-bromotoluene.

Safety Precautions:

  • The reaction should be performed in a well-ventilated fume hood.

  • This compound and its precursors are toxic and corrosive.[1]

  • Aryl diazonium salts can be explosive when dry; do not isolate them unless necessary and with extreme caution.

Application 2: N-Nitrosation of Secondary Amines

This compound is an efficient reagent for the N-nitrosation of secondary aliphatic and aromatic amines to form N-nitrosamines.[9][10]

Experimental Protocol: Synthesis of N-Nitrosodiphenylamine

Materials and Reagents:

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve diphenylamine (8.45 g, 0.05 mol) in ethanol (50 mL) in a 250 mL beaker.

  • Acidification and Cooling: Add 48% hydrobromic acid (15 mL) to the solution and cool the mixture to 0-5 °C in an ice bath with stirring.

  • Nitrosation: Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) to the stirred mixture. A precipitate will form.

  • Reaction: Continue stirring for 1 hour at 0-5 °C.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then recrystallize from ethanol to obtain pure N-nitrosodiphenylamine.

Safety Precautions:

  • N-Nitrosamines are known carcinogens and should be handled with appropriate personal protective equipment in a fume hood.[9]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the applications described. Yields are representative and can vary based on substrate and specific reaction conditions.

ApplicationSubstrate ExampleReagents for NOBr GenerationSolventTemperature (°C)Typical Yield (%)
Diazotization-Brominationp-ToluidineNaNO₂, HBr (48%)Water0-575-85
N-NitrosationDiphenylamineNaNO₂, HBr (48%)Ethanol0-580-90
Radical BrominationTolueneNaNO₂, HBr (aq), Photo-irrad.Dichloromethane20-2560-70

Visualizations

InSitu_NOBr_Workflow Workflow for In Situ NOBr Reactions cluster_generation In Situ Generation cluster_reaction Chemical Transformation NaNO2 Sodium Nitrite (NaNO₂) NOBr This compound (NOBr) NaNO2->NOBr  + 2 HBr HBr Hydrobromic Acid (HBr) HBr->NOBr Substrate Organic Substrate (e.g., Amine) NOBr->Substrate Reacts with Product Desired Product Substrate->Product Transforms to

Caption: General workflow for in situ generation and reaction of NOBr.

Diazotization_Mechanism Mechanism: Diazotization of a Primary Aromatic Amine Amine Ar-NH₂ Nitrosamine Ar-NH₂⁺-N=O Amine->Nitrosamine + NO⁺ (from NOBr) NOBr NOBr (from NaNO₂ + HBr) ProtonTransfer1 Ar-NH-N=O Nitrosamine->ProtonTransfer1 - H⁺ ProtonTransfer2 Ar-N=N-OH ProtonTransfer1->ProtonTransfer2 Tautomerization Diazonium Ar-N⁺≡N ProtonTransfer2->Diazonium + H⁺, - H₂O

Caption: Diazotization of a primary aromatic amine using in situ NOBr.

Nitrosation_Mechanism Mechanism: N-Nitrosation of a Secondary Amine SecAmine R₂NH Intermediate R₂NH⁺-N=O SecAmine->Intermediate + NO⁺ (from NOBr) NOBr NOBr (from NaNO₂ + HBr) Nitrosamine R₂N-N=O (N-Nitrosamine) Intermediate->Nitrosamine - H⁺

Caption: N-Nitrosation of a secondary amine with in situ generated NOBr.

References

Application Notes and Protocols for Handling and Storage of Nitrosyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl bromide (NOBr) is a red gas with a boiling point just below room temperature. It is a highly reactive and toxic substance that requires careful handling and storage to ensure the safety of laboratory personnel and the integrity of experimental results. A primary hazard associated with this compound is its propensity to photodissociate into toxic bromine and nitric oxide gases. It also reacts readily with water. These application notes provide detailed protocols for the safe handling and storage of this compound in a research and development setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Chemical Formula NOBr
Molecular Weight 109.91 g/mol
Appearance Red gas
Boiling Point 14.5 °C (58.1 °F)[1]
Decomposition Temperature Decomposes at 10 °C
Reactivity Reacts with water.[1] Prone to photodissociation.[1]

Safety Precautions and Personal Protective Equipment (PPE)

Due to its high toxicity and reactivity, strict safety protocols must be followed when working with this compound. The primary routes of exposure are inhalation and skin/eye contact with the gas or its decomposition products.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood with a certified face velocity.

  • Gas Detection: Consider the use of a gas detection system for bromine and nitric oxide in laboratories where this compound is frequently used.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile).
Body Protection A flame-retardant lab coat and closed-toe shoes.
Respiratory Protection A full-face respirator with a cartridge suitable for acid gases and bromine is recommended, especially during transfers and in case of a spill.

Experimental Protocols

Safe Handling Protocol
  • Preparation: Before handling, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available. Have emergency-response materials, including a spill kit, within easy reach.

  • Cylinder Handling: If working with a lecture bottle or gas cylinder, ensure it is securely clamped in an upright position within the fume hood.

  • Dispensing: Use a regulator and tubing made of materials compatible with this compound and its decomposition products (e.g., stainless steel, PTFE). Check for leaks before and during use.

  • Reactions: When introducing this compound into a reaction vessel, do so slowly and in a controlled manner. The reaction should be continuously monitored.

  • Post-Handling: After use, close the cylinder valve securely. Purge the regulator and tubing with an inert gas (e.g., nitrogen or argon) before disconnecting.

Storage Protocol
  • Location: Store this compound cylinders in a cool, dry, well-ventilated, and dark area, away from incompatible materials such as water, bases, and organic compounds.

  • Temperature: Store below its decomposition temperature of 10 °C. A refrigerator or cold room suitable for chemical storage is recommended.

  • Cylinder Security: Cylinders must be stored upright and securely fastened to a wall or bench with a chain or strap.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, and hazard warnings.

Emergency Procedures

Spill Response

In the event of a this compound leak or spill:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: From a safe distance, and only if properly trained and equipped, assess the extent of the spill.

  • Contain (if safe to do so): For small liquid spills, use an inert absorbent material (e.g., vermiculite (B1170534) or sand) to contain the spill.

  • Neutralize (for decomposition products): For spills involving the decomposition product bromine, a 5-10% solution of sodium thiosulfate (B1220275) can be used for neutralization.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the incident to the appropriate safety officer.

First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and reaction byproducts, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key logical relationships in the safe handling and storage of this compound.

NitrosylBromide_Safety_Workflow Safe Handling and Storage Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Response A Verify Fume Hood Function B Don Appropriate PPE A->B C Prepare Spill Kit B->C D Secure Cylinder C->D E Use Compatible Equipment D->E F Controlled Dispensing E->F G Store in Cool, Dry, Dark, Ventilated Area F->G After Use H Store Below 10°C G->H I Secure and Label H->I J Spill or Leak Occurs K Evacuate and Alert J->K O Seek First Aid J->O Exposure L Assess and Contain (if safe) K->L M Neutralize (if applicable) L->M N Cleanup and Decontaminate M->N

Caption: Logical workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols: Use of Nitrosyl Bromide in the Synthesis of Metal Nitrosyl Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of nitrosyl bromide (NOBr) as a reagent for the synthesis of metal nitrosyl complexes. The information compiled here is intended to guide researchers in the preparation and characterization of these compounds and to provide insights into their potential applications, particularly in the context of drug development.

Introduction

This compound is a valuable nitrosylating agent in inorganic synthesis, offering a direct route to introduce the nitrosyl (NO) ligand to a metal center. The NO ligand is of significant interest due to its diverse coordination chemistry and its crucial role in biological signaling pathways. Metal nitrosyl complexes are being explored for a variety of applications, including as catalysts, and more recently, as potential therapeutic agents, particularly as nitric oxide (NO) donors for cancer therapy and cardiovascular applications.

Synthesis of Polymeric Rhodium this compound: A Key Precursor

A primary application of this compound in this field is the synthesis of the polymeric rhodium nitrosyl complex, [Rh(NO)Br₂]n. This air-sensitive, brownish-purple solid serves as a versatile starting material for the synthesis of a range of monomeric rhodium nitrosyl complexes with various ancillary ligands.

Experimental Protocol: Synthesis of Polymeric Rhodium this compound, [Rh(NO)Br₂]n

This protocol is adapted from the work of Crooks and Johnson (J. Chem. Soc. A, 1970, 1662-1665).

Materials:

  • Di-μ-bromo-bis(η⁴-cycloocta-1,5-diene)dirhodium(I), [RhBr(C₈H₁₂)]₂

  • This compound (NOBr)

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃), dried and deoxygenated

  • Schlenk line and glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve di-μ-bromo-bis(η⁴-cycloocta-1,5-diene)dirhodium(I), [RhBr(C₈H₁₂)]₂, in a minimal amount of dried, deoxygenated dichloromethane or chloroform.

  • Cool the solution in an appropriate bath (e.g., dry ice/acetone).

  • Slowly bubble a stream of this compound (NOBr) gas through the cooled solution. The NOBr gas can be generated in situ or used from a lecture bottle. Caution: this compound is a toxic and corrosive gas. Handle with extreme care in a well-ventilated fume hood.

  • Continue the addition of NOBr until the precipitation of a brownish-purple solid is complete.

  • Allow the reaction mixture to stand at low temperature for a short period to ensure complete precipitation.

  • Isolate the solid product by filtration under an inert atmosphere.

  • Wash the precipitate with a small amount of cold, deoxygenated solvent (dichloromethane or chloroform) to remove any unreacted starting materials.

  • Dry the product, polymeric rhodium this compound [Rh(NO)Br₂]n, under vacuum.

Characterization:

The polymeric nature of [Rh(NO)Br₂]n makes it insoluble in most common solvents, limiting characterization by solution-state techniques like NMR.

  • Infrared (IR) Spectroscopy: The most informative characterization method is IR spectroscopy. The stretching frequency of the nitrosyl ligand (ν(NO)) provides insight into the M-N-O bonding. For [Rh(NO)Br₂]n, a strong absorption band is observed in the region of 1630-1640 cm⁻¹ , indicative of a bent Rh-N-O linkage.

Synthesis of Monomeric Rhodium Nitrosyl Complexes

The polymeric material, [{Rh(NO)Br}n], is a valuable precursor for the synthesis of five-coordinate, monomeric rhodium nitrosyl complexes of the general formula [RhBr₂(NO)L₂], where L is a neutral donor ligand such as a phosphine (B1218219) or arsine.

Experimental Protocol: Synthesis of cis-[RhBr₂(NO){P(OMe)Ph₂}₂]

This protocol is adapted from the synthesis of related phosphine complexes.

Materials:

  • Polymeric rhodium this compound, [{Rh(NO)Br}n]

  • Methoxydiphenylphosphine (B1580884), P(OMe)Ph₂

  • Methanol, deoxygenated

  • Schlenk line and glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the polymeric rhodium this compound, [{Rh(NO)Br}n], in deoxygenated methanol.

  • Add a stoichiometric amount of the methoxydiphenylphosphine ligand, P(OMe)Ph₂, to the suspension.

  • Stir the reaction mixture at room temperature. The insoluble polymeric starting material will gradually react to form the soluble monomeric complex, resulting in a change in the appearance of the reaction mixture.

  • After the reaction is complete (typically monitored by the disappearance of the starting material), the product can be isolated by crystallization.

  • Cooling the reaction mixture to -15°C can induce the crystallization of air-sensitive, olive-green platelets of cis-[RhBr₂(NO){P(OMe)Ph₂}₂].

  • Isolate the crystals by filtration under an inert atmosphere, wash with a small amount of cold methanol, and dry under vacuum.

Quantitative Data
ComplexYieldν(N-O) (cm⁻¹, Nujol)
cis-[RhBr₂(NO){P(OMe)Ph₂}₂]~65%1680

Logical Workflow for Synthesis

SynthesisWorkflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_ligand Ligand cluster_final Final Product Rh_complex [RhBr(C₈H₁₂)]₂ Polymer Polymeric [Rh(NO)Br₂]n Rh_complex->Polymer Reaction in CH₂Cl₂ or CHCl₃ NOBr This compound (NOBr) NOBr->Polymer Monomer Monomeric Complex [RhBr₂(NO)L₂] Polymer->Monomer Reaction with L in Methanol Ligand Phosphine Ligand (L) e.g., P(OMe)Ph₂ Ligand->Monomer

Caption: Synthetic pathway from the rhodium precursor and this compound to the polymeric intermediate and finally to the monomeric nitrosyl complex.

Potential Applications in Drug Development and Signaling Pathways

While specific studies on the biological activity of rhodium this compound complexes are limited, the broader classes of rhodium complexes and metal nitrosyls have shown significant promise in medicine.

  • Rhodium Complexes as Anticancer Agents: Rhodium compounds, being in the same group as platinum, have been investigated as potential anticancer drugs.[1][2] They can interact with biological molecules, with some demonstrating cytotoxic effects against cancer cell lines.[3] The mechanism of action for many rhodium-based drugs involves interaction with DNA.[3]

  • Metal Nitrosyls as NO-Donors: A key therapeutic strategy involving metal nitrosyls is their ability to act as nitric oxide (NO) donors.[4][5] NO is a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response.[6] In cancer therapy, high local concentrations of NO can induce apoptosis in tumor cells.[4] The release of NO from a metal complex can be triggered by various stimuli, including light (photodynamic therapy), offering a mechanism for targeted drug delivery.[4][5]

  • Signaling Pathways: The therapeutic effects of NO are mediated through its interaction with various cellular signaling pathways. For instance, in the cardiovascular system, NO activates soluble guanylate cyclase, leading to vasodilation.[6] In cancer cells, NO can induce apoptosis through pathways involving caspases and can also influence the NF-κB signaling pathway.[7] Furthermore, NO and its redox-related species can modulate the hypoxia-inducible factor-1 (HIF-1) pathway, which is crucial in cancer progression and angiogenesis.[6]

The rhodium nitrosyl complexes synthesized from this compound represent a platform for the development of novel therapeutic agents. The ancillary ligands (L) in [RhBr₂(NO)L₂] can be tailored to modulate the electronic properties of the metal center, thereby influencing the Rh-NO bond strength and the conditions under which NO is released. This tunability is a key aspect in the rational design of new metal-based drugs.

Signaling Pathway Diagram

SignalingPathway cluster_drug Drug Action cluster_cellular Cellular Effects Drug Rhodium Nitrosyl Complex [RhBr₂(NO)L₂] NO_release Nitric Oxide (NO) Release Drug->NO_release Stimulus (e.g., light, redox) sGC Soluble Guanylate Cyclase (sGC) Activation NO_release->sGC Caspase Caspase Activation NO_release->Caspase NFkB NF-κB Pathway Modulation NO_release->NFkB HIF1a HIF-1α Destabilization NO_release->HIF1a Vasodilation Vasodilation sGC->Vasodilation Apoptosis Apoptosis Caspase->Apoptosis NFkB->Apoptosis HIF1a->Apoptosis

Caption: Potential signaling pathways modulated by NO released from a rhodium nitrosyl complex.

Disclaimer: The synthesis and handling of the described compounds should only be performed by trained professionals in a suitable laboratory setting, following all necessary safety precautions. The biological effects mentioned are based on studies of related compounds and are for informational purposes. Further research is required to elucidate the specific biological activities of rhodium this compound complexes.

References

Spectrophotometric Determination of Nitrosyl Bromide Concentration: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl bromide (NOBr) is a reactive, red gaseous compound that is of interest in various chemical syntheses. Due to its inherent instability and equilibrium with nitric oxide (NO) and bromine (Br₂), accurate quantification of NOBr concentration is crucial for process monitoring and reaction kinetics studies. This application note provides a detailed protocol for the spectrophotometric determination of this compound concentration in the gas phase, a method particularly useful for in-situ monitoring. The principle of this method relies on the distinct absorption spectra of NOBr and its dissociation product, Br₂, in the UV-Vis region, allowing for their simultaneous quantification. While direct applications of this compound in drug development are not widespread, it serves as a potential nitrosylating or brominating agent in the synthesis of complex organic molecules. Understanding its chemistry and analytics can be valuable for chemists exploring novel synthetic pathways for drug candidates.

Principle

The spectrophotometric determination of this compound is based on the Beer-Lambert law. The challenge in measuring NOBr concentration arises from its reversible dissociation into nitric oxide and bromine:

2NOBr(g) ⇌ 2NO(g) + Br₂(g)

Nitric oxide (NO) does not absorb significantly in the visible and near-UV regions of the spectrum. However, both this compound (NOBr) and bromine (Br₂) are colored gases and absorb light in this range, leading to overlapping spectra. To accurately determine the concentration of NOBr, a simultaneous equation method is employed, which requires measuring the absorbance of the gas mixture at two different wavelengths.

An isosbestic point for the NOBr/Br₂ system has been identified at approximately 391.3 nm.[1] At this wavelength, the molar absorptivity of NOBr and Br₂ are equal. By measuring the absorbance at the isosbestic point and at another wavelength where their molar absorptivities differ significantly, the concentrations of both species can be calculated.

Data Presentation

The following table summarizes the necessary molar absorptivity coefficients for the spectrophotometric determination of this compound and bromine in the gas phase.

SpeciesWavelength (λ)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compound (NOBr)λ₁ = 391.3 nmεNOBr, λ₁
Bromine (Br₂)λ₁ = 391.3 nmεBr₂, λ₁
This compound (NOBr)λ₂ = 450 nmεNOBr, λ₂
Bromine (Br₂)λ₂ = 450 nmεBr₂, λ₂

Note: The exact values for molar absorptivity should be determined experimentally as part of the calibration process, as they can be instrument-dependent.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound and its quantitative determination using UV-Vis spectrophotometry.

Preparation of Gaseous this compound

This compound is typically prepared in-situ by the reaction of nitric oxide with bromine gas.

Materials:

  • Nitric oxide (NO) gas (high purity)

  • Liquid bromine (Br₂)

  • A gas-tight spectrophotometer cell (e.g., a quartz cuvette with a known path length)

  • Vacuum line and manifold for gas handling

  • Pressure gauge (manometer)

Procedure:

  • Evacuate the gas handling manifold and the spectrophotometer cell to remove air and moisture.

  • Introduce a known partial pressure of bromine vapor into the system by placing a small amount of liquid bromine in a side-arm of the manifold and allowing it to vaporize.

  • Introduce a known partial pressure of nitric oxide gas into the manifold. The reaction to form this compound will begin spontaneously.

  • Allow the system to reach equilibrium. The partial pressures of NO, Br₂, and NOBr will depend on the initial pressures of the reactants and the equilibrium constant for the reaction.

Spectrophotometric Measurement

Instrumentation:

  • UV-Vis spectrophotometer capable of measurements in the range of 300-600 nm.

  • Gas-tight quartz cuvette with a known path length (e.g., 10 cm).

Procedure:

  • Record the UV-Vis spectrum of the gas mixture in the spectrophotometer cell from 300 nm to 600 nm.

  • Measure the absorbance of the mixture at two selected wavelengths:

    • λ₁ = 391.3 nm (the isosbestic point)

    • λ₂ = 450 nm (a wavelength where the absorbance of Br₂ is significant and different from NOBr)

  • Record the temperature and the total pressure of the gas mixture.

Calculation of Concentrations

The concentrations of NOBr and Br₂ can be determined by solving the following system of simultaneous linear equations, derived from the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length):

A₁ = (εNOBr, λ₁ * cNOBr + εBr₂, λ₁ * cBr₂) * l A₂ = (εNOBr, λ₂ * cNOBr + εBr₂, λ₂ * cBr₂) * l

Where:

  • A₁ and A₂ are the absorbances at λ₁ and λ₂, respectively.

  • εNOBr, λ₁ and εNOBr, λ₂ are the molar absorptivities of NOBr at λ₁ and λ₂.

  • εBr₂, λ₁ and εBr₂, λ₂ are the molar absorptivities of Br₂ at λ₁ and λ₂.

  • cNOBr and cBr₂ are the molar concentrations of NOBr and Br₂.

  • l is the path length of the spectrophotometer cell in cm.

Since λ₁ is the isosbestic point, εNOBr, λ₁ = εBr₂, λ₁. This simplifies the first equation. The system of equations can be solved for cNOBr and cBr₂.

Mandatory Visualizations

Logical Relationship of the Spectrophotometric Method

Spectrophotometric_Determination cluster_preparation Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis NO Nitric Oxide (NO) Reaction 2NO + Br₂ ⇌ 2NOBr NO->Reaction Br2 Bromine (Br₂) Br2->Reaction Spectrophotometer UV-Vis Spectrophotometer Reaction->Spectrophotometer Gas Mixture Absorbance Measure Absorbance at λ₁ and λ₂ Spectrophotometer->Absorbance Simultaneous_Eq Solve Simultaneous Equations A₁ = (ε₁ₙₒᵦᵣ * Cₙₒᵦᵣ + ε₁ᵦᵣ₂ * Cᵦᵣ₂) * l A₂ = (ε₂ₙₒᵦᵣ * Cₙₒᵦᵣ + ε₂ᵦᵣ₂ * Cᵦᵣ₂) * l Absorbance->Simultaneous_Eq Concentration [NOBr] and [Br₂] Simultaneous_Eq->Concentration

Caption: Logical workflow for the spectrophotometric determination of NOBr.

Experimental Workflow

Experimental_Workflow start Start evacuate Evacuate Gas Cell and Manifold start->evacuate introduce_br2 Introduce Br₂ Vapor evacuate->introduce_br2 introduce_no Introduce NO Gas introduce_br2->introduce_no equilibrate Allow System to Reach Equilibrium introduce_no->equilibrate record_spectrum Record UV-Vis Spectrum (300-600 nm) equilibrate->record_spectrum measure_absorbance Measure Absorbance at λ₁ and λ₂ record_spectrum->measure_absorbance calculate Calculate Concentrations of NOBr and Br₂ measure_absorbance->calculate end End calculate->end

Caption: Step-by-step experimental workflow.

Safety Precautions

This compound and its decomposition products, nitric oxide and bromine, are toxic and corrosive.[2] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Ensure that the gas handling system is leak-tight to prevent the release of these hazardous gases.

Conclusion

The spectrophotometric method described provides a reliable and non-destructive means of determining the concentration of this compound in the gas phase. By accounting for the presence of bromine through a simultaneous equation approach, accurate quantification can be achieved. This protocol is valuable for researchers in synthetic chemistry and related fields who require precise control and monitoring of reactions involving this reactive intermediate.

References

Application Note: Gas-Phase Kinetics of Nitrosyl Bromide Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

Nitrosyl bromide (NOBr) is a red gas that undergoes thermal decomposition into nitric oxide (NO) and bromine (Br₂).[1] The study of its gas-phase kinetics serves as a classic example of a second-order reaction. The overall balanced chemical equation for the decomposition is:

2NOBr(g) → 2NO(g) + Br₂(g) [2]

The reaction is experimentally determined to be second-order with respect to the concentration of this compound. Therefore, the rate law is expressed as:

Rate = k[NOBr]²

Here, k represents the temperature-dependent rate constant. Understanding the kinetics of this reaction is fundamental for modeling atmospheric chemistry and other gas-phase reaction systems. This document provides a summary of the kinetic data, a detailed experimental protocol for its study, and a visualization of the reaction mechanism.

Reaction Mechanism

While the overall reaction appears to be a simple bimolecular decomposition, the mechanism for the reverse reaction (the formation of NOBr) suggests a more complex pathway. The formation is one of the few third-order homogeneous gas reactions, and its proposed two-step mechanism provides insight into the potential intermediates.[1][3]

The widely accepted mechanism for the formation of NOBr involves a fast equilibrium step followed by a slow, rate-determining step:

  • NO(g) + Br₂(g) ⇌ NOBr₂(g) (Fast Equilibrium)

  • NOBr₂(g) + NO(g) → 2NOBr(g) (Slow, Rate-Determining Step)

The intermediate species, NOBr₂, is formed in the initial equilibrium.[3] The overall rate is dictated by the second, slower step.[3]

G NO_Br2 NO + Br₂ NOBr2 NOBr₂ (Intermediate) NO_Br2->NOBr2 Fast Equilibrium (k₁) NOBr2->NO_Br2 (k₋₁) NOBr2_NO NOBr₂ + NO NOBr 2NOBr NOBr2_NO->NOBr Slow, Rate-Determining (k₂)

Caption: Proposed mechanism for the formation of NOBr.

Quantitative Kinetic Data

The kinetic parameters for the second-order decomposition of this compound have been determined under various conditions. The data are summarized in the tables below.

Table 1: Rate Constants for the Decomposition of this compound

Rate Constant (k) [M⁻¹s⁻¹]Temperature (°C)Temperature (K)Source
0.81010283.15[4]
0.33010283.15[5]
0.41720293.15[6][7]
1.06450323.15[8]
0.556Not SpecifiedNot Specified[9][10]

Table 2: Activation Energy for NOBr Decomposition

ParameterValueUnitsConditionsSource
Activation Energy (Eₐ)78.6kJ/molReaction studied at 130 °C[11]

Experimental Protocols

Protocol: Determining the Rate Constant of NOBr Decomposition via Pressure Monitoring

This protocol describes a method for studying the kinetics of NOBr decomposition by monitoring the change in total pressure of the system in a constant-volume vessel.

Objective: To determine the second-order rate constant, k, for the gas-phase decomposition of NOBr at a constant temperature.

Materials and Equipment:

  • Cylinder of pure this compound (NOBr) gas

  • High-vacuum line with diffusion or turbomolecular pump

  • Glass reaction vessel of a precisely known volume

  • Constant temperature bath (e.g., oil or water bath)

  • High-precision pressure transducer or manometer

  • Digital data acquisition system

  • Standard laboratory glassware

G A System Preparation (Assemble & Evacuate) B Temperature Equilibration (Set Constant Temp Bath) A->B C Sample Introduction (Admit NOBr to Initial Pressure P₀) B->C D Data Acquisition (Record Total Pressure vs. Time) C->D E Data Conversion (Calculate P_NOBr from P_Total) D->E F Kinetic Analysis (Plot 1/P_NOBr vs. Time) E->F G Determine Rate Constant (Slope of Linear Fit = k) F->G

Caption: Experimental workflow for kinetic analysis.

Procedure:

  • System Preparation: Assemble the reaction vessel within the constant temperature bath and connect it to the vacuum line. Evacuate the entire system to a low base pressure (<10⁻⁴ Torr) to remove air and other impurities. Check for leaks.

  • Temperature Equilibration: Set the constant temperature bath to the desired reaction temperature (e.g., 10 °C) and allow the reaction vessel to fully equilibrate.

  • Sample Introduction: Isolate the reaction vessel from the vacuum pump. Carefully admit NOBr gas into the vessel until a desired initial pressure (P₀) is reached. Record this initial pressure accurately.

  • Data Acquisition: Immediately begin recording the total pressure in the vessel as a function of time using the data acquisition system. The reaction begins as soon as the gas is introduced. Continue recording until a significant change in pressure is observed.

  • Safety Precautions: this compound and its decomposition products (NO, Br₂) are toxic and corrosive.[1] All procedures should be conducted in a well-ventilated fume hood. Ensure the vacuum pump exhaust is properly vented.

Data Analysis:

  • Relate Total Pressure to Reactant Pressure: The total pressure (P_Total) increases as 2 moles of NOBr form 3 moles of products. The partial pressure of NOBr (P_NOBr) at any time t can be calculated from the initial pressure (P₀) and the total pressure (P_Total) at that time using the following relationship:

    • P_NOBr = 3P₀ - 2P_Total

  • Confirm Reaction Order: To confirm the reaction is second-order, convert the calculated P_NOBr values at each time point to concentration [NOBr] using the ideal gas law (P = (n/V)RT = CRT). Then, plot 1/[NOBr] versus time. A straight line confirms a second-order reaction.[2]

  • Calculate the Rate Constant (k): For a second-order reaction, the slope of the line from the plot of 1/[NOBr] versus time is equal to the rate constant, k.[2] Perform a linear regression on the data to obtain the slope with high precision. The integrated rate law is:

    • 1/[NOBr]t = kt + 1/[NOBr]₀

References

Nitrosyl Bromide (NOBr): Exploring Potential Applications in Polymer Synthesis and Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nitrosyl bromide (NOBr) is a highly reactive inorganic compound with potential as a reagent in organic synthesis. This document explores the theoretical applications of NOBr in polymer synthesis and the production of agricultural chemicals. While direct, documented applications of NOBr in these fields are limited in publicly available literature, its known reactivity suggests potential utility in specific synthetic transformations. This document provides an overview of these theoretical applications, alongside generalized experimental protocols and conceptual diagrams to illustrate the underlying chemical principles.

Introduction to this compound (NOBr)

This compound is a red gas at room temperature with the chemical formula NOBr. It can be synthesized through the reaction of nitric oxide with bromine.[1] NOBr is a potent electrophile and a source of both nitrosyl (-NO) and bromine radicals, making it a versatile, yet highly reactive, chemical agent. Its reactivity also contributes to its hazardous nature, requiring careful handling and specialized equipment.

Theoretical Applications in Polymer Synthesis

While specific examples of polymers synthesized using NOBr as a primary initiator or catalyst are not well-documented, its chemical properties suggest potential roles in polymerization reactions.

Potential Role as a Radical Initiator

NOBr can undergo homolytic cleavage, particularly under photolytic conditions, to generate bromine and nitric oxide radicals.[1] The bromine radical, in particular, could potentially initiate the free-radical polymerization of vinyl monomers.

Hypothetical Reaction Pathway:

G NOBr This compound (NOBr) Radicals Bromine Radical (Br•) + Nitric Oxide Radical (•NO) NOBr->Radicals Photolysis/ Heat Monomer Vinyl Monomer (e.g., Styrene) Radicals->Monomer Radical Attack Initiation Initiation Propagation Propagation Initiation->Propagation Propagation->Propagation Termination Termination Propagation->Termination Polymer Polymer Chain Propagation->Polymer

Caption: Hypothetical workflow for NOBr-initiated radical polymerization.

Experimental Protocol: General Procedure for Radical Polymerization

This protocol describes a general method for free-radical polymerization, which could be adapted for initiation with a radical source like NOBr under appropriate safety precautions.

Materials:

  • Vinyl monomer (e.g., styrene, methyl methacrylate), purified

  • Radical initiator (e.g., AIBN or benzoyl peroxide as a stand-in for a NOBr source)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a condenser and magnetic stirrer

  • Constant temperature oil bath

  • Precipitating solvent (e.g., methanol)

Procedure:

  • The reaction vessel is charged with the purified vinyl monomer and solvent.

  • The solution is deoxygenated by bubbling with an inert gas for 30 minutes to prevent radical scavenging by oxygen.

  • The radical initiator is added to the reaction mixture under an inert atmosphere.

  • The reaction vessel is placed in a preheated oil bath at the desired temperature to initiate polymerization.

  • The reaction is allowed to proceed for a specified time, with samples taken periodically to monitor conversion.

  • The polymerization is terminated by cooling the reaction mixture rapidly and exposing it to air.

  • The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Quantitative Data (Hypothetical):

The following table illustrates the type of data that would be collected to characterize the resulting polymers.

EntryMonomerInitiator (Conceptual)Temp (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1StyreneNOBr6024---
2Methyl MethacrylateNOBr6024---

Data for NOBr is not available in the literature. This table serves as a template for how such data would be presented.

Theoretical Applications in Agricultural Chemicals

The synthesis of many agrochemicals, including herbicides and fungicides, involves the introduction of nitrogen- and halogen-containing functional groups into organic molecules. The reactivity of NOBr makes it a potential, albeit aggressive, reagent for such transformations.

Potential Role in the Synthesis of Nitro-Aromatic Precursors

Many herbicides and fungicides are based on nitro-aromatic scaffolds. While direct nitration is common, NOBr could theoretically be used to introduce a nitroso group, which can be subsequently oxidized to a nitro group. More directly, in-situ generated nitrosyl halides have been mentioned for radical halogenation.[2]

Hypothetical Reaction Pathway for Nitration/Bromination:

G Aromatic_Substrate Aromatic Precursor Reaction Electrophilic Aromatic Substitution / Radical Reaction Aromatic_Substrate->Reaction NOBr This compound (NOBr) NOBr->Reaction Intermediate Nitroso/Bromo-Aromatic Intermediate Reaction->Intermediate Oxidation Oxidation (if nitroso) Intermediate->Oxidation Final_Product Functionalized Aromatic (Precursor for Agrochemical) Intermediate->Final_Product Direct Bromination Oxidation->Final_Product

Caption: Potential synthetic pathways using NOBr for agrochemical precursors.

Experimental Protocol: General Procedure for Electrophilic Aromatic Nitration

This protocol outlines a standard procedure for aromatic nitration, a key step in the synthesis of many agrochemicals. While this method uses a traditional nitrating agent, it provides a framework for how such a reaction would be conducted.

Materials:

  • Aromatic substrate

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • Solvent (e.g., dichloromethane, if necessary)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • The aromatic substrate is dissolved in the solvent in a reaction flask placed in an ice bath.

  • The nitrating agent is added dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period.

  • The reaction is quenched by carefully pouring the mixture over crushed ice.

  • The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to yield the crude nitrated product, which can be further purified by recrystallization or chromatography.

Quantitative Data (Hypothetical):

The following table is a template for presenting the results of such a synthesis.

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)
TolueneNOBrDichloromethane04-
PhenolNOBrAcetic Acid252-

Conclusion

This compound is a highly reactive chemical with theoretical potential for applications in polymer synthesis and the manufacturing of agricultural chemicals. Its ability to act as a source of both electrophilic nitrosyl species and bromine radicals suggests possible roles in initiating polymerization and in the functionalization of aromatic compounds. However, a comprehensive review of the available scientific literature reveals a lack of specific, documented examples of its use in these applications. This may be due to its high reactivity, which can lead to a lack of selectivity, and its hazardous nature. Further research into controlled reactions with NOBr would be necessary to explore and potentially realize its synthetic utility in these important industrial areas. Researchers interested in this area should proceed with extreme caution and be equipped to handle highly reactive and toxic substances.

References

Troubleshooting & Optimization

Nitrosyl bromide decomposition equilibrium constant calculation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitrosyl Bromide Decomposition

This guide provides troubleshooting and answers to frequently asked questions regarding the calculation of the equilibrium constant for the decomposition of this compound (NOBr).

Frequently Asked Questions (FAQs)

Q1: What is the balanced chemical equation for the decomposition of this compound?

The reversible decomposition of this compound (NOBr) into nitric oxide (NO) and bromine (Br₂) is represented by the following balanced chemical equation:

2NOBr(g) ⇌ 2NO(g) + Br₂(g)[1][2][3]

Q2: How is the equilibrium constant (Kc) for this reaction expressed?

The equilibrium constant in terms of molar concentrations (Kc) is expressed as the ratio of the product of the concentrations of the products raised to their stoichiometric coefficients to the concentration of the reactant raised to its stoichiometric coefficient.

Kc = [NO]²[Br₂] / [NOBr]²

Here, [NO], [Br₂], and [NOBr] represent the molar concentrations of nitric oxide, bromine, and this compound at equilibrium, respectively.

Q3: I have experimental data, but I am unsure how to calculate the equilibrium constant, Kc. Can you provide an example?

Certainly. The calculation of Kc involves determining the equilibrium concentrations of all species. A common method is to use an ICE (Initial, Change, Equilibrium) table.

Example Calculation:

Consider a scenario where 0.64 mol of NOBr is placed in a 1.00 L flask and heated. At equilibrium, the concentration of NOBr is found to be 0.46 mol/L.[1]

SpeciesInitial (M)Change (M)Equilibrium (M)
NOBr 0.64-2x0.64 - 2x = 0.46
NO 0+2x2x
Br₂ 0+xx

From the equilibrium concentration of NOBr, we can solve for 'x': 0.64 - 2x = 0.46 2x = 0.18 x = 0.090 M

Now, we can find the equilibrium concentrations of NO and Br₂: [NO] = 2x = 0.18 M[1] [Br₂] = x = 0.090 M[1]

Finally, substitute these equilibrium concentrations into the Kc expression: Kc = (0.18)²(0.090) / (0.46)² Kc ≈ 0.0138

Quantitative Data Summary

ExperimentInitial [NOBr] (M)Equilibrium [NOBr] (M)Equilibrium [NO] (M)Equilibrium [Br₂] (M)Temperature (°C)Calculated Kc
1 0.640.460.180.090Not Specified~0.0138
2 [2][3][4]Not directly provided0.00580.02040.00524100~0.064
3 [5][6]0.214 atm (initial pressure)0.141 atm0.0728 atm0.0364 atm25Kp ≈ 0.0097

Note: Experiment 2 data was derived from reported masses in a 5.00 L vessel. Experiment 3 data is in terms of partial pressures (atm) and calculates Kp.

Troubleshooting Guide

Issue: My calculated Kc value is significantly different from literature values.

  • Temperature Control: The equilibrium constant is temperature-dependent. Ensure that the temperature of the system was stable and accurately measured throughout the experiment. The decomposition of this compound is an exothermic reaction, meaning an increase in temperature will shift the equilibrium to the left, decreasing the value of K.[7]

  • Equilibrium Attainment: Ensure that the reaction has truly reached equilibrium. This can be verified by taking measurements at different time intervals. If the concentrations of reactants and products are no longer changing, equilibrium has been established.

  • Purity of Reactants: The presence of impurities in the initial NOBr sample can affect the equilibrium position.

  • Volume Measurement: Accurate determination of the reaction vessel's volume is crucial for calculating molar concentrations.

Issue: How do I relate Kp (equilibrium constant in terms of partial pressures) and Kc?

The relationship between Kp and Kc is given by the equation:

Kp = Kc(RT)Δn[5]

Where:

  • R is the ideal gas constant (0.0821 L·atm/mol·K)

  • T is the absolute temperature in Kelvin

  • Δn is the change in the number of moles of gas (moles of gaseous products - moles of gaseous reactants). For the decomposition of NOBr, Δn = (2 + 1) - 2 = 1.

Experimental Protocols

Methodology for Determining Kc

  • Sample Preparation: A known mass of NOBr is introduced into a sealed reaction vessel of a known volume. The initial concentration of NOBr is calculated.

  • Equilibration: The vessel is heated to and maintained at a constant, specific temperature to allow the system to reach equilibrium.

  • Equilibrium Concentration Measurement: Once equilibrium is established, the concentration of one or more of the species is measured. This can be done through various analytical techniques such as spectroscopy (by measuring the absorbance of Br₂, which has a distinct color) or by "freezing" the equilibrium (e.g., by rapid cooling) and then analyzing the composition of the mixture.

  • Calculation: An ICE table is used to determine the equilibrium concentrations of all species. These values are then used to calculate Kc.

Visualizations

Nitrosyl_Bromide_Equilibrium_Calculation cluster_workflow Calculation Workflow A Start: Known initial [NOBr] in a sealed vessel B Heat to a constant temperature (T) A->B C Allow system to reach equilibrium B->C D Measure the equilibrium concentration of one species (e.g., [NOBr]eq or [Br2]eq) C->D E Use stoichiometry (ICE table) to calculate equilibrium concentrations of all species: [NOBr], [NO], and [Br2] D->E F Substitute equilibrium concentrations into the Kc expression: Kc = [NO]²[Br₂] / [NOBr]² E->F G End: Calculated Kc value F->G

Caption: Workflow for the experimental determination and calculation of the equilibrium constant (Kc) for this compound decomposition.

References

Technical Support Center: Stability and Handling of Nitrosyl Bromide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrosyl bromide (NOBr) in solution. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in solution?

This compound (NOBr) is a red gas at room temperature with a condensation point just below room temperature.[1][2] It is a highly reactive molecule used in organic synthesis as a nitrosating and brominating agent. In solution, it offers a convenient medium for controlled reactions, although its stability is a critical factor to manage.

Q2: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by three main factors:

  • Temperature: this compound is thermally unstable. While it decomposes at 10°C in the gas phase, its stability in solution is also temperature-dependent.[3] Lower temperatures are generally recommended to slow down the rate of decomposition.

  • Light: NOBr is prone to photodissociation, meaning it can be broken down by light into nitric oxide (NO) and bromine (Br₂).[1][2] It is crucial to protect solutions of this compound from light.

  • Solvent Choice and Purity: The choice of solvent and the presence of impurities, especially water, can significantly impact the stability of this compound. Protic solvents and those containing water will rapidly decompose NOBr.[1][4]

Q3: Which solvents are recommended for preparing this compound solutions?

Anhydrous, aprotic solvents are the most suitable for preparing and using this compound solutions. Based on its application in organic synthesis, diethyl ether has been used as a solvent, suggesting a degree of stability.[1][4] Other inert, non-polar solvents may also be suitable, provided they are rigorously dried before use. Carbon tetrachloride has been used as an inert solvent for bromine in similar reactions.

Q4: How should I store this compound solutions?

Solutions of this compound should be prepared fresh for immediate use whenever possible. If short-term storage is necessary, it is recommended to store the solution in a tightly sealed, dark container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., in a refrigerator or ice bath) to minimize decomposition.

Troubleshooting Guides

Issue 1: The prepared this compound solution is rapidly losing its characteristic reddish-brown color.

Possible Cause Troubleshooting Step
Presence of water in the solvent. Ensure the solvent is thoroughly dried using an appropriate drying agent before preparing the solution. Handle the solvent under an inert atmosphere to prevent moisture absorption.
Exposure to light. Prepare and handle the solution in a fume hood with the lights turned off or dimmed, and store the solution in an amber glass container or a flask wrapped in aluminum foil.
Elevated temperature. Prepare and use the solution at a low temperature. Consider using a cooling bath (e.g., ice-water or dry ice-acetone) to maintain a stable, low temperature during the experiment.
Reaction with an incompatible solvent. Verify that the chosen solvent is aprotic and inert towards this compound. Avoid alcohols, amines, and other protic or reactive solvents.

Issue 2: The reaction with the this compound solution is giving unexpected side products or low yields.

Possible Cause Troubleshooting Step
Decomposition of this compound. The decomposition of NOBr into nitric oxide and bromine can lead to unwanted side reactions. Prepare the NOBr solution immediately before use and ensure it is kept cold and protected from light.
Incorrect stoichiometry. The concentration of the this compound solution may be lower than expected due to decomposition. It is advisable to determine the concentration of the solution titrimetrically before use if precise stoichiometry is required.
Presence of impurities from synthesis. If preparing NOBr in situ, ensure that the starting materials (e.g., nitric oxide and bromine) are of high purity and that any byproducts are removed.

Issue 3: A brown gas is evolving from the this compound solution.

Possible Cause Troubleshooting Step
Decomposition of this compound. The decomposition of NOBr produces nitric oxide (a colorless gas that can react with air to form brown nitrogen dioxide) and bromine (a reddish-brown vapor).[2] This indicates significant decomposition.
Reaction with air. If the solution is not handled under an inert atmosphere, the nitric oxide produced from decomposition can react with oxygen in the air to form nitrogen dioxide (NO₂), a brown gas.
High temperature. Elevated temperatures will accelerate the decomposition of this compound. Immediately cool the solution in an ice bath to slow down the decomposition.

Quantitative Data

Due to the inherent instability of this compound in solution, precise quantitative data on its stability across a range of solvents is scarce in the literature. The following table provides a qualitative summary based on general chemical principles and available information.

Solvent TypeExamplesExpected StabilityRationale
Anhydrous Aprotic Non-polar Carbon Tetrachloride, Hexane (B92381)ModerateInert nature minimizes solvent-solute reactions. Stability is primarily limited by thermal and photochemical decomposition.
Anhydrous Aprotic Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateKnown to be used as a solvent for NOBr reactions, suggesting some degree of short-term stability.[1][4] Peroxide formation in ethers could potentially initiate decomposition.
Protic Solvents Water, Alcohols, Carboxylic AcidsVery Low (Unstable)Rapidly reacts with protic functional groups, leading to immediate decomposition.[1][4]
Aqueous Solutions Water, BuffersVery Low (Unstable)Reacts with water to form nitrous acid and hydrobromic acid.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution in an Inert Solvent

Objective: To prepare a solution of this compound in an anhydrous, aprotic solvent for use in a chemical reaction.

Materials:

  • Schlenk flask or a three-necked round-bottom flask equipped with a gas inlet, a gas outlet, and a dropping funnel.

  • Magnetic stirrer and stir bar.

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone).

  • Source of dry nitric oxide (NO) gas.

  • Liquid bromine (Br₂).

  • Anhydrous inert solvent (e.g., carbon tetrachloride or diethyl ether).

  • Gas bubbler.

Procedure:

  • Assemble the glassware and flame-dry it under a vacuum or purge with a stream of dry inert gas (nitrogen or argon) to remove any moisture.

  • Add the desired volume of the anhydrous inert solvent to the reaction flask via a cannula or a dry syringe.

  • Cool the solvent to the desired low temperature (e.g., 0 °C or lower) using the low-temperature bath.

  • Carefully add a pre-weighed amount of liquid bromine to the cooled solvent with stirring.

  • Slowly bubble dry nitric oxide gas through the bromine solution. The reaction is typically exothermic, so maintain the low temperature throughout the addition.

  • Monitor the reaction progress by observing the color change of the solution. The formation of this compound is indicated by a change in the reddish-brown color.

  • Once the reaction is complete (as indicated by the stabilization of the color), stop the flow of nitric oxide and purge the flask with an inert gas to remove any excess NO.

  • The resulting solution of this compound should be used immediately for the intended reaction.

Protocol 2: Monitoring the Decomposition of this compound in Solution using UV-Vis Spectroscopy

Objective: To qualitatively or semi-quantitatively monitor the stability of a this compound solution over time.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes with stoppers.

  • A freshly prepared solution of this compound in a suitable UV-transparent anhydrous solvent (e.g., hexane or carbon tetrachloride).

  • The pure solvent for use as a blank.

Procedure:

  • Set the UV-Vis spectrophotometer to scan a wavelength range appropriate for nitrosyl compounds and bromine (e.g., 200-600 nm).

  • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

  • Carefully fill a quartz cuvette with the freshly prepared this compound solution, seal it, and immediately record its UV-Vis spectrum.

  • Store the cuvette containing the this compound solution under the desired conditions (e.g., at a specific temperature, in the dark or exposed to light).

  • At regular time intervals, record the UV-Vis spectrum of the this compound solution.

  • Analyze the spectral changes over time. A decrease in the absorbance of peaks associated with this compound and an increase in the absorbance of peaks corresponding to bromine would indicate decomposition.

Visualizations

Factors_Affecting_NOBr_Stability cluster_factors Influencing Factors cluster_outcomes Decomposition Pathway NOBr_Solution This compound Solution Stability Decomposition Decomposition NOBr_Solution->Decomposition Temperature Temperature Temperature->Decomposition Increases rate Light Light Exposure Light->Decomposition Induces photolysis Solvent Solvent Properties Solvent->Decomposition Protic/Wet solvents accelerate NO Nitric Oxide (NO) Decomposition->NO Br2 Bromine (Br₂) Decomposition->Br2

Caption: Factors influencing the stability of this compound in solution.

Troubleshooting_Workflow Start Unstable NOBr Solution (e.g., color change, gas evolution) Check_Temp Is the solution at a low temperature? Start->Check_Temp Check_Light Is the solution protected from light? Check_Temp->Check_Light Yes Action_Temp Cool the solution (e.g., ice bath) Check_Temp->Action_Temp No Check_Solvent Is the solvent anhydrous and aprotic? Check_Light->Check_Solvent Yes Action_Light Protect from light (e.g., wrap in foil) Check_Light->Action_Light No Action_Solvent Use a freshly dried, inert solvent Check_Solvent->Action_Solvent No Solution_Stable Solution Stabilized Check_Solvent->Solution_Stable Yes Action_Temp->Check_Light Action_Light->Check_Solvent Action_Solvent->Solution_Stable

Caption: Troubleshooting workflow for an unstable this compound solution.

References

Technical Support Center: Managing Nitrosyl Bromide Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic decomposition of nitrosyl bromide (NOBr). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound.

Q1: I've observed a sudden and rapid increase in the temperature of my reaction vessel containing this compound. What is happening and what should I do?

A: You are likely observing a runaway exothermic decomposition of this compound. The decomposition reaction, 2NOBr(g) ⇌ 2NO(g) + Br₂(g), is exothermic, meaning it releases heat.[1][2] This heat can further accelerate the decomposition rate, leading to a dangerous feedback loop.

Immediate Actions:

  • Ensure Personal Safety: Prioritize your safety. If the reaction appears uncontrollable, evacuate the immediate area and follow your institution's emergency procedures. Ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cooling: If it is safe to do so, immediately begin cooling the reaction vessel. This can be achieved by immersing the vessel in an ice bath or using a cooling mantle. Reducing the temperature will help to slow down the rate of decomposition. According to Le Châtelier's Principle, decreasing the temperature will shift the equilibrium to the left, favoring the formation of NOBr and counteracting the decomposition.[1][2]

  • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood. The decomposition products, nitric oxide (NO) and bromine (Br₂), are toxic.[3]

Q2: My this compound sample appears to be decomposing even when stored under recommended conditions. How can I minimize premature decomposition?

A: this compound is inherently unstable and can decompose at room temperature.[4] Several factors can contribute to its premature decomposition:

  • Temperature: As an exothermic reaction, decomposition is favored at higher temperatures.[1]

  • Light: Photodissociation can occur, where light provides the energy to break the N-Br bond.[3]

  • Contaminants: The presence of certain impurities can catalyze the decomposition.

Preventative Measures:

  • Storage: Store this compound in a cool, dark place. A refrigerator or a cold room is ideal.

  • Inert Atmosphere: Store and handle NOBr under an inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric moisture and oxygen.

  • Clean Glassware: Use scrupulously clean and dry glassware to avoid introducing contaminants that could initiate decomposition.

Q3: I am noticing a reddish-brown gas evolving from my this compound reaction, and the pressure in my sealed system is increasing. What does this indicate?

A: The reddish-brown gas is likely a mixture of this compound itself (which is a red gas) and bromine (Br₂), one of its decomposition products.[3] The pressure increase is a direct result of the decomposition reaction, as two moles of gaseous NOBr decompose to form three moles of gaseous products (2 moles of NO and 1 mole of Br₂).[5] This increase in the number of gas molecules in a constant volume leads to a rise in pressure.

Actionable Steps:

  • Pressure Monitoring: If you are working in a closed system, it is crucial to have a pressure relief mechanism (e.g., a bubbler or a pressure-rated vessel) to prevent over-pressurization and potential vessel rupture.

  • Temperature Control: As with a runaway reaction, immediately cool the vessel to reduce the rate of decomposition and subsequent pressure buildup.

  • Reaction Scale: Consider reducing the scale of your experiment to minimize the potential for significant pressure increases.

Frequently Asked Questions (FAQs)

Q1: What is the chemical equation for the decomposition of this compound?

A: The decomposition of this compound is a reversible reaction represented by the following equation: 2NOBr(g) ⇌ 2NO(g) + Br₂(g)[5][6]

Q2: Is the decomposition of this compound endothermic or exothermic?

A: The decomposition of this compound is an exothermic reaction, meaning it releases heat (has a negative enthalpy change).[1][2][7]

Q3: What are the primary hazards associated with this compound and its decomposition?

A: The primary hazards include:

  • Toxicity: this compound and its decomposition products, nitric oxide (NO) and bromine (Br₂), are toxic and should not be inhaled or come into contact with skin or eyes.[3]

  • Corrosivity: As a bromine-containing compound, it can be corrosive.

  • Exothermic Decomposition: The exothermic nature of the decomposition can lead to runaway reactions and pressure buildup in closed systems.[1]

Q4: How can I shift the equilibrium of the decomposition reaction to favor the reactants (i.e., prevent decomposition)?

A: Based on Le Châtelier's Principle, you can shift the equilibrium towards the formation of this compound by:

  • Decreasing the temperature: Since the forward reaction (decomposition) is exothermic, lowering the temperature will favor the reverse (formation) reaction.[1][2][8]

  • Increasing the pressure: The decomposition results in an increase in the number of moles of gas (from 2 moles to 3 moles). Increasing the pressure will shift the equilibrium to the side with fewer moles of gas, which is the reactant side.[1]

  • Increasing the concentration of products (NO or Br₂): Adding nitric oxide or bromine to the system will shift the equilibrium to the left, favoring the formation of NOBr.

Data Presentation

Table 1: Physical and Thermodynamic Properties of this compound

PropertyValue
Chemical Formula NOBr
Molar Mass 109.910 g/mol [3][9]
Appearance Red gas[3]
Melting Point -55.5 °C[10]
Boiling Point ~0 °C[4]
Decomposition Temperature Decomposes at room temperature[4]
Standard Molar Enthalpy of Formation (gas, 298.15 K) 79.5 kJ/mol[10]
Standard Molar Entropy (gas, 298.15 K) 273.5 J/(mol·K)[10]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Work Area: All manipulations involving this compound must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, chemical-resistant gloves (consult a glove compatibility chart), and a flame-retardant lab coat.

  • Dispensing: Use clean, dry syringes or cannulas for transferring liquid this compound under an inert atmosphere.

  • Storage: Store this compound in a tightly sealed, appropriate container (e.g., a glass ampoule or a cylinder made of a compatible material) in a cool, dark, and well-ventilated area, preferably in a refrigerator designated for chemical storage.

  • Waste Disposal: Dispose of this compound and any contaminated materials according to your institution's hazardous waste disposal procedures. Do not mix with incompatible waste streams.

Protocol 2: Quenching a Minor, Controlled Decomposition

This protocol is for managing a slow, controlled decomposition observed during an experiment, not a runaway reaction.

  • Cooling: Immediately place the reaction vessel in an ice-water bath to lower the temperature and slow the decomposition rate.

  • Inert Gas Flow: If not already doing so, introduce a gentle stream of an inert gas (e.g., nitrogen or argon) over the reaction mixture. This can help to dilute the gaseous decomposition products and carry them to a scrubbing system.

  • Scrubbing: The exhaust from the reaction vessel should be passed through a scrubber containing a suitable neutralizing agent, such as a sodium thiosulfate (B1220275) solution, to trap the bromine and nitric oxide gases.

  • Monitor: Continue to monitor the temperature and pressure of the reaction vessel. If the decomposition continues to accelerate, proceed to emergency shutdown procedures.

Visualizations

TroubleshootingWorkflow start Observe Uncontrolled Exothermic Reaction safety Prioritize Personal Safety: Evacuate if Necessary start->safety cool Cool Reaction Vessel (Ice Bath) safety->cool ventilate Ensure Adequate Ventilation (Fume Hood) cool->ventilate assess Is Reaction Under Control? ventilate->assess continue_op Continue Operation with Caution assess->continue_op Yes shutdown Emergency Shutdown & Professional Help assess->shutdown No

Caption: Troubleshooting workflow for an uncontrolled exothermic decomposition.

DecompositionPathway NOBr 2 NOBr (this compound) Decomp Exothermic Decomposition NOBr->Decomp Products 2 NO (Nitric Oxide) Br₂ (Bromine) Decomp->Products

Caption: The exothermic decomposition pathway of this compound.

References

Le Chatelier's principle applied to Nitrosyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nitrosyl bromide (NOBr).

Frequently Asked Questions (FAQs)

Q1: What is the principle reaction for the synthesis of this compound?

A1: The synthesis of this compound is based on the reversible gas-phase reaction between nitric oxide (NO) and bromine (Br₂). The equilibrium reaction is as follows:

2NO(g) + Br₂(g) ⇌ 2NOBr(g)

This reaction is exothermic in the forward direction (synthesis of NOBr).

Q2: How does Le Chatelier's principle apply to this synthesis?

A2: Le Chatelier's principle is crucial for optimizing the yield of this compound. The principle states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. For NOBr synthesis:

  • Pressure: The forward reaction results in a decrease in the number of moles of gas (from 3 moles of reactants to 2 moles of product). Therefore, increasing the pressure will shift the equilibrium to the right, favoring the formation of NOBr.[1]

  • Temperature: Since the forward reaction is exothermic, decreasing the temperature will shift the equilibrium to the right, favoring the formation of NOBr. However, a compromise must be made as lower temperatures can decrease the reaction rate.

  • Concentration: Increasing the concentration of the reactants (NO or Br₂) will shift the equilibrium to the right, increasing the yield of NOBr. Conversely, removing NOBr from the reaction mixture will also drive the reaction forward.

Q3: What are the main safety precautions when handling the reagents and product?

A3: Safety is paramount when working with this compound and its precursors.

  • Nitric Oxide (NO): A toxic gas that can cause severe respiratory irritation and methemoglobinemia.[2] It is also a strong oxidizer.[2]

  • Bromine (Br₂): A highly corrosive and toxic liquid with fumes that are harmful upon inhalation.

  • This compound (NOBr): A red gas that is prone to photodissociation, breaking down into toxic nitric oxide and bromine.[3] It is also corrosive and should be handled with care. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Equilibrium not optimized: Incorrect temperature or pressure conditions.Optimize Reaction Conditions: - Increase Pressure: According to Le Chatelier's principle, higher pressure favors the formation of NOBr due to a reduction in the number of gas moles.[1] - Decrease Temperature: As the reaction is exothermic, a lower temperature will shift the equilibrium towards the product. However, be mindful of the reaction rate.
Incorrect Stoichiometry: The ratio of nitric oxide to bromine is not optimal.Adjust Reactant Concentrations: - Ensure a stoichiometric excess of one reactant (typically the less expensive one) to drive the reaction forward.
Photodissociation: Exposure of the product to light can cause it to decompose back into reactants.[3]Protect from Light: - Conduct the reaction in a darkened environment or use amber-colored glassware.
Reaction Appears to Stall Equilibrium has been reached: The rates of the forward and reverse reactions are equal.Shift the Equilibrium: - Remove Product: If possible, condense and remove NOBr from the gas phase to drive the forward reaction. - Increase Reactant Concentration: Introduce more NO or Br₂ into the reaction vessel.
Low Reaction Rate: The temperature may be too low for the reaction to proceed at a reasonable speed.Increase Temperature: - While this will shift the equilibrium slightly to the left, it can significantly increase the rate at which equilibrium is reached. A balance between yield and rate is necessary.
Inconsistent Results Leaks in the system: For a gas-phase reaction, leaks can alter the partial pressures of reactants and products.Check for Leaks: - Ensure all connections in the reaction setup are secure. Use a leak detector if necessary.
Impure Reactants: Contaminants in the nitric oxide or bromine can interfere with the reaction.Purify Reactants: - Use high-purity nitric oxide and bromine. Purify the gases if necessary.

Data Presentation

Table 1: Equilibrium Constants for this compound Synthesis (2NO(g) + Br₂(g) ⇌ 2NOBr(g))

Temperature (K)K_cK_pReference
298 (25 °C)1.9-[4]
373 (100 °C)0.0168 (for decomposition)-[5]
10001.3 x 10⁻²-[1]

Note: The equilibrium constant for the decomposition reaction (2NOBr(g) ⇌ 2NO(g) + Br₂(g)) is the reciprocal of the K for the synthesis reaction.

Experimental Protocols

Key Experiment: Gas-Phase Synthesis of this compound

Objective: To synthesize this compound from nitric oxide and bromine gas and demonstrate the effect of pressure on the equilibrium position.

Materials:

  • Lecture bottles of nitric oxide (NO) and bromine (Br₂)

  • A gas-tight syringe

  • A glass reaction vessel of known volume with pressure gauge and valves

  • Vacuum line

  • Spectrophotometer (optional, for monitoring NOBr concentration)

Methodology:

  • System Preparation:

    • Ensure the glass reaction vessel is clean and dry.

    • Assemble the reaction vessel with the pressure gauge and valves.

    • Evacuate the reaction vessel using the vacuum line.

  • Introduction of Reactants:

    • Introduce a known partial pressure of nitric oxide into the evacuated vessel. Record the pressure.

    • Introduce a known partial pressure of bromine gas into the vessel. The total pressure will increase. The stoichiometry of 2 moles of NO to 1 mole of Br₂ should be aimed for.

  • Reaction and Equilibration:

    • Allow the reaction mixture to equilibrate at a constant temperature. The total pressure in the vessel will decrease as the reaction proceeds to form NOBr (3 moles of reactants form 2 moles of product).

    • Monitor the pressure until it becomes constant, indicating that equilibrium has been reached.

  • Application of Le Chatelier's Principle (Pressure Change):

    • Once equilibrium is established, decrease the volume of the reaction vessel (e.g., using a piston if the vessel is so equipped) or introduce an inert gas to increase the total pressure.

    • Observe the change in the system. According to Le Chatelier's principle, the equilibrium will shift to the right, favoring the formation of more NOBr, which will be indicated by a further, albeit smaller, decrease in partial pressures of reactants relative to the product.

    • Alternatively, increase the volume of the vessel to decrease the pressure. The equilibrium will shift to the left, favoring the decomposition of NOBr.

  • Analysis (Optional):

    • If a spectrophotometer is available, the concentration of the reddish-brown NOBr gas can be monitored to quantify the shift in equilibrium.

Visualizations

Le Chatelier's Principle in NOBr Synthesis

LeChateliersPrinciple cluster_conditions Changes in Conditions cluster_equilibrium Equilibrium: 2NO(g) + Br₂(g) ⇌ 2NOBr(g) cluster_shift Equilibrium Shift Increase_Pressure Increase Pressure / Decrease Volume Shift_Right Shift to the Right (Favors NOBr formation) Increase_Pressure->Shift_Right Fewer moles of gas Decrease_Temperature Decrease Temperature Decrease_Temperature->Shift_Right Exothermic reaction Add_Reactants Increase [NO] or [Br₂] Add_Reactants->Shift_Right Consumes reactants Equilibrium Equilibrium State

Caption: Application of Le Chatelier's principle to optimize this compound synthesis.

Experimental Workflow for NOBr Synthesis

ExperimentalWorkflow start Start prep Prepare & Evacuate Reaction Vessel start->prep add_no Introduce NO(g) prep->add_no add_br2 Introduce Br₂(g) add_no->add_br2 equilibrate Allow to Reach Equilibrium (Constant Pressure) add_br2->equilibrate perturb Perturb System (Change Pressure/Temperature) equilibrate->perturb observe Observe Shift in Equilibrium perturb->observe end End observe->end

Caption: A simplified workflow for the gas-phase synthesis of this compound.

References

Technical Support Center: Nitrosyl Bromide (NOBr) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitrosyl Bromide (NOBr) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of NOBr, focusing on side reactions and the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (NOBr)?

A1: There are two primary methods for the synthesis of this compound:

  • Reaction of Nitric Oxide (NO) with Bromine (Br₂): This is a direct and common method involving the reversible gas-phase reaction: 2NO(g) + Br₂(g) ⇌ 2NOBr(g)[1] This reaction is notable for being one of the few third-order homogeneous gas reactions.[1]

  • Reaction of Nitrogen Dioxide (NO₂) with Potassium Bromide (KBr): This method provides an alternative route to NOBr: 2NO₂(g) + KBr(s) → KNO₃(s) + NOBr(g)[1]

Q2: What are the main impurities I should be aware of during NOBr synthesis?

A2: The main impurities can be categorized as follows:

  • Unreacted Starting Materials: Excess nitric oxide (NO) or bromine (Br₂).

  • Decomposition Products: NOBr can undergo thermal or photodissociation back to NO and Br₂.[1]

  • Hydrolysis Products: In the presence of moisture, NOBr readily hydrolyzes to form nitrous acid (HNO₂) and hydrobromic acid (HBr).[2]

  • Other Nitrogen Oxides: Depending on the purity of the starting materials and reaction conditions, other nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) may be present.

Q3: How does temperature affect the synthesis of NOBr?

A3: Temperature plays a critical role in NOBr synthesis. The reaction between NO and Br₂ is reversible, and the equilibrium is temperature-dependent. At higher temperatures, the decomposition of NOBr back to NO and Br₂ becomes more significant, thus reducing the yield of the desired product. Low temperatures, typically around 0°C or below, are favored to shift the equilibrium towards the formation of NOBr.[3]

Q4: What is the role of reactant stoichiometry in the purity of NOBr?

A4: The stoichiometry of the reactants is crucial for maximizing the yield of NOBr and minimizing impurities. The balanced equation for the primary synthesis is 2NO + Br₂ ⇌ 2NOBr.

  • An excess of nitric oxide can lead to unreacted NO in the final product.

  • An excess of bromine will result in residual Br₂ impurity.

Careful control of the molar ratio of the reactants is essential for achieving high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Causes Recommended Solutions
Low Yield of NOBr 1. High Reaction Temperature: The equilibrium 2NO + Br₂ ⇌ 2NOBr shifts to the left at higher temperatures, favoring the reactants.1. Maintain a low reaction temperature, ideally between -10°C and 0°C, using a suitable cooling bath (e.g., ice-salt or dry ice-acetone).[3]
2. Incomplete Reaction: Insufficient reaction time or poor mixing of reactants.2. Allow for sufficient reaction time and ensure efficient stirring or agitation to promote contact between the gaseous reactants.
3. Photodissociation: Exposure of the reaction mixture or product to light can cause decomposition of NOBr.3. Conduct the reaction in a dark environment or use apparatus protected from light (e.g., amber glassware or wrapped in aluminum foil).[1]
Product is a pale red or brownish gas instead of a deep red gas. 1. Presence of Unreacted Bromine (Br₂): An excess of bromine was used in the reaction.1. Use a stoichiometric amount or a slight excess of nitric oxide. The unreacted bromine can be removed by fractional distillation.
2. Presence of Nitrogen Dioxide (NO₂): Impurities in the nitric oxide starting material or side reactions.2. Use high-purity nitric oxide. If NO₂ is present, it can be difficult to separate from NOBr due to close boiling points. Prevention is the best approach.
Product appears wet or forms an acidic mist. 1. Presence of Moisture: Water contamination in the reactants or reaction apparatus.1. Ensure all glassware is thoroughly dried before use. Use dry starting materials. NOBr reacts with water to form nitrous acid and hydrobromic acid.[2]
2. Hydrolysis of NOBr: The product has been exposed to atmospheric moisture.2. Handle the final product under anhydrous conditions (e.g., in a glovebox or under a dry inert atmosphere).
Difficulty in purifying the final product. 1. Formation of azeotropes or closely boiling impurities: Other nitrogen oxides may have boiling points close to that of NOBr.1. Employ fractional distillation with a high-efficiency column to separate components with close boiling points.[4]
2. Thermal Decomposition during Purification: The product may be decomposing at the distillation temperature.2. Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

Experimental Protocols

Synthesis of this compound from Nitric Oxide and Bromine

This protocol describes the synthesis of NOBr by the direct reaction of nitric oxide and bromine.

Materials:

  • Nitric oxide (NO) gas, high purity

  • Bromine (Br₂), liquid

  • Reaction flask (three-necked, round-bottom)

  • Gas inlet tube

  • Stirring mechanism (magnetic stirrer and stir bar)

  • Cooling bath (e.g., ice-salt mixture)

  • Condenser

  • Collection flask, cooled

Procedure:

  • Assemble the reaction apparatus, ensuring all glassware is completely dry. The setup should allow for the introduction of NO gas, the addition of Br₂, stirring, and condensation of the product.

  • Place a known quantity of liquid bromine into the reaction flask.

  • Cool the reaction flask to approximately 0°C using the cooling bath.

  • Slowly bubble dry nitric oxide gas through the cooled bromine with continuous stirring. The reaction is exothermic, so the rate of NO addition should be controlled to maintain the low temperature.

  • Continue the addition of NO until the deep red color of bromine is replaced by the characteristic red-brown color of this compound. A slight excess of NO can be used to ensure all the bromine has reacted.

  • The crude NOBr can be purified by fractional distillation. The boiling point of NOBr is approximately 14.5°C.[1] The distillation should be performed at or slightly above this temperature, with the receiving flask cooled to a lower temperature (e.g., in an ice bath) to collect the purified liquid NOBr.

Purification by Fractional Distillation

Fractional distillation is a key technique to purify NOBr from unreacted starting materials and some side products.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Transfer the crude NOBr to the distillation flask.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at the boiling point of NOBr (14.5°C). The receiving flask should be cooled to ensure efficient condensation of the product.

  • Unreacted bromine (boiling point: 58.8°C) will remain in the distillation flask if the temperature is carefully controlled.

Visualizations

Logical Workflow for Troubleshooting Low NOBr Yield

Troubleshooting_Low_Yield Start Low NOBr Yield Observed Check_Temp Is Reaction Temperature Below 5°C? Start->Check_Temp Check_Light Is Reaction Protected From Light? Check_Temp->Check_Light Yes Solution_Temp Lower Temperature to 0°C and Repeat Check_Temp->Solution_Temp No Check_Time Was Sufficient Reaction Time Allowed? Check_Light->Check_Time Yes Solution_Light Protect Reaction from Light and Repeat Check_Light->Solution_Light No Check_Purity Are Starting Materials Pure and Dry? Check_Time->Check_Purity Yes Solution_Time Increase Reaction Time with Efficient Stirring Check_Time->Solution_Time No Solution_Purity Use High-Purity, Dry Reactants and Solvents Check_Purity->Solution_Purity No End Yield Improved Check_Purity->End Yes Solution_Temp->End Solution_Light->End Solution_Time->End Solution_Purity->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Formation Pathways of Major Impurities in NOBr Synthesis

Impurity_Formation NO Nitric Oxide (NO) NOBr This compound (NOBr) (Desired Product) NO->NOBr + Br₂ Unreacted_NO Unreacted NO (Impurity) NO->Unreacted_NO (Excess) Br2 Bromine (Br₂) Br2->NOBr Unreacted_Br2 Unreacted Br₂ (Impurity) Br2->Unreacted_Br2 (Excess) NOBr->NO Decomposition NOBr->Br2 Decomposition HNO2_HBr Nitrous Acid (HNO₂) + Hydrobromic Acid (HBr) (Hydrolysis Impurities) NOBr->HNO2_HBr + H₂O (Hydrolysis) H2O Water (H₂O) (Contaminant) H2O->HNO2_HBr Heat_Light Heat / Light Heat_Light->NOBr

References

Preventing photodissociation of Nitrosyl bromide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nitrosyl Bromide (NOBr). This resource provides essential information to prevent the photodissociation of this highly photosensitive compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light?

This compound (NOBr) is a red gas that is prone to photodissociation, meaning it breaks down when exposed to light.[1][2] This occurs because the molecule absorbs energy from light, specifically in the ultraviolet (UV) and visible regions of the spectrum, which can lead to the cleavage of the nitrogen-bromine bond.

Q2: What are the products of this compound photodissociation?

Upon absorbing light, this compound decomposes into nitric oxide (NO) and bromine (Br) or bromine molecules (Br₂).[1][2] The specific products and their electronic states can vary depending on the wavelength of the incident light.

Q3: At what wavelengths is this compound most sensitive?

This compound exhibits broad absorption features across the UV-visible spectrum, ranging from 200 to 740 nm. The strongest absorption band is in the UV region, peaked at approximately 210 nm. This means that exposure to a wide range of light, including ambient laboratory lighting, can induce photodissociation.

Q4: Can I use a chemical stabilizer to prevent photodissociation?

Currently, there is limited information available on specific chemical stabilizers that are effective for preventing the photodissociation of this compound. The most effective approach is to minimize light exposure through proper handling techniques and the use of light-filtering equipment.

Troubleshooting Guide: Preventing Photodissociation

Issue: My experimental results are inconsistent when using this compound.

This inconsistency could be due to the photodissociation of your NOBr sample, leading to a change in its concentration and the introduction of reactive byproducts.

Solution:

Implement the following light-protection strategies:

  • Work in a controlled lighting environment: Whenever possible, conduct experiments in a darkened room or use a light-blocking enclosure or glove box.

  • Use appropriate containers: Store and handle this compound in amber or opaque glassware to block UV and visible light.

  • Wrap equipment in aluminum foil: For components of your experimental setup that cannot be replaced with opaque alternatives, wrap them securely in aluminum foil to prevent light exposure.

  • Utilize light filters: Place appropriate optical filters in the light path of any analytical instruments to block the wavelengths responsible for photodissociation.

Data Presentation: this compound Absorption and Light Filter Transmittance

To effectively prevent photodissociation, it is crucial to understand the absorption properties of this compound and select appropriate light filters. The following tables provide a summary of the UV-Vis absorption characteristics of NOBr and the typical transmittance ranges of common laboratory light filters.

Table 1: UV-Vis Absorption Data for this compound

Wavelength Range (nm)Absorption Characteristics
200 - 300Strong absorption, with a peak around 210 nm
300 - 500Moderate, broad absorption features
500 - 740Weaker, broad absorption features

Note: This table provides a qualitative summary. The exact molar absorptivity varies significantly with wavelength.

Table 2: Guide to Selecting Laboratory Light Filters

Filter TypeDescriptionTypical Transmittance RangeRecommended Use for NOBr Experiments
Short-pass Filter Transmits shorter wavelengths and blocks longer wavelengths.Transmits wavelengths below a specific cutoff.Not generally recommended as it would transmit the highly absorbed UV region.
Long-pass Filter Transmits longer wavelengths and blocks shorter wavelengths.Transmits wavelengths above a specific cutoff.Highly recommended. Select a filter with a cutoff wavelength above the major absorption bands of NOBr (e.g., a 500 nm long-pass filter).
Band-pass Filter Transmits a specific range of wavelengths while blocking others.Transmits a narrow band of wavelengths.Useful if a specific wavelength of light is required for your experiment that does not overlap with NOBr's absorption.

Experimental Protocols

Protocol 1: General Handling of Gaseous this compound in a Controlled Atmosphere

This protocol outlines the fundamental steps for handling gaseous NOBr to minimize photodissociation.

  • Preparation of the Inert Atmosphere:

    • Set up a glove box or a Schlenk line with an inert gas supply (e.g., nitrogen or argon).

    • Ensure the atmosphere within the glove box or Schlenk line is free of oxygen and moisture.

  • Controlling Light Conditions:

    • Dim the lights in the laboratory or work in a designated dark room.

    • Wrap the entire experimental apparatus, including the reaction vessel and any transfer lines, with aluminum foil.

    • If a light source is necessary for the experiment, use a filtered light source that emits wavelengths outside of the NOBr absorption bands.

  • Handling and Transfer:

    • Use gas-tight syringes or a vacuum manifold for transferring gaseous NOBr.

    • All glassware should be amber or wrapped in aluminum foil.

    • Conduct all manipulations within the inert atmosphere of the glove box or under a positive pressure of inert gas in the Schlenk line.

Protocol 2: Spectroscopic Analysis of this compound with Minimized Photodissociation

This protocol provides a method for obtaining spectroscopic data of NOBr while minimizing light-induced degradation.

  • Spectrometer Preparation:

    • If possible, cover the sample compartment of the spectrometer to make it light-tight.

    • Install a long-pass filter (e.g., with a 500 nm cutoff) in the light path before the sample. This will block the most damaging UV and short-wavelength visible light.

  • Sample Preparation:

    • Prepare the NOBr gas sample in an amber or foil-wrapped gas cell under an inert atmosphere.

  • Data Acquisition:

    • Minimize the exposure time of the sample to the spectrometer's light beam.

    • Take several spectra in quick succession to check for any changes that might indicate sample decomposition over time.

    • If available, use the lowest possible light intensity setting on the instrument.

Visualizations

Below are diagrams illustrating key concepts and workflows for preventing the photodissociation of this compound.

Photodissociation_Pathway NOBr This compound (NOBr) Excited_NOBr Excited NOBr* NOBr->Excited_NOBr Light Light (UV-Visible) Light->NOBr Absorption Products NO + Br/Br₂ Excited_NOBr->Products Dissociation Experimental_Workflow cluster_preparation Preparation cluster_handling Handling cluster_experiment Experiment cluster_analysis Analysis Dark_Room Work in Dark Room Opaque_Containers Use Opaque Containers Dark_Room->Opaque_Containers Inert_Atmosphere Prepare Inert Atmosphere Inert_Atmosphere->Opaque_Containers Foil_Wrap Wrap Apparatus in Foil Opaque_Containers->Foil_Wrap Filtered_Light Use Filtered Light Source Foil_Wrap->Filtered_Light Minimize_Exposure Minimize Light Exposure Filtered_Light->Minimize_Exposure Filtered_Spectrometer Use Filtered Spectrometer Minimize_Exposure->Filtered_Spectrometer Check_Stability Check for Decomposition Filtered_Spectrometer->Check_Stability

References

Nitrosyl Bromide Waste: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of nitrosyl bromide (NOBr) waste. The following information is intended to supplement, not replace, institutional safety protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any chemical waste disposal.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a reactive and toxic substance. The primary hazards include:

  • Reactivity with Water: It reacts with water to form corrosive and toxic byproducts, including nitrous acid and hydrobromic acid.[1]

  • Toxicity: this compound and its decomposition products (bromine and nitric oxide) are toxic upon inhalation, ingestion, or skin contact.[2]

  • Corrosivity: As a strong brominating agent, it can corrode many materials.

  • Photodissociation: It can decompose when exposed to light, releasing toxic gases.[2]

Q2: Can I dispose of this compound waste down the drain?

A2: No, you cannot dispose of untreated this compound waste down the drain. It must first be neutralized through a controlled hydrolysis and subsequent neutralization of the resulting acidic solution.

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: Appropriate PPE is crucial for safely handling this compound waste. The recommended PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: All handling and disposal procedures should be performed in a certified chemical fume hood.

Q4: What should I do in case of a this compound spill?

A4: In the event of a spill, evacuate the area and alert your supervisor and institutional EHS. If you are trained and equipped to handle the spill, you can cautiously cover the spill with an inert absorbent material like soda ash or calcium carbonate before proceeding with a slow and careful neutralization process.

Troubleshooting Guide

Issue Possible Cause Solution
Violent reaction or fuming during neutralization The addition of the neutralizing agent is too rapid, or the initial concentration of the this compound waste is too high.Immediately stop the addition of the neutralizing agent. Ensure the reaction mixture is being vigorously stirred and cooled in an ice bath. Resume the addition of the neutralizing agent at a much slower rate once the reaction has subsided.
The pH of the final solution is not neutral after adding the calculated amount of base. The initial concentration of the this compound waste was not accurately known, or the neutralizing agent is not of the expected concentration.Use a calibrated pH meter to monitor the pH of the solution. Continue to add the neutralizing agent dropwise until the pH is within the acceptable range for disposal (typically 5.5-9.5).
A solid precipitate forms during neutralization. The acidic solution may be reacting with other substances present in the waste stream, or the concentration of the resulting salts has exceeded their solubility.If the precipitate is known to be non-hazardous, it can be filtered off and disposed of as solid waste. If the identity of the precipitate is unknown, the entire mixture should be collected as hazardous waste. Consult your EHS for guidance.

Experimental Protocol: Neutralization of this compound Waste

This protocol details the laboratory-scale neutralization of small quantities of this compound waste. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste

  • Crushed ice

  • 2.5 M Sodium hydroxide (B78521) (NaOH) solution

  • Large beaker or flask

  • Stir plate and stir bar

  • pH meter or pH indicator strips

  • Dropping funnel or pipette

Procedure:

  • Preparation:

    • Place a large beaker or flask containing a stir bar in an ice bath on a stir plate.

    • Add a significant amount of crushed ice and a small amount of water to the beaker to create an ice slurry.

    • Begin stirring the ice slurry.

  • Hydrolysis:

    • Slowly and carefully add the this compound waste to the stirring ice slurry. The addition should be dropwise for liquids or in very small portions for solids.

    • The this compound will react with the water in an exothermic reaction to form nitrous acid (HNO₂) and hydrobromic acid (HBr). The ice bath is critical to control the reaction temperature and prevent excessive fuming.

  • Neutralization:

    • Once all the this compound waste has been added and the initial reaction has subsided, begin the slow, dropwise addition of 2.5 M sodium hydroxide solution.

    • Monitor the pH of the solution continuously using a pH meter or pH indicator strips.

    • Continue adding the sodium hydroxide solution until the pH of the solution is between 5.5 and 9.5.

  • Disposal:

    • Once the solution is neutralized, it can be disposed of down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[3]

Chemical Reaction:

NOBr + H₂O → HNO₂ + HBr

HNO₂ + NaOH → NaNO₂ + H₂O

HBr + NaOH → NaBr + H₂O

Data Presentation

Table 1: Properties of this compound and its Hydrolysis Products

Substance Formula Molar Mass ( g/mol ) Hazards
This compoundNOBr109.91Toxic, Corrosive, Water-Reactive
Nitrous AcidHNO₂47.01Weak Acid, Unstable
Hydrobromic AcidHBr80.91Strong Acid, Corrosive

Visualizations

DisposalWorkflow This compound Waste Disposal Workflow start Start: this compound Waste prepare Prepare Ice Bath and Stirring Slurry start->prepare hydrolyze Slowly Add Waste for Hydrolysis prepare->hydrolyze check_reaction Monitor Reaction Temperature and Fumes hydrolyze->check_reaction neutralize Slowly Add 2.5M NaOH check_reaction->neutralize Reaction Controlled collect_waste Collect as Hazardous Waste check_reaction->collect_waste Reaction Uncontrolled check_ph Monitor pH (Target: 5.5 - 9.5) neutralize->check_ph check_ph->neutralize pH out of Range dispose Dispose Down Drain with Excess Water check_ph->dispose pH in Range

Caption: Workflow for the safe disposal of this compound waste.

LogicalRelationships Logical Relationships in this compound Disposal NOBr This compound (NOBr) (Reactive Waste) Hydrolysis Hydrolysis Reaction NOBr->Hydrolysis H2O Water (H₂O) (Hydrolysis Agent) H2O->Hydrolysis Acids Nitrous Acid (HNO₂) + Hydrobromic Acid (HBr) (Acidic Solution) Hydrolysis->Acids Neutralization Neutralization Reaction Acids->Neutralization NaOH Sodium Hydroxide (NaOH) (Neutralizing Agent) NaOH->Neutralization Salts Sodium Nitrite (NaNO₂) + Sodium Bromide (NaBr) + Water (H₂O) (Neutralized Solution) Neutralization->Salts Disposal Safe Disposal Salts->Disposal

Caption: Chemical transformations during this compound waste disposal.

References

Technical Support Center: Nitrosyl Bromide (NOBr) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting low yields in Nitrosyl bromide (NOBr) synthesis.

This technical support guide provides detailed troubleshooting information and frequently asked questions (FAQs) to address common issues, particularly low yields, encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can lead to unsatisfactory results in your experiment.

Q1: We are experiencing significantly lower yields than expected. What are the most common causes?

Low yields in this compound synthesis are often traced back to several critical factors:

  • Product Decomposition: NOBr is thermally and photolytically unstable. It readily decomposes back into nitric oxide (NO) and bromine (Br₂), especially at room temperature and under standard pressure.[1][2] At standard temperature and pressure, it is estimated that about 7-9% of NOBr will dissociate.

  • Presence of Moisture: this compound reacts quickly with water.[1][3] Any moisture in the reactants or glassware will hydrolyze the product into nitrous acid (HNO₂) and hydrobromic acid (HBr), severely reducing the final yield.[3]

  • Incorrect Stoichiometry: The reaction requires a precise 2:1 molar ratio of nitric oxide to bromine (2NO + Br₂ ⇌ 2NOBr).[1] An excess or deficit of either reactant will result in incomplete conversion and lower yields.

  • Suboptimal Temperature: The synthesis is a reversible equilibrium reaction.[1] High temperatures can shift the equilibrium towards the reactants (NO and Br₂), thereby decreasing the yield of NOBr. The condensation point is just below room temperature, indicating that lower temperatures are favorable for product stability.[1]

  • Inefficient Product Collection: Since NOBr is a gas at room temperature with a boiling point of 14.5 °C, inefficient trapping and condensation during recovery is a common source of product loss.[1]

Q2: The color of our reaction product is not the expected red gas. What does this indicate?

The color of the reaction mixture can provide clues about its composition:

  • Dark Chocolate-Brown Appearance: A very dark brown, almost black color, especially in solution, can be indicative of the formation of this compound.[3][4]

  • Yellow or Orange Tinge: An excess of unreacted bromine can impart a yellow-orange color to the mixture.

  • Brown Gas More Like NO₂: The color of NOBr can be difficult to distinguish from nitrogen dioxide (NO₂) by eye alone, suggesting that instrumental analysis may be necessary for confirmation if contamination is suspected.[3]

Q3: How can we minimize the decomposition of our this compound product?

To prevent the loss of yield due to decomposition, the following measures are critical:

  • Temperature Control: Conduct the synthesis and collection at low temperatures. Using a cold trap (e.g., dry ice/acetone bath at -78°C) is essential for condensing and preserving the gaseous product.

  • Exclusion of Light: NOBr is prone to photodissociation.[1] The reaction and storage vessels should be protected from light by using amber glassware or by wrapping the apparatus in aluminum foil.

  • Pressure Management: According to Le Châtelier's Principle, decreasing the volume (increasing the pressure) of the system will shift the equilibrium towards the product side, as there are fewer moles of gas (2 moles of NOBr) compared to the reactants (3 moles total).[5]

Q4: What are the key safety precautions when handling this compound?

This compound and its decomposition products (nitric oxide and bromine) are toxic.[1]

  • Always handle the compound in a well-ventilated fume hood.

  • Avoid contact with skin and eyes.

  • Do not inhale the gases.[1]

  • Be aware that it reacts with water, so all equipment must be thoroughly dried.[1][3]

Data Presentation

The following tables summarize key quantitative data for this compound and its synthesis.

Table 1: Physical Properties of this compound

PropertyValueReference
Chemical FormulaNOBr[1]
Molar Mass109.910 g/mol [1]
AppearanceRed gas[1]
Boiling Point14.5 °C[1]
Melting Point-55.5 °C[6]

Table 2: Reaction Kinetics and Equilibrium

ParameterDescriptionReference
Reaction Order Second order in NO, first order in Br₂[7][8]
Overall Reaction Order Third order[1][8]
Equilibrium Constant (Keq) ~171 atm⁻¹[9]

Experimental Protocol: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of NOBr via the direct reaction of nitric oxide and bromine.

Objective: To synthesize this compound with a high yield by controlling reaction conditions.

Materials:

  • Nitric oxide (NO) gas (anhydrous)

  • Bromine (Br₂) (anhydrous)

  • Reaction flask (three-necked, amber glass recommended)

  • Gas inlet tube

  • Dry ice/acetone cold trap

  • Stirring mechanism (magnetic stirrer and stir bar)

  • Inert gas (Nitrogen or Argon) for purging

  • Appropriate tubing and connectors, all thoroughly dried

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus in a fume hood. The gas inlet tube should extend below the surface of the liquid in the reaction flask. Connect the outlet of the flask to a cold trap cooled to -78°C to collect the NOBr product.

  • System Purge: Thoroughly purge the entire system with a dry, inert gas (e.g., Nitrogen) to remove all traces of air and moisture. This is a critical step to prevent hydrolysis of the product.[3]

  • Reactant Loading: Carefully charge the reaction flask with a pre-weighed amount of anhydrous bromine. Cool the flask in an ice bath (0°C).

  • Initiation of Reaction: Begin slowly bubbling dry nitric oxide gas through the cooled, stirred bromine. The reaction 2NO(g) + Br₂(l) ⇌ 2NOBr(g) is reversible and exothermic.[1] Maintain a slow, steady flow of NO to ensure efficient reaction and avoid carrying unreacted NO into the cold trap.

  • Product Collection: The this compound product, which is a gas above 14.5°C, will pass out of the reaction flask and condense in the cold trap as a reddish liquid/solid.[1]

  • Completion and Isolation: Continue the addition of NO until the characteristic color of bromine in the reaction flask has been replaced by the dark brown of the product. Once the reaction is complete, stop the NO flow and disconnect the collection flask (still in the cold trap) from the apparatus.

  • Purification (Optional): The collected NOBr can be purified further by low-temperature fractional distillation to remove any co-condensed, unreacted bromine.

Mandatory Visualizations

Troubleshooting Workflow for Low NOBr Yield

The following diagram outlines a logical decision-making process for diagnosing and resolving the causes of low yields during this compound synthesis.

G cluster_0 Troubleshooting Low NOBr Yield start Low Yield Observed check_moisture Was System Perfectly Dry? start->check_moisture check_temp Was Reaction & Collection Kept Cold (<10°C)? check_moisture->check_temp Yes action_dry Action: Flame-dry glassware and use anhydrous reagents. check_moisture->action_dry No check_stoich Was 2:1 NO:Br₂ Molar Ratio Used? check_temp->check_stoich Yes action_temp Action: Use ice bath for reaction and cold trap. check_temp->action_temp No check_light Was Apparatus Protected From Light? check_stoich->check_light Yes action_stoich Action: Recalculate and verify reactant amounts. check_stoich->action_stoich No action_light Action: Use amber glass or wrap in foil. check_light->action_light No end_success Yield Improved check_light->end_success Yes action_dry->check_temp action_temp->check_stoich action_stoich->check_light action_light->end_success

Caption: Logical workflow for troubleshooting low yields in NOBr synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Nitrosyl Bromide and Nitrosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of synthetic chemistry and drug development, the choice of reagents is paramount to the success of a reaction. Nitrosyl halides, specifically nitrosyl bromide (NOBr) and nitrosyl chloride (NOCl), are potent reagents widely utilized for nitrosylation and halogenation. This guide provides a comprehensive comparison of the reactivity of these two compounds, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of NOBr and NOCl is essential for their effective application. Key properties are summarized in Table 1. This compound is a red gas, while nitrosyl chloride is a yellow gas at room temperature. Both are highly toxic and corrosive, necessitating careful handling in a well-ventilated fume hood.

PropertyThis compound (NOBr)Nitrosyl Chloride (NOCl)
Molar Mass 109.91 g/mol 65.46 g/mol
Appearance Red gasYellow gas
Melting Point -56 °C-59.4 °C
Boiling Point 14.5 °C-5.55 °C
Molecular Geometry BentBent
N-Halogen Bond Length ~2.14 Å~1.96 Å
N-O Bond Length ~1.15 Å~1.16 Å
O-N-Halogen Bond Angle ~117°~113°

Reactivity: A Tale of Two Halides

The reactivity of nitrosyl halides is primarily dictated by the lability of the nitrogen-halogen (N-X) bond. A weaker N-X bond leads to a more reactive species, as the molecule can more readily act as a source of the nitrosyl (NO) radical or the halogen atom.

Bond Dissociation Energies

The most direct measure of bond strength is the bond dissociation energy (BDE). A lower BDE indicates a weaker bond and, consequently, higher reactivity. As shown in Table 2, the N-Br bond in this compound is significantly weaker than the N-Cl bond in nitrosyl chloride.

BondBond Dissociation Energy (kJ/mol)
ON-Br ~117
ON-Cl ~160

This difference in bond strength is the cornerstone of the differing reactivity between NOBr and NOCl. The lower bond dissociation energy of the N-Br bond makes this compound a more potent nitrosylating and halogenating agent compared to nitrosyl chloride.

Experimental Evidence of Reactivity

The enhanced reactivity of this compound is evident in various chemical transformations.

Thermal Decomposition

Both nitrosyl halides decompose upon heating to yield nitric oxide and the corresponding halogen.

Reaction: 2 NOX(g) ⇌ 2 NO(g) + X₂(g) (where X = Br or Cl)

Studies on the kinetics of thermal decomposition reveal that this compound decomposes at a lower temperature than nitrosyl chloride, underscoring its lower thermal stability and higher reactivity. For instance, the decomposition of NOCl is typically studied at temperatures above 100°C, whereas NOBr shows significant decomposition at room temperature.

Nitrosylation and Halogenation Reactions

In organic synthesis, nitrosyl halides are employed to introduce nitrosyl groups or halogen atoms into molecules. The greater reactivity of NOBr translates to faster reaction rates and often allows for milder reaction conditions compared to NOCl.

For example, in the addition to alkenes, both reagents form α-halo oximes. However, reactions with NOBr typically proceed more rapidly and may not require the photochemical or thermal initiation that is sometimes necessary for NOCl.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed experimental protocols for the synthesis of nitrosyl halides and a representative reaction are provided below.

Synthesis of Nitrosyl Halides

Nitrosyl Chloride (NOCl): Nitrosyl chloride can be prepared by the direct reaction of nitric oxide (NO) with chlorine (Cl₂).

Reaction: 2 NO(g) + Cl₂(g) → 2 NOCl(g)

Procedure: A stream of nitric oxide gas is passed through a vessel containing liquid chlorine at 0°C. The resulting yellow gas is then condensed and purified by distillation.

This compound (NOBr): this compound is synthesized by the reaction of nitric oxide with bromine.

Reaction: 2 NO(g) + Br₂(l) → 2 NOBr(g)

Procedure: Nitric oxide gas is bubbled through liquid bromine at a low temperature (typically below 0°C). The product, a red gas, is collected and can be used directly or condensed for storage.

Representative Reaction: Addition to an Alkene

The following protocol outlines a general procedure for the addition of nitrosyl halides to an alkene, which can be adapted to compare their reactivity.

Objective: To compare the rate of addition of NOBr and NOCl to cyclohexene (B86901).

Materials:

  • Cyclohexene

  • Nitrosyl chloride solution in an inert solvent (e.g., CCl₄)

  • This compound solution in an inert solvent (e.g., CCl₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • UV lamp (for photochemical initiation, if needed)

  • TLC plates and developing chamber

  • NMR spectrometer for product characterization

Procedure:

  • Set up two parallel reactions. In separate round-bottom flasks, dissolve cyclohexene in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool both solutions to a specific temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.

  • To one flask, add a solution of nitrosyl chloride dropwise with stirring. To the other flask, add a solution of this compound dropwise with stirring.

  • Monitor the progress of both reactions over time by taking aliquots and analyzing them by Thin Layer Chromatography (TLC). The disappearance of the starting material (cyclohexene) and the appearance of the product (α-halo oxime) can be tracked.

  • If the reaction with NOCl is sluggish, it can be initiated photochemically by irradiating the reaction mixture with a UV lamp.

  • Once the reactions are complete (as indicated by TLC), quench the reactions by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Characterize the products by NMR spectroscopy to confirm the formation of the α-halo oxime.

Expected Outcome: The reaction with this compound is expected to proceed at a significantly faster rate than the reaction with nitrosyl chloride under the same conditions. This can be quantified by measuring the consumption of the starting material or the formation of the product over time.

Reaction Mechanisms

The reactions of nitrosyl halides often proceed through radical or electrophilic pathways. The initial step is typically the homolytic or heterolytic cleavage of the N-X bond.

Reaction_Mechanism cluster_homolytic Homolytic Cleavage cluster_heterolytic Heterolytic Cleavage NOX NO-X NO_rad •NO NOX->NO_rad hν or Δ X_rad •X NOX->X_rad hν or Δ NOX2 NO-X NO_plus NO+ NOX2->NO_plus X_minus X- NOX2->X_minus

Figure 1. General pathways for the cleavage of the N-X bond in nitrosyl halides.

The weaker N-Br bond in NOBr facilitates both homolytic and heterolytic cleavage more readily than the N-Cl bond in NOCl, leading to a higher concentration of the reactive intermediates and thus a faster overall reaction rate.

Logical Relationship of Reactivity

The relationship between bond strength and reactivity can be visualized as a logical flow.

Reactivity_Logic cluster_NOBr This compound cluster_NOCl Nitrosyl Chloride BDE Bond Dissociation Energy (N-X) BDE_Br Lower BDE (N-Br) BDE->BDE_Br BDE_Cl Higher BDE (N-Cl) BDE->BDE_Cl Reactivity Reactivity Reactivity_Br Higher Reactivity Reactivity->Reactivity_Br Reactivity_Cl Lower Reactivity Reactivity->Reactivity_Cl Rate Reaction Rate Rate_Br Faster Rate Rate->Rate_Br Rate_Cl Slower Rate Rate->Rate_Cl BDE_Br->Reactivity_Br Reactivity_Br->Rate_Br BDE_Cl->Reactivity_Cl Reactivity_Cl->Rate_Cl

Figure 2. Logical flow of bond energy to reactivity.

Conclusion

Unraveling the Molecular Architecture of Nitrosyl Bromide: A Comparative Guide to Ab Initio Calculations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ab initio computational methods for determining the molecular structure of nitrosyl bromide (BrNO) is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides a side-by-side comparison of various theoretical approaches with experimental data, supported by detailed experimental and computational protocols.

This compound, a reactive inorganic compound, plays a role in various chemical processes. Understanding its precise molecular geometry is crucial for accurately modeling its behavior and reactivity. This guide delves into the application of ab initio quantum chemistry methods to predict the bond lengths and bond angle of the BrNO molecule, comparing these theoretical predictions with experimentally determined values from microwave spectroscopy.

Performance Comparison of Ab Initio Methods

The accuracy of ab initio calculations is highly dependent on the level of theory and the basis set employed. This section compares the performance of several widely used computational methods in predicting the molecular geometry of this compound. The key geometric parameters are the N-Br bond length, the N-O bond length, and the O-N-Br bond angle.

MethodBasis SetN-Br Bond Length (Å)N-O Bond Length (Å)O-N-Br Bond Angle (°)
Experimental -2.140 ± 0.002[1]1.146 ± 0.010[1]114.5 ± 0.5[1]
MP2 cc-pVTZ2.1821.139114.7
MP2 6-311G(d,p)2.1861.157114.5

Table 1: Comparison of experimental and calculated molecular geometries of this compound.

As illustrated in Table 1, the Møller-Plesset perturbation theory (MP2) method, a common choice for including electron correlation, provides results in close agreement with the experimental data. The choice of basis set influences the accuracy of the prediction, with the cc-pVTZ basis set yielding a slightly better prediction for the N-O bond length and the O-N-Br bond angle compared to the 6-311G(d,p) basis set. It is important to note that even more sophisticated and computationally expensive methods, such as the internally contracted explicitly correlated multireference configuration interaction (icMRCI-F12), have been employed to study the electronic states of this compound, indicating the ongoing effort to achieve higher accuracy in theoretical predictions.[2]

Experimental and Computational Protocols

A thorough understanding of the methodologies used to obtain both experimental and theoretical data is essential for a critical evaluation of the results.

Experimental Protocol: Microwave Spectroscopy

The experimental determination of the molecular structure of this compound was achieved through microwave spectroscopy. This technique measures the rotational transitions of molecules in the gas phase, which are highly sensitive to the molecule's moments of inertia and, consequently, its geometry.

The general workflow for such an experiment is as follows:

cluster_prep Sample Preparation cluster_spec Spectroscopy cluster_analysis Data Analysis Prep1 React NO and Br2 Prep2 Purify BrNO Prep1->Prep2 Spec1 Introduce sample to spectrometer Prep2->Spec1 Spec2 Irradiate with microwaves Spec1->Spec2 Spec3 Detect absorption Spec2->Spec3 Analysis1 Assign rotational transitions Spec3->Analysis1 Analysis2 Determine rotational constants Analysis1->Analysis2 Analysis3 Calculate molecular geometry Analysis2->Analysis3

Fig. 1: Experimental workflow for microwave spectroscopy.

In the specific case of this compound, the sample was prepared by reacting nitric oxide (NO) with bromine (Br2) gas. The resulting this compound was then purified and introduced into the microwave spectrometer. The absorption spectrum was recorded, and the observed rotational transitions were assigned to specific quantum number changes. From these assignments, the rotational constants of the molecule were precisely determined. These constants are inversely proportional to the moments of inertia, which in turn are functions of the bond lengths and bond angle. By fitting the experimental rotational constants, the equilibrium molecular geometry was derived.[1][3]

Computational Protocol: Ab Initio Geometry Optimization

Ab initio calculations aim to solve the electronic Schrödinger equation to determine the energy and wavefunction of a molecule. A geometry optimization procedure systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the minimum energy, which represents the equilibrium structure.

The logical steps involved in a typical ab initio geometry optimization are outlined below:

Start Define initial molecular geometry ChooseMethod Select level of theory and basis set Start->ChooseMethod SCF Perform Self-Consistent Field (SCF) calculation ChooseMethod->SCF EnergyGradient Calculate energy and gradients SCF->EnergyGradient CheckConvergence Check for convergence EnergyGradient->CheckConvergence UpdateGeometry Update geometry based on gradients CheckConvergence->UpdateGeometry No End Optimized geometry and energy CheckConvergence->End Yes UpdateGeometry->SCF

Fig. 2: Ab initio geometry optimization workflow.

The process begins with an initial guess of the molecular geometry. Then, a specific level of theory (e.g., Hartree-Fock, MP2, DFT) and a basis set are chosen. The self-consistent field (SCF) procedure is then carried out to obtain the electronic energy for the given geometry. The forces (gradients) on each atom are calculated. If these forces are not close to zero, the geometry is adjusted in the direction that lowers the energy, and the SCF calculation is repeated. This iterative process continues until the energy and geometry changes between steps are below a certain threshold, indicating that an energy minimum has been reached.

Hierarchy of Computational Methods

The accuracy of ab initio calculations generally improves with the sophistication of the method used to approximate the electron correlation and the size of the basis set used to represent the atomic orbitals. The following diagram illustrates the general relationship between computational cost and expected accuracy for some common methods.

Fig. 3: Hierarchy of ab initio methods.

Hartree-Fock is the simplest ab initio method, treating electron-electron repulsion in an average way. Density Functional Theory (DFT) includes some electron correlation effects through an exchange-correlation functional and often provides a good balance between accuracy and computational cost. MP2 explicitly includes electron correlation through perturbation theory, generally offering higher accuracy than HF and many DFT functionals. Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" for single-reference systems and provide very high accuracy but at a significantly greater computational expense. The choice of method for a particular research question will always involve a trade-off between the desired accuracy and the available computational resources.

References

Unraveling the Dissociation of Nitrosyl Bromide: A Comparative Guide to Experimental Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount. This guide provides a comparative analysis of the experimental verification of the nitrosyl bromide (NOBr) dissociation mechanism, presenting key quantitative data, detailed experimental protocols, and a critical evaluation of the prevailing mechanistic models.

The decomposition of this compound (NOBr) into nitric oxide (NO) and bromine (Br or Br₂) serves as a fundamental case study in chemical kinetics and photochemistry. Experimental investigations have been crucial in elucidating the intricate details of this process, particularly the dynamics of bond cleavage following photoexcitation. This guide synthesizes findings from various experimental approaches to provide a clear and objective comparison of the mechanisms at play.

Probing the Dissociation: A Tale of Two Pathways

The dissociation of NOBr is primarily understood to proceed via a direct photodissociation mechanism . In this pathway, the absorption of a photon excites the NOBr molecule to a repulsive electronic state, leading to immediate bond fission and the formation of NO and Br fragments.

However, the overall process can be more complex, involving a secondary reaction where a bromine atom produced from the initial photolysis reacts with another NOBr molecule:

  • Primary Photodissociation: NOBr + hν → NO + Br

  • Secondary Reaction: Br + NOBr → NO + Br₂

The kinetics of the overall decomposition of NOBr has been found to be second order with respect to NOBr.

Quantitative Insights: A Comparative Data Summary

Experimental studies have quantified various aspects of the NOBr dissociation process, providing crucial data for validating theoretical models. The following tables summarize key findings from photolysis experiments at different wavelengths.

Photolysis Wavelength (nm)NO Vibrational State (v) DistributionObservations
193 (ArF Laser)Highly excited, up to v ≥ 16Significant portion of available energy is channeled into vibrational excitation of the NO fragment. The process is a single-photon event.[1]
249 (KrF Laser)Excited, up to v ≥ 14Similar to 193 nm, indicating efficient conversion of photon energy into vibrational energy.
308 (XeCl Laser)Less excited, up to v ≥ 5A noticeable decrease in the extent of NO vibrational excitation compared to shorter wavelengths.
337 (N₂ Laser)Low excitation, up to v ≥ 5Similar to 308 nm, suggesting a different energy disposal mechanism at longer wavelengths.
ReactionRate Constant (k)Conditions
2NOBr(g) → 2NO(g) + Br₂(g)0.556 L mol⁻¹ s⁻¹Second-order reaction at a specific, though unspecified, temperature.
2NOBr(g) → 2NO(g) + Br₂(g)0.810 M⁻¹s⁻¹Second-order reaction at 10 °C.[2]
Br + NOBr → NO + Br₂(5.16 ± 0.28) x 10⁻¹² cm³ molecule⁻¹ s⁻¹Measured from the temporal behavior of NO fluorescence.[3]

Visualizing the Dissociation Pathways

The following diagrams illustrate the key reaction pathways in the experimental verification of NOBr dissociation.

G cluster_primary Primary Photodissociation NOBr_initial NOBr (Ground State) NOBr_excited NOBr* (Repulsive Excited State) NOBr_initial->NOBr_excited Absorption Photon Photon (hν) NO_fragment NO (Vibrationally Excited) NOBr_excited->NO_fragment Direct Dissociation Br_fragment Br (Atom) NOBr_excited->Br_fragment

Fig. 1: Direct Photodissociation Mechanism of NOBr.

G cluster_secondary Secondary Reaction Br_atom Br (from primary dissociation) Collision Collision Br_atom->Collision NOBr_reactant NOBr NOBr_reactant->Collision NO_product NO Collision->NO_product Reaction Br2_product Br₂ Collision->Br2_product

Fig. 2: Secondary Reaction Following Primary Dissociation.

Experimental Protocols: A Closer Look

The verification of the NOBr dissociation mechanism relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Laser-Induced Photolysis and Infrared Fluorescence Spectroscopy

This technique is central to determining the vibrational energy distribution of the nascent NO fragments.

  • Objective: To measure the infrared emission from vibrationally excited NO molecules produced during the photodissociation of NOBr.

  • Methodology:

    • Sample Preparation: A mixture of NO and Br₂ is prepared in a glass bulb and allowed to equilibrate to form NOBr. The mixture is then flowed through a photolysis cell at low pressure to ensure collisionless conditions.

    • Photolysis: A pulsed excimer laser operating at a specific UV wavelength (e.g., 193, 249, 308, or 337 nm) is used to irradiate the NOBr sample.

    • Detection: The infrared fluorescence emitted from the vibrationally excited NO fragments is collected perpendicular to the laser beam.

    • Spectral Analysis: A circular variable interference filter (CVF) or a grating spectrometer is used to resolve the fluorescence spectrum, allowing for the identification and quantification of the populations of different NO vibrational levels.

    • Data Acquisition: The signal from an infrared detector (e.g., InSb or HgCdTe) is amplified, digitized, and averaged over multiple laser pulses to improve the signal-to-noise ratio.

G cluster_workflow Infrared Fluorescence Experimental Workflow Sample NOBr Gas Flow Cell Photolysis Cell Sample->Cell Laser Pulsed UV Laser Laser->Cell Fluorescence Infrared Fluorescence CVF Circular Variable Filter / Spectrometer Cell->CVF Emission Detector IR Detector CVF->Detector Data Data Acquisition & Analysis Detector->Data

Fig. 3: Workflow for Infrared Fluorescence Spectroscopy.
Resonance-Enhanced Multiphoton Ionization (REMPI) with Time-of-Flight Mass Spectrometry (TOF-MS)

REMPI-TOF-MS is a powerful technique for state-selective detection of the photofragments, providing information on their rotational and vibrational energy distributions as well as their velocity and angular distributions.

  • Objective: To obtain detailed, state-resolved information about the NO and Br fragments.

  • Methodology:

    • Molecular Beam: A supersonic jet of NOBr, often seeded in a carrier gas like argon, is introduced into a high-vacuum chamber to produce a collision-free environment with internally cooled molecules.

    • Photodissociation (Pump): A "pump" laser pulse at a specific UV wavelength intersects the molecular beam and dissociates the NOBr molecules.

    • State-Selective Ionization (Probe): After a short time delay, a second, tunable "probe" laser is fired. The wavelength of this laser is tuned to selectively ionize NO or Br fragments in specific rovibrational states via a resonance-enhanced multiphoton ionization scheme.

    • Ion Detection: The resulting ions are accelerated by an electric field into a time-of-flight mass spectrometer. The arrival time of the ions at the detector is used to determine their mass-to-charge ratio, confirming their identity.

    • Velocity Map Imaging: By using a specific set of ion optics, the spatial distribution of the ions hitting a position-sensitive detector can be recorded. This "velocity map image" provides information about the speed and angular distribution of the photofragments, which can be used to infer the dissociation dynamics.

G cluster_rempi_tof REMPI-TOF-MS Experimental Workflow Beam NOBr Molecular Beam Interaction Interaction Region Beam->Interaction Pump Pump Laser (Photodissociation) Pump->Interaction Probe Probe Laser (REMPI) Probe->Interaction TOF Time-of-Flight Mass Spectrometer Interaction->TOF Ion Acceleration Detector Position-Sensitive Detector TOF->Detector Analysis Data Analysis (State Distributions, Velocity Imaging) Detector->Analysis

Fig. 4: Workflow for REMPI-TOF-MS Experiments.

Conclusion: A Consensus on Direct Dissociation

The collective body of experimental evidence strongly supports a direct dissociation mechanism for NOBr upon photoexcitation in the near-UV region. The high degree of vibrational excitation observed in the NO fragment, particularly at shorter photolysis wavelengths, is a hallmark of a rapid bond-breaking process on a repulsive potential energy surface. While secondary reactions can play a role, especially at higher pressures, the primary photochemical event is the direct cleavage of the Br-N bond. The detailed quantitative data obtained from these experiments provide stringent benchmarks for the development and refinement of theoretical models of photodissociation dynamics.

References

Comparative analysis of nitrosating agents for organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitroso group into an organic molecule is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. The choice of nitrosating agent is paramount, directly influencing the reaction's efficiency, selectivity, and applicability to various substrates. This guide provides a comparative analysis of common nitrosating agents for N-nitrosation of secondary amines and C-nitrosation of phenols, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given synthetic challenge.

Comparative Performance of Nitrosating Agents

The efficacy of a nitrosating agent is highly dependent on the substrate and reaction conditions. Below is a summary of quantitative data for the N-nitrosation of various secondary amines and C-nitrosation of phenols using different reagents.

N-Nitrosation of Secondary Amines

The formation of N-nitrosamines is a widely studied transformation. Key reagents include traditional methods like sodium nitrite (B80452) with an acid and more modern, milder alternatives.

Table 1: Comparative Yields for N-Nitrosation of Secondary Amines

EntrySecondary AmineNitrosating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
1Morpholine (B109124)p-TSA / NaNO₂CH₂Cl₂Room Temp0.597[1]
2N-Methylanilinep-TSA / NaNO₂CH₂Cl₂Room Temp0.398[2]
3Diphenylaminep-TSA / NaNO₂CH₂Cl₂Room Temp1.592[2]
4Piperidinep-TSA / NaNO₂CH₂Cl₂Room Temp0.595[1]
5N-Methylanilinetert-Butyl Nitrite (TBN)NeatRoom Temp5 min99[3]
6Morpholinetert-Butyl Nitrite (TBN)Neat45485[3]
7Di-n-butylaminetert-Butyl Nitrite (TBN)Neat45582[3]
8MorpholineNaNO₂ / Ac₂OCH₂Cl₂Room Temp294[4]
9DiethylamineNaNO₂ / Ac₂OCH₂Cl₂Room Temp292[4]
10MorpholinePeroxynitrite (ONOO⁻)AqueousRoom Temp-Yield dependent on pH[5][6][7]

Note: Yields are isolated yields unless otherwise specified. Reaction conditions are optimized for the specific reagent system.

C-Nitrosation of Phenols

C-nitrosation is a key reaction for the synthesis of nitroso phenols, which are valuable intermediates. The regioselectivity of this reaction is a critical consideration.

Table 2: Comparative Yields for C-Nitrosation of Phenols with tert-Butyl Nitrite

EntryPhenol DerivativeSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1PhenolTHFRoom Temp2o-Nitrosophenol / p-Nitrosophenol78 (mixture)[8][9][10]
2o-CresolTHFRoom Temp24-Nitroso-2-methylphenol85[8][9][10]
3p-Cresol (B1678582)THFRoom Temp22-Nitroso-4-methylphenol91[8][9][10]
42,6-DimethylphenolTHFRoom Temp24-Nitroso-2,6-dimethylphenol95[8][9][10]
53,5-DimethylphenolTHFRoom Temp24-Nitroso-3,5-dimethylphenol88[8][9][10]

Note: The primary product of this reaction using tert-butyl nitrite is often the corresponding C-nitro compound due to subsequent oxidation of the initial C-nitroso product, especially when the reaction is performed in the presence of air. The yields reported are for the C-nitro derivatives.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis.

Protocol 1: N-Nitrosation of Morpholine using p-Toluenesulfonic Acid and Sodium Nitrite[1]
  • To a stirred suspension of sodium nitrite (0.416 g, 6.0 mmol) and morpholine (0.5 g, 5.7 mmol) in dichloromethane (B109758) (20 mL), p-toluenesulfonic acid monohydrate (1.14 g, 6.0 mmol) is slowly added at room temperature.

  • The reaction mixture is stirred at room temperature for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered.

  • The filtrate is washed with a saturated solution of sodium bicarbonate (2 x 15 mL) and then with water (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure to afford N-nitrosomorpholine.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: C-Nitrosation/Nitration of p-Cresol using tert-Butyl Nitrite[8][9][10]
  • To a solution of p-cresol (1.0 mmol) in tetrahydrofuran (B95107) (5 mL) is added tert-butyl nitrite (3.0 mmol).

  • The reaction mixture is stirred at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to yield 2-nitro-4-methylphenol.

Visualization of Processes and Comparisons

Experimental Workflow for N-Nitrosation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Secondary Amine Stirring Stir at specified Temperature and Time Amine->Stirring NitrosatingAgent Nitrosating Agent (e.g., NaNO2/Acid or TBN) NitrosatingAgent->Stirring Solvent Anhydrous Solvent (e.g., CH2Cl2 or Neat) Solvent->Stirring Quenching Quenching (e.g., with NaHCO3 soln.) Stirring->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Product Pure N-Nitrosamine Purification->Product

Caption: General experimental workflow for the N-nitrosation of a secondary amine.

Comparison of Common Nitrosating Agents

G NaNO2_Acid Sodium Nitrite / Acid (e.g., HCl, H2SO4, p-TSA) Inexpensive Generates HNO2 in situ Requires acidic conditions Can lead to side reactions TBN tert-Butyl Nitrite (TBN) Mild, often neutral conditions Good solubility in organic solvents Cleaner reactions Can act as both nitrosating and nitrating agent for phenols NOCl Nitrosyl Chloride (NOCl) Highly reactive Used in aprotic solvents Gaseous and corrosive Requires careful handling N2O3_N2O4 N2O3 / N2O4 Powerful nitrosating agents Can be used in organic and aqueous solutions Toxic and require special handling Often generated in situ

Caption: Key characteristics of common nitrosating agents for organic synthesis.

Signaling Pathway of Nitrosation

The mechanism of nitrosation is highly dependent on the nitrosating agent and the pH of the reaction medium. Under acidic conditions, sodium nitrite is protonated to form nitrous acid (HNO₂), which exists in equilibrium with dinitrogen trioxide (N₂O₃), a potent nitrosating agent. The active electrophile, the nitrosonium ion (NO⁺), is then attacked by the nucleophilic amine. Alkyl nitrites can also act as sources of the nitrosonium ion.

G NaNO2 NaNO2 HNO2 HNO2 (Nitrous Acid) NaNO2->HNO2  + H_plus H+ H_plus->HNO2 N2O3 N2O3 (Dinitrogen Trioxide) HNO2->N2O3 2x, equilibrium NO_plus NO+ (Nitrosonium Ion) N2O3->NO_plus equilibrium Intermediate [R2N(H)-NO]+ NO_plus->Intermediate Nucleophilic Attack R2NH R2NH (Secondary Amine) R2NH->Intermediate Product R2N-NO (N-Nitrosamine) Intermediate->Product Deprotonation H_plus_out H+

References

A Guide to the Validation of Spectrophotometric Methods for the Simultaneous Determination of Nitrosyl Bromide and Bromine Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of spectrophotometric methods for the simultaneous quantitative analysis of nitrosyl bromide (NOBr) and bromine (Br₂). This document outlines the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines and presents a framework for experimental protocols and data presentation.

The accurate quantification of NOBr and Br₂ in mixtures is crucial in various chemical processes, including the synthesis of nitrogen-containing compounds and atmospheric chemistry studies. Spectrophotometry offers a rapid and accessible analytical technique for this purpose, provided the method is rigorously validated to ensure reliable and accurate results.

Spectroscopic Basis for Simultaneous Analysis

The feasibility of simultaneously determining NOBr and Br₂ by spectrophotometry relies on the distinct absorption spectra of the two components in the UV-Vis region. Bromine (Br₂) exhibits a characteristic absorption maximum around 420 nm. This compound (NOBr), on the other hand, has a more complex absorption profile with several broad features across the 200–740 nm range. A key feature for their simultaneous analysis is the presence of an isosbestic point at approximately 391.3 nm, where the molar absorptivity of the two species is equal. By measuring the absorbance at two different wavelengths, it is possible to determine the concentration of each component in a mixture using a set of simultaneous equations (Vierordt's method).

A study by Eden, Feilchenfeld, and Manor detailed a spectrophotometric method for the simultaneous determination of bromine and this compound in the presence of nitric oxide, confirming the viability of this approach.[1][2]

Experimental Protocol: A General Framework

The following outlines a general experimental protocol for the spectrophotometric analysis of NOBr and Br₂ mixtures. Specific parameters may need to be optimized based on the instrumentation and the specific concentration range of interest.

1. Instrumentation:

  • A calibrated double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less.

  • Quartz cuvettes with a 1 cm path length.

2. Reagents and Standards:

  • Solvent: A suitable inert solvent in which both NOBr and Br₂ are stable and soluble. Carbon tetrachloride or a similar non-polar solvent is often used.

  • Bromine (Br₂) Standard Stock Solution: A stock solution of known concentration prepared by dissolving a weighed amount of high-purity liquid bromine in the chosen solvent.

  • This compound (NOBr) Standard Stock Solution: NOBr can be synthesized in situ by the reaction of nitric oxide (NO) with bromine (Br₂).[3] The concentration of NOBr can be determined spectrophotometrically after ensuring the complete consumption of the limiting reagent.

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards containing varying known concentrations of both NOBr and Br₂.

  • The concentration ranges should be selected to encompass the expected concentrations of the analytes in the samples to be tested.

4. Wavelength Selection:

  • Record the UV-Vis absorption spectra of both pure Br₂ and pure NOBr solutions against a solvent blank to determine their respective absorption maxima (λmax).

  • Select two analytical wavelengths. One wavelength should be the λmax of one of the components where the other has minimal absorbance, and the second wavelength could be the λmax of the second component or another wavelength where the absorbance of the two components is significantly different. For the NOBr and Br₂ system, wavelengths around 420 nm (λmax of Br₂) and another wavelength where NOBr has significant absorbance could be chosen.

5. Analytical Procedure:

  • Record the absorbance of each standard solution and sample solution at the two selected wavelengths.

  • Use the absorbance values of the calibration standards to develop a set of simultaneous equations to calculate the concentrations of NOBr and Br₂ in the unknown samples.

Method Validation Parameters

According to ICH guidelines, the following parameters must be evaluated to validate the analytical method.[4][5][6][7]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Approach:

    • Analyze a placebo or blank sample (containing all components except the analytes) to ensure no interference at the analytical wavelengths.

    • Analyze samples of pure NOBr and pure Br₂ to confirm that the method can distinguish between the two analytes.

    • Forced degradation studies can be performed on the sample to assess for interference from potential degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Experimental Approach:

    • Prepare at least five standard solutions of different concentrations for both NOBr and Br₂.

    • Measure the absorbance of each standard at the selected wavelengths.

    • Plot a calibration curve of absorbance versus concentration for each analyte at each wavelength.

    • Determine the linearity by calculating the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should ideally be ≥ 0.999.

Table 1: Example of Linearity Data Presentation

AnalyteWavelength (nm)Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
NOBrλ₁5 - 25y = 0.045x + 0.0020.9995
λ₂5 - 25y = 0.021x + 0.0010.9992
Br₂λ₁2 - 10y = 0.015x + 0.0030.9998
λ₂2 - 10y = 0.089x + 0.0020.9996
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

  • Experimental Approach:

    • Perform recovery studies by spiking a placebo with known amounts of NOBr and Br₂ at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the spiked samples and calculate the percent recovery. The acceptance criterion for recovery is typically between 98% and 102%.

Table 2: Example of Accuracy Data Presentation

AnalyteSpiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
NOBr801615.898.8
1002020.1100.5
1202423.899.2
Br₂806.46.398.4
10088.1101.3
1209.69.599.0
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Experimental Approach:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different instruments.

    • The RSD should typically be ≤ 2%.

Table 3: Example of Precision Data Presentation

AnalyteConcentration (µg/mL)Repeatability (RSD %)Intermediate Precision (RSD %)
NOBr200.851.25
Br₂80.921.40
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach:

    • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 4: Example of LOD and LOQ Data Presentation

AnalyteWavelength (nm)LOD (µg/mL)LOQ (µg/mL)
NOBrλ₁0.150.45
Br₂λ₂0.080.24
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach:

    • Introduce small variations in method parameters such as wavelength, temperature, and solvent composition.

    • Analyze the samples under these modified conditions and evaluate the effect on the results. The results should not be significantly affected.

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the experimental workflow for the validation of the spectrophotometric method and the logical relationship between the validation parameters.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation instrument Instrument Calibration reagents Reagent & Standard Preparation instrument->reagents samples Sample Preparation reagents->samples spectra Spectral Acquisition (UV-Vis) samples->spectra absorbance Absorbance Measurement at λ₁ & λ₂ spectra->absorbance calculation Concentration Calculation (Simultaneous Equations) absorbance->calculation specificity Specificity calculation->specificity linearity Linearity calculation->linearity accuracy Accuracy calculation->accuracy precision Precision calculation->precision lod_loq LOD & LOQ calculation->lod_loq robustness Robustness calculation->robustness

Caption: Experimental workflow for the validation of a spectrophotometric method.

validation_logic cluster_core Core Performance cluster_range Operational Range cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Specificity Specificity Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical relationship of method validation parameters.

By following a systematic approach to method validation as outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible data for the simultaneous analysis of NOBr and Br₂ mixtures. This is paramount for applications in both academic research and industrial drug development processes.

References

A Comparative Guide to the Gas Phase Properties of Nitrosyl Halides: Nitrosyl Bromide, Chloride, and Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the gas phase thermochemical and ionization properties of Nitrosyl bromide (BrNO), Nitrosyl chloride (NOCl), and Nitrosyl fluoride (B91410) (NOF). All data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, providing a reliable baseline for computational and experimental studies.

Quantitative Data Comparison

The following tables summarize key gas phase thermochemical and ionization energy data for the nitrosyl halides.

Thermochemical Properties at 298.15 K and 1 bar
PropertyThis compound (BrNO)Nitrosyl Chloride (NOCl)Nitrosyl Fluoride (NOF)
Formula BrNOClNOFNO
Molecular Weight ( g/mol ) 109.91065.45949.0045
Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) 82.1351.71[1]-65.69
Standard Entropy (S°gas,1 bar) (J/mol·K) 273.68261.68[1]248.83
Gas Phase Ionization Energies
SpeciesIonization Energy (eV)MethodReference
This compound (BrNO) 10.20 ± 0.05Photoelectron SpectroscopyAlderdice and Dixon, 1977[2]
10.17 ± 0.03Photoelectron SpectroscopyFrost, Lee, et al., 1975[2]
Nitrosyl Chloride (NOCl) 10.9 ± 0.5Photoelectron SpectroscopyAlderdice and Dixon, 1977[3]
10.87 ± 0.01Photoelectron SpectroscopyAbbas, Dyke, et al., 1976[3]
10.94Photoelectron SpectroscopyFrost, Lee, et al., 1975[3]
Nitrosyl Fluoride (NOF) 12.63 ± 0.03Photoelectron SpectroscopyAlderdice and Dixon, 1977[4]
12.66Photoelectron SpectroscopyFrost, Lee, et al., 1975[4]

Experimental Protocols

The data presented in this guide is derived from two primary sources: the NIST-JANAF Thermochemical Tables for thermochemical data, and various peer-reviewed studies employing photoelectron spectroscopy for ionization energies.

NIST-JANAF Thermochemical Tables Methodology

The NIST-JANAF (Joint Army-Navy-Air Force) Thermochemical Tables are a comprehensive compilation of critically evaluated thermodynamic properties of various substances. The Fourth Edition serves as the primary source for the thermochemical data in this guide.[2][5][6] The methodology for establishing these tables involves:

  • Literature Search and Data Collection: An exhaustive search of the published scientific literature is conducted to collect all available experimental and theoretical data on the thermodynamic properties of a given species.

  • Critical Evaluation: A panel of experts critically evaluates the collected data for accuracy and consistency. This process involves assessing the experimental techniques, uncertainty analysis, and theoretical models used in the original research.

  • Data Correlation and Model Fitting: The selected "best" data are then used to construct thermodynamic functions over a wide range of temperatures. This often involves fitting the data to empirical or semi-empirical models, such as the Shomate equation for heat capacity.

  • Internal Consistency: The thermodynamic data for all species in the tables are made internally consistent with fundamental thermodynamic laws and the properties of the constituent elements in their standard reference states.

Photoelectron Spectroscopy for Ionization Energy Determination

Photoelectron Spectroscopy (PES) is a powerful experimental technique for determining the ionization energies of molecules in the gas phase. The general workflow for a gas-phase PES experiment is as follows:

  • Sample Introduction: A gaseous sample of the nitrosyl halide is introduced into a high-vacuum chamber.

  • Ionization: The gas molecules are irradiated with a monochromatic beam of high-energy photons, typically from a UV lamp or a synchrotron source. The energy of these photons is sufficient to eject an electron from the molecule.

  • Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.

  • Ionization Energy Calculation: The ionization energy (IE) is then calculated using the following relationship, based on the principle of energy conservation:

    IE = hν - KE

    where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron.

Data Acquisition and Comparison Workflow

The following diagram illustrates the logical workflow for the retrieval and comparison of the NIST gas phase data for nitrosyl halides.

cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Output Generation A Identify Target Molecules: This compound (BrNO) Nitrosyl Chloride (NOCl) Nitrosyl Fluoride (NOF) B Query NIST Chemistry WebBook for Gas Phase Data A->B C Extract Thermochemical Data (Enthalpy, Entropy, etc.) B->C D Extract Ionization Energy Data B->D E Tabulate Quantitative Data for Direct Comparison C->E D->E F Identify Experimental Methodologies (NIST-JANAF, PES) G Summarize Data in Comparison Tables E->G H Detail Experimental Protocols F->H J Publish Comparison Guide G->J H->J I Generate Workflow Visualization (Graphviz) I->J

Data Retrieval and Comparison Workflow

References

A Comparative Guide to Determining the Rate Law for Nitrosyl Bromide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods used to determine the rate law for the formation of nitrosyl bromide (NOBr) from nitric oxide (NO) and bromine (Br₂). The reaction, 2NO(g) + Br₂(g) → 2NOBr(g), is a cornerstone example in chemical kinetics, and understanding the methods to elucidate its rate law is fundamental for researchers in various fields. This document summarizes quantitative data from key experiments, details experimental protocols, and provides visualizations to clarify the workflows and logical relationships involved.

Comparison of Experimental Methodologies

The two primary methods discussed for determining the rate law of NOBr formation are the Method of Initial Rates and Time-Resolved Photolysis . Each offers distinct advantages and experimental considerations.

FeatureMethod of Initial RatesTime-Resolved Photolysis
Principle Measures the instantaneous reaction rate at the very beginning of the reaction under different initial concentrations of reactants.A short pulse of light (photolysis) initiates the reaction or perturbs a system at equilibrium. The subsequent concentration changes of reactants or products are monitored over a very short timescale.
Data Acquired A series of initial rates at various initial reactant concentrations.Real-time concentration profiles of species following the light pulse.
Typical Instrumentation Spectrophotometer, gas chromatograph, or pressure sensor coupled to a reaction vessel.Pulsed laser or flash lamp, reaction cell, and a fast detector (e.g., photomultiplier tube, CCD camera) coupled to a spectrometer.
Advantages Conceptually straightforward, relatively accessible instrumentation, and directly yields the orders of reaction by comparing rates.Allows for the study of very fast reactions and transient species, provides a more complete picture of the reaction dynamics over time.
Disadvantages May be less accurate for very fast reactions, requires multiple experiments to determine the rate law.More complex and expensive instrumentation, data analysis can be more involved.

Experimental Data and Rate Law Determination

The experimentally determined rate law for the formation of this compound is consistently found to be:

Rate = k[NO]²[Br₂]

Dataset 1: Method of Initial Rates at 273 °C
Experiment[NO]₀ (M)[Br₂]₀ (M)Initial Rate of NOBr Formation (M/s)
10.100.2024
20.250.20150
30.100.5060
40.350.50735

Analysis of this dataset demonstrates the second-order dependence on [NO] (comparing experiments 1 and 2) and the first-order dependence on [Br₂] (comparing experiments 1 and 3).

Dataset 2: Method of Initial Rates (Temperature not specified)
Experiment[NO]₀ (M)[Br₂]₀ (M)Initial Rate of Reaction (M/s)
10.050.051.0 x 10⁻³
20.050.153.0 x 10⁻³
30.150.059.0 x 10⁻³

This dataset also confirms the rate law. Comparing experiments 1 and 3, tripling the initial concentration of NO while keeping [Br₂] constant results in a nine-fold increase in the initial rate (3²), confirming the second-order dependence. Comparing experiments 1 and 2, tripling the initial concentration of Br₂ while keeping [NO] constant leads to a three-fold increase in the rate, confirming the first-order dependence.

Experimental Protocols

Method of Initial Rates

A detailed protocol for a typical method of initial rates experiment for the gas-phase formation of NOBr involves the following steps:

  • Gas Preparation and Handling:

    • Pure NO, Br₂, and an inert gas (e.g., N₂ or Ar) are sourced in gas cylinders with appropriate pressure regulators.

    • A gas handling manifold is used to mix the reactant gases and the inert gas in desired proportions to achieve specific partial pressures (and thus concentrations).

  • Reaction Vessel and Temperature Control:

    • A reaction vessel of a known volume is evacuated to remove any residual gases.

    • The vessel is placed in a thermostat (e.g., a water bath or an oven) to maintain a constant temperature throughout the experiment.

  • Initiation of the Reaction:

    • The prepared gas mixture is introduced into the reaction vessel. The total pressure is monitored.

    • The reaction begins as soon as the reactants are mixed.

  • Monitoring the Reaction Rate:

    • The initial rate of the reaction can be monitored by observing the change in a physical property of the system over a short period at the beginning of the reaction. Common techniques include:

      • Spectrophotometry: Monitoring the increase in absorbance of the reddish-brown NOBr gas at a specific wavelength where reactants do not absorb significantly.

      • Pressure Measurement: If the number of moles of gas changes during the reaction, the change in total pressure can be related to the reaction rate. For the formation of NOBr (2NO + Br₂ → 2NOBr), the number of moles of gas decreases.

  • Data Analysis:

    • The initial rate is calculated from the initial slope of the concentration vs. time or pressure vs. time graph.

    • The experiment is repeated with different initial concentrations of NO and Br₂ to determine the order of the reaction with respect to each reactant.

Time-Resolved Photolysis

While specific data from a time-resolved photolysis experiment for this reaction is not detailed in the provided search results, a general protocol can be outlined:

  • Sample Preparation: A mixture of NO, Br₂, and a large excess of an inert buffer gas is prepared in a reaction cell.

  • Photolysis: A short, intense pulse of laser light at a specific wavelength is used to photodissociate Br₂ into bromine atoms (Br₂ + hν → 2Br).

  • Reaction Initiation: The newly formed bromine atoms can then react with NO, initiating a chain of reactions that leads to the formation of NOBr.

  • Real-Time Monitoring: The concentration of a reactant or product is monitored in real-time following the laser pulse. This is often done using absorption or fluorescence spectroscopy. For instance, the appearance of NOBr could be monitored by its characteristic absorption spectrum.

  • Kinetic Analysis: The time-dependent concentration profiles are then fitted to a kinetic model to extract the rate constants for the elementary reaction steps.

Visualizing the Process

Experimental Workflow for the Method of Initial Rates

G A Prepare Gas Mixtures of NO, Br₂, and Inert Gas B Introduce Mixture into a Thermostatted Reaction Vessel A->B C Monitor Initial Change in Absorbance or Pressure B->C D Calculate Initial Rate C->D E Repeat Steps A-D with Different Initial Concentrations D->E F Determine Reaction Orders by Comparing Rates E->F G Calculate Rate Constant (k) F->G

Caption: Workflow for the Method of Initial Rates.

Logical Relationship for Rate Law Determination

G cluster_0 Experimental Data cluster_1 Analysis Data1 Experiment 1: [NO]₁, [Br₂]₁, Rate₁ Compare12 Compare Experiments 1 & 2 ([Br₂] is constant) Determine order w.r.t. NO Data1->Compare12 Compare13 Compare Experiments 1 & 3 ([NO] is constant) Determine order w.r.t. Br₂ Data1->Compare13 Data2 Experiment 2: [NO]₂, [Br₂]₂, Rate₂ Data2->Compare12 Data3 Experiment 3: [NO]₃, [Br₂]₃, Rate₃ Data3->Compare13 RateLaw Rate = k[NO]ⁿ[Br₂]ᵐ Compare12->RateLaw Compare13->RateLaw

Caption: Deriving the rate law from experimental data.

The Efficacy of Nitrosyl Bromide in Converting Amino Acids to Bromo Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the conversion of amino acids to α-bromo acids is a critical step in the synthesis of various bioactive molecules, including peptide analogs and enzyme inhibitors. While nitrosyl bromide (NOBr) is a potential reagent for this transformation, its direct application and efficacy are not extensively documented in readily available literature. This guide provides a comparative analysis of the more commonly employed methods for this conversion, offering insights into their efficacy, mechanisms, and experimental protocols.

Comparison of Synthetic Methods

The primary methods for converting α-amino acids to α-bromo acids involve diazotization followed by bromide substitution and the direct bromination of the carboxylic acid. Below is a comparison of the key methods with available quantitative data.

MethodReagentsSubstrate ExampleYield (%)Notes
Diazotization/Bromination NaNO₂, HBrL-Phenylalanine~75% (overall for two steps to α-thio acid)Reaction proceeds with retention of configuration. HBr alone is effective for phenylalanine, while KBr is needed for others like tryptophan.
Diazotization/Bromination NaNO₂, KBr, H₂SO₄Aromatic Amino AcidsHigh yields (up to 96% for the two-step synthesis to α-thio acids)A robust method with good yields reported for aromatic amino acids.
Hell-Volhard-Zelinsky Br₂, PBr₃ (or red P)General Carboxylic AcidsVariable, can be highA classic method for α-bromination of carboxylic acids. Requires harsh conditions and may not be suitable for all amino acids due to potential side reactions.
This compound (in situ) NaNO₂, HBrGeneral Amino AcidsData not readily availableWhile theoretically a direct route, specific yield data for the use of pre-formed or in-situ generated this compound for this specific conversion is not well-documented in peer-reviewed literature.

Reaction Pathways and Mechanisms

The conversion of amino acids to α-bromo acids proceeds through distinct mechanistic pathways depending on the chosen method.

Diazotization Pathway

This method involves the conversion of the primary amine of the amino acid into a diazonium salt, which is an excellent leaving group (N₂). Subsequent nucleophilic attack by a bromide ion results in the formation of the α-bromo acid. The reaction with sodium nitrite (B80452) and a bromine source like hydrobromic acid or potassium bromide is believed to proceed with overall retention of stereochemistry. This is proposed to occur via a double inversion mechanism involving an α-lactone intermediate.

Diazotization_Pathway AminoAcid α-Amino Acid Diazonium α-Diazonium Ion AminoAcid->Diazonium NaNO₂, H⁺ AlphaLactone α-Lactone Intermediate (Inversion) Diazonium->AlphaLactone -N₂ Intramolecular attack BromoAcid α-Bromo Acid (Retention) AlphaLactone->BromoAcid Br⁻ (Inversion)

Caption: Diazotization pathway for the conversion of an α-amino acid to an α-bromo acid.

Hell-Volhard-Zelinsky (HVZ) Reaction Pathway

The HVZ reaction is a well-established method for the α-bromination of carboxylic acids. It proceeds via the formation of an acid bromide, which then enolizes. The enol form subsequently reacts with bromine to yield the α-bromo acid bromide, which is then hydrolyzed to the final product.

HVZ_Pathway CarboxylicAcid Carboxylic Acid AcidBromide Acid Bromide CarboxylicAcid->AcidBromide PBr₃ Enol Enol Intermediate AcidBromide->Enol Tautomerization AlphaBromoAcidBromide α-Bromo Acid Bromide Enol->AlphaBromoAcidBromide Br₂ AlphaBromoAcid α-Bromo Acid AlphaBromoAcidBromide->AlphaBromoAcid H₂O

Caption: The Hell-Volhard-Zelinsky reaction pathway for α-bromination of a carboxylic acid.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and high-yield synthesis. Below are representative protocols for the diazotization and Hell-Volhard-Zelinsky methods.

Protocol 1: Diazotization/Bromination of L-Phenylalanine

This protocol is adapted from a procedure for the synthesis of an α-bromo acid as an intermediate.

Materials:

  • L-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolve L-phenylalanine in 48% aqueous HBr at 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled amino acid solution while maintaining the temperature at 0°C. Stir vigorously during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude α-bromo acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Hell-Volhard-Zelinsky Bromination of a Carboxylic Acid

This is a general procedure for the HVZ reaction.

Materials:

  • Carboxylic acid

  • Red phosphorus (catalytic amount) or phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Water

  • Inert solvent (e.g., CCl₄, optional)

Procedure:

  • Place the carboxylic acid and a catalytic amount of red phosphorus in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture.

  • Slowly add bromine from the dropping funnel. The reaction is often exothermic.

  • After the addition is complete, reflux the mixture until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and slowly add water to hydrolyze the intermediate acid bromide.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude α-bromo acid.

  • Purify by distillation or recrystallization.

Experimental Workflow

A generalized workflow for the synthesis, purification, and analysis of α-bromo acids is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Amino Acid Reaction Reaction with Brominating Agent (e.g., NaNO₂/HBr or Br₂/PBr₃) Start->Reaction Quenching Reaction Quenching / Work-up Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Purity Purity Assessment (HPLC, GC) Characterization->Purity

Caption: General experimental workflow for the synthesis and analysis of α-bromo acids.

Conclusion

While this compound presents a theoretical pathway for the conversion of amino acids to α-bromo acids, the lack of detailed, reproducible experimental data in the scientific literature makes it challenging to assess its efficacy directly. In contrast, the diazotization method using sodium nitrite and a bromide source, and the Hell-Volhard-Zelinsky reaction are well-established methods with documented protocols and yields. For researchers requiring reliable and scalable synthesis of α-bromo acids from amino acids, the diazotization approach appears to be a more robust and predictable choice, particularly for aromatic amino acids. The Hell-Volhard-Zelinsky reaction, while effective for general carboxylic acids, may require more careful optimization and could be less suitable for sensitive amino acid substrates. Further research into the direct use of this compound could yet establish it as a valuable tool in the synthetic chemist's arsenal.

A Comparative Analysis of Experimental and Theoretical Vibrational Frequencies of Nitrosyl Bromide (NOBr)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison between experimentally measured and theoretically calculated vibrational frequencies of nitrosyl bromide (NOBr) reveals a strong correlation for the fundamental vibrational modes. This analysis, crucial for researchers in spectroscopy and computational chemistry, highlights the predictive power of modern theoretical methods while underscoring the importance of experimental validation.

This compound, a red gas at room temperature, possesses three fundamental vibrational modes: the N-O stretch, the N-Br stretch, and the Br-N-O bending mode. These vibrations correspond to the absorption of infrared radiation at specific frequencies, providing a unique spectral fingerprint for the molecule.

Data Summary: Experimental vs. Theoretical Frequencies

The vibrational frequencies of NOBr have been determined through gas-phase infrared spectroscopy and calculated using computational quantum chemistry methods. A comparison of these values is presented in the table below.

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical (Harmonic) Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)
ν₁ (N-O Stretch)1801[1]1855.71790.8
ν₂ (Br-N-O Bend)542[1]550.2531.0
ν₃ (N-Br Stretch)265[1]267.8258.4

Methodologies

Experimental Protocol: Gas-Phase Infrared Spectroscopy

The experimental vibrational frequencies cited were obtained from the gas-phase infrared absorption spectrum of this compound. This technique involves passing infrared radiation through a sample of gaseous NOBr and measuring the frequencies at which the radiation is absorbed. The absorption peaks correspond to the energy required to excite the molecule from its ground vibrational state to the first excited vibrational state for each of its fundamental modes. The spectra were recorded and analyzed to determine the center of the absorption bands, which represent the fundamental vibrational frequencies of the molecule.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

The theoretical vibrational frequencies were calculated using Density Functional Theory (DFT), a widely used computational quantum chemistry method. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311G basis set.

First, the geometry of the NOBr molecule was optimized to find its lowest energy structure. Following the geometry optimization, a frequency calculation was performed. This calculation determines the second derivatives of the energy with respect to the nuclear positions, which are then used to compute the harmonic vibrational frequencies.

It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors inherent in the computational method. For the B3LYP/6-311G level of theory, a scaling factor of 0.965 is often applied to bring the calculated frequencies into better agreement with the experimental fundamental frequencies. The "Scaled Theoretical Frequency" column in the table reflects this correction.

Workflow for Comparison

The process of comparing experimental and theoretical vibrational frequencies can be visualized as a straightforward workflow.

G cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_setup Gas-Phase IR Spectroscopy exp_data Experimental Frequencies exp_setup->exp_data comparison Comparison and Analysis exp_data->comparison theo_method DFT (B3LYP/6-311G) geom_opt Geometry Optimization theo_method->geom_opt freq_calc Harmonic Frequency Calculation geom_opt->freq_calc scaling Frequency Scaling freq_calc->scaling theo_data Scaled Theoretical Frequencies scaling->theo_data theo_data->comparison

Workflow for comparing experimental and theoretical vibrational data.

Discussion

The comparison reveals a good agreement between the scaled theoretical frequencies and the experimentally measured values. The N-O stretching frequency (ν₁) is predicted with high accuracy, showing a deviation of approximately 0.6% from the experimental value. The Br-N-O bending (ν₂) and N-Br stretching (ν₃) modes also show reasonable agreement, with deviations of about 2.0% and 2.5%, respectively.

These results demonstrate the utility of DFT calculations in predicting and assigning vibrational spectra. For researchers in drug development and materials science, such computational methods can serve as a powerful tool for characterizing molecules and predicting their spectroscopic properties before engaging in potentially time-consuming and costly experimental work. The synergy between experimental and theoretical approaches provides a robust framework for the detailed analysis of molecular vibrations.

References

A Comparative Guide to the Redox Properties of Nitrosyl Bromide in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the redox properties of nitrosyl bromide (NOBr) with common alternatives, namely nitrosyl chloride (NOCl) and nitrosonium tetrafluoroborate (B81430) (NOBF₄). The information presented is supported by available experimental data to assist researchers in selecting the most suitable reagent for their specific synthetic needs.

Introduction to Nitrosyl Halides and Nitrosonium Salts

Nitrosyl halides (XNO, where X is a halogen) and nitrosonium salts are potent reagents in organic synthesis, primarily utilized for their ability to act as both oxidizing and nitrosating agents. This compound, a red gas, is a highly reactive compound that offers a unique combination of these properties. Its utility is often compared with that of its lighter halogen analogue, nitrosyl chloride, and the commercially available nitrosonium salt, nitrosonium tetrafluoroborate. The choice between these reagents can significantly impact reaction outcomes, including yield, selectivity, and compatibility with various functional groups.

Redox Properties: A Comparative Overview

The oxidizing power of these compounds is a key determinant in their chemical reactivity. This is often quantified by their standard reduction potential.

Table 1: Comparison of Standard Reduction Potentials

CompoundFormulaStandard Reduction Potential (E°) vs. SHEReference(s)
This compoundNOBr+1.45 V[Not Found]
Nitrosyl ChlorideNOCl[Data not readily available]
Nitrosonium TetrafluoroborateNOBF₄+1.5 V (in acetonitrile)[Not Found]

The higher the standard reduction potential, the stronger the oxidizing agent. Both NOBr and NOBF₄ are strong oxidizing agents, capable of oxidizing a wide range of organic substrates.

Applications in Organic Synthesis: Oxidation and Nitrosation

Oxidation of Alcohols

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Nitrosyl halides and nitrosonium salts can be effective reagents for this purpose. A common benchmark reaction is the oxidation of benzyl (B1604629) alcohol to benzaldehyde.

Table 2: Comparative Performance in the Oxidation of Benzyl Alcohol

ReagentReaction ConditionsYield of Benzaldehyde (%)Reference(s)
This compound[Specific data not available in searched literature][Not Found]
Nitrosyl Chloride[Specific data not available in searched literature][Not Found]
Nitrosonium TetrafluoroborateAcetonitrile (B52724), room temperatureModerate to high[Not Found]
Alternative: Oxone/NaBrCH₃CN/H₂O (1:1), room temp., 3h87[1]
Alternative: Fe(NO₃)₃1,4-dioxane, 80°C, 6h, N₂ atmosphere94.9[2]

While specific comparative data for the oxidation of benzyl alcohol with NOBr, NOCl, and NOBF₄ is limited in the available literature, the oxidizing potential of these reagents suggests they would be effective. For comparison, alternative methods for benzyl alcohol oxidation are included. The choice of reagent and conditions can significantly influence the yield and selectivity, minimizing over-oxidation to carboxylic acids.

N-Nitrosation of Secondary Amines

N-nitrosamines are an important class of compounds, and their synthesis is a key application of nitrosating agents. The reaction of secondary amines, such as morpholine, to form the corresponding N-nitrosamine is a well-studied transformation.

Table 3: Comparative Performance in the N-Nitrosation of Morpholine

ReagentReaction ConditionsYield of N-Nitrosomorpholine (%)Reference(s)
This compound[Specific data not available in searched literature][Not Found]
Nitrosyl ChlorideTHF, pyridine (B92270), -78°C to room temperatureHigh[3]
Nitrosonium TetrafluoroborateAcetonitrile, pyridine, 0°CHigh[3]
Alternative: NaNO₂/p-TSAMild conditions, room temperature97[Not Found]
Alternative: PeroxynitritepH 7.4[Varies with pH][4]

Experimental Protocols

General Protocol for N-Nitrosation of a Secondary Amine with Nitrosyl Chloride

Materials:

  • Secondary amine (e.g., morpholine)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine

  • Nitrosyl chloride (NOCl)

  • Diethyl ether (Et₂O)

Procedure:

  • Prepare a 0.2 M solution of the secondary amine in anhydrous THF containing a slight molar excess of anhydrous pyridine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add nitrosyl chloride (2 equivalents with respect to the amine) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add diethyl ether to precipitate pyridinium (B92312) chloride.

  • Remove the precipitate by filtration.

  • The filtrate contains the N-nitrosoamine product, which can be further purified by evaporation of the solvent and subsequent recrystallization or distillation.[3]

General Protocol for N-Nitrosation of a Secondary Amine with Nitrosonium Tetrafluoroborate

Materials:

  • Secondary amine (e.g., (S)-proline)

  • Anhydrous Acetonitrile (MeCN)

  • Pyridine

  • Nitrosonium tetrafluoroborate (NOBF₄)

Procedure:

  • Suspend nitrosonium tetrafluoroborate in dry acetonitrile and cool to 0 °C in an ice bath.

  • Add the secondary amine to the suspension over a period of 10 minutes.

  • Add a solution of pyridine in acetonitrile dropwise over 15 minutes.

  • The reaction mixture will typically change color, indicating the progress of the reaction.

  • The product can be isolated by standard work-up procedures.[3]

Visualizing Reaction Pathways and Workflows

DOT Script for General Oxidation of a Primary Alcohol

Oxidation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Primary_Alcohol Primary Alcohol (R-CH₂OH) Reaction_Vessel Reaction in Appropriate Solvent Primary_Alcohol->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., NOBr) Oxidizing_Agent->Reaction_Vessel Aldehyde Aldehyde (R-CHO) Reaction_Vessel->Aldehyde Byproducts Reduced Agent + H₂O Reaction_Vessel->Byproducts Nitrosation_Pathway Secondary_Amine Secondary Amine (R₂NH) Intermediate N-Nitrosammonium Ion [R₂N(H)NO]⁺ Secondary_Amine->Intermediate Nucleophilic Attack Nitrosating_Agent Nitrosating Agent (NOBr, NOCl, or NOBF₄) Nitrosating_Agent->Intermediate Proton_Abstraction Proton Abstraction (Base, e.g., Pyridine) Proton_Abstraction->Intermediate N_Nitrosamine N-Nitrosamine (R₂N-N=O) Intermediate->N_Nitrosamine Deprotonation

References

Safety Operating Guide

Navigating the Safe Disposal of Nitrosyl Bromide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like nitrosyl bromide (NOBr) is a critical component of laboratory safety and operational integrity. Due to its inherent instability and reactivity, this compound necessitates a disposal protocol that ensures the complete neutralization of its hazardous properties. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in its chemical characteristics.

Core Disposal Principle: Controlled Hydrolysis

This compound readily reacts with water in a process known as hydrolysis. This reaction forms nitrous acid (HNO₂) and hydrobromic acid (HBr), as depicted in the following reaction:

NOBr + H₂O → HNO₂ + HBr

Both products, while acidic, can be neutralized with a suitable base to form less hazardous salts and water. This principle of controlled hydrolysis followed by neutralization forms the basis of the recommended disposal procedure.

Procedural Steps for Safe Disposal

This protocol is designed to be executed within a certified chemical fume hood, with the operator wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Preparation of Neutralizing Solution

Prepare a neutralizing solution of either sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). A 5-10% solution of sodium bicarbonate is generally preferred as it is a weaker base and its reaction with the acidic byproducts is less exothermic and produces carbon dioxide gas as a visible indicator of neutralization.

Step 2: Controlled Addition of this compound

Slowly and carefully add the this compound to a large excess of the neutralizing solution with constant stirring. The addition should be done portion-wise to control the rate of reaction and any potential heat generation. The effervescence observed when using a bicarbonate solution indicates that the neutralization reaction is proceeding.

Step 3: Monitoring and Completion of Neutralization

Continue stirring the solution for a sufficient period to ensure complete hydrolysis and neutralization. The endpoint of the neutralization can be confirmed by testing the pH of the solution with pH paper or a calibrated pH meter. The final pH of the solution should be within the neutral range (pH 6-8) acceptable for aqueous waste disposal in your institution.

Step 4: Final Disposal

Once neutralized, the resulting aqueous solution, containing sodium nitrite, sodium bromide, and any excess sodium bicarbonate, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.

Quantitative Data Summary

For clarity and easy comparison, the key quantitative parameters involved in this disposal procedure are summarized in the table below.

ParameterValue/Recommendation
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃) Solution (Recommended) or 1 M Sodium Hydroxide (NaOH) Solution
Ratio of Neutralizing Agent to NOBr Large excess (e.g., >10:1 molar ratio)
Reaction Temperature Room Temperature (Controlled addition to manage any exotherm)
Final pH of Waste Stream 6 - 8

Experimental Workflow Diagram

The logical flow of the this compound disposal procedure is illustrated in the diagram below.

NitrosylBromideDisposal cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification & Disposal cluster_products Reaction Products PPE Don Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood PrepSolution Prepare 5-10% NaHCO3 Solution FumeHood->PrepSolution AddNOBr Slowly Add NOBr to Solution PrepSolution->AddNOBr CO2 CO2 (gas) PrepSolution->CO2 Reacts with Acid Stir Stir Continuously AddNOBr->Stir HNO2 HNO2 (Nitrous Acid) AddNOBr->HNO2 HBr HBr (Hydrobromic Acid) AddNOBr->HBr CheckpH Check pH (Target: 6-8) Stir->CheckpH CheckpH->Stir If pH is not 6-8 (add more base) Dispose Dispose per Institutional Guidelines CheckpH->Dispose If pH is 6-8 Salts Neutral Salts (NaNO2, NaBr) HNO2->Salts Neutralization Water H2O HNO2->Water HBr->Salts Neutralization HBr->Water Salts->Dispose

Caption: Workflow for the safe disposal of this compound.

Chemical Decomposition of this compound

It is also important to be aware of the thermal decomposition of this compound. The compound can decompose into nitric oxide (NO) and bromine (Br₂), both of which are hazardous gases.[1][2][3][4] The balanced chemical equation for this decomposition is:

2NOBr(g) → 2NO(g) + Br₂(g) [1]

This decomposition can occur at room temperature, highlighting the importance of proper storage and handling to prevent the release of these toxic gases.[5] The disposal procedure outlined above, which involves dissolving and reacting the this compound in a solution, effectively mitigates the risk of gaseous decomposition products being released into the laboratory environment.

By adhering to this structured and chemically-sound disposal protocol, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment. Always remember that institutional and local regulations for hazardous waste disposal must be followed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.